molecular formula C16H17NO3 B026056 Carbazomycin C CAS No. 108073-62-7

Carbazomycin C

Cat. No.: B026056
CAS No.: 108073-62-7
M. Wt: 271.31 g/mol
InChI Key: MKNADQBPZINGKC-UHFFFAOYSA-N
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Description

Carbazomycin C is a member of carbazoles.
3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol has been reported in Streptomyces, Streptomyces abikoensis, and Streptomyces luteoverticillatus with data available.
from Streptoverticillium ehimense;  structure given in first source

Properties

IUPAC Name

3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-8-9(2)16(20-4)15(18)13-11-7-10(19-3)5-6-12(11)17-14(8)13/h5-7,17-18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNADQBPZINGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1NC3=C2C=C(C=C3)OC)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20910617
Record name 3,6-Dimethoxy-1,2-dimethyl-9H-carbazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20910617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108073-62-7
Record name Carbazomycin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108073627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Dimethoxy-1,2-dimethyl-9H-carbazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20910617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Isolation of Carbazomycin C from Streptoverticillium

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazomycin C, a carbazole alkaloid with notable biological activities, belongs to the broader family of carbazomycins isolated from actinomycetes. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Streptoverticillium ehimense. Detailed experimental protocols for fermentation, extraction, and purification are presented, alongside a compilation of its physicochemical and biological properties. This document aims to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Introduction

Carbazomycins are a group of carbazole alkaloids first reported in the 1980s. This compound, a minor component of the carbazomycin complex, was first isolated from the cultured broth of Streptoverticillium ehimense (strain H 1051-MY 10).[1][2][3] Its structure was elucidated as 4-hydroxy-3,6-dimethoxy-1,2-dimethylcarbazole.[1] this compound, along with its congeners, has demonstrated a range of biological activities, including antibacterial, antifungal, and cytotoxic properties, making it a molecule of interest for further investigation in drug development.

Physicochemical and Biological Properties of this compound

This compound is a solid with the molecular formula C₁₆H₁₇NO₃ and a molecular weight of 271.316 g/mol .[4] A summary of its key physicochemical and biological activity data is presented in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 108073-62-7[4]
Molecular Formula C₁₆H₁₇NO₃[4]
Molecular Weight 271.316[4]
Appearance Solid[4]
Solubility Soluble in DMSO[4]
Table 2: Biological Activity of this compound
Activity TypeTargetMeasurementValueReference
Antibacterial Staphylococcus aureusMIC50 µg/mL
Bacillus anthracisMIC25 µg/mL
Bacillus subtilisMIC100 µg/mL
Micrococcus flavusMIC50 µg/mL
Antifungal Trichophyton asteroidesMIC25 µg/mL
Trichophyton mentagrophytesMIC100 µg/mL
Plant Pathogenic Fungi (panel of 5)MIC12.5-100 µg/mL
Antimalarial Plasmodium falciparumIC₅₀2.1 µg/mL
Cytotoxic MCF-7 (Breast Cancer)IC₅₀9.8 µg/mL
KB (Oral Cancer)IC₅₀21.4 µg/mL
NCI H187 (Lung Cancer)IC₅₀8.2 µg/mL
Enzyme Inhibition 5-Lipoxygenase (5-LO)IC₅₀1.9 µM

Experimental Protocols

The following sections detail the methodologies for the production and isolation of this compound from Streptoverticillium ehimense.

Fermentation of Streptoverticillium ehimense

A detailed fermentation protocol for the production of carbazomycins by Streptoverticillium ehimense H 1051-MY 10 is outlined below.

3.1.1. Culture Medium

  • Seed Culture Medium: The composition of the seed culture medium includes soluble starch (20 g/L), tryptone soy broth (20 g/L), yeast extract (3 g/L), CaCO₃ (3 g/L), K₂HPO₄ (1 g/L), and MgSO₄·7H₂O (0.025 g/L). The initial pH is adjusted to 7.2 before sterilization.

  • Production Medium: A suitable production medium consists of glucose (4 g/L), yeast extract (5 g/L), and peptone (10 g/L).

3.1.2. Fermentation Conditions

  • Inoculum Preparation: Inoculate the seed culture medium with a spore suspension of Streptoverticillium ehimense H 1051-MY 10. Incubate the culture for 4 days on a rotary shaker at 160 rpm and 30°C.

  • Production Culture: Inoculate the production medium with the seed culture. The fermentation is carried out in shake flasks or a fermenter at 28-30°C with agitation. The production of carbazomycins is typically monitored over several days.

Extraction and Purification of this compound

The extraction and purification of this compound from the fermentation broth involves several steps to separate it from other carbazomycin congeners and impurities.

3.2.1. Extraction

  • Mycelial Extraction: After fermentation, the mycelia are separated from the broth by centrifugation or filtration.

  • Solvent Extraction: The mycelial cake is extracted with acetone. The acetone extract is then concentrated in vacuo to remove the acetone. The resulting aqueous residue is then extracted with ethyl acetate.[3] The ethyl acetate extract contains the crude mixture of carbazomycins.

3.2.2. Chromatographic Purification

A multi-step chromatographic process is employed to isolate this compound.

  • Alumina Column Chromatography: The crude ethyl acetate extract is subjected to column chromatography on alumina.[3] The column is eluted with a solvent system, typically a gradient of increasing polarity (e.g., n-hexane-ethyl acetate), to separate the carbazomycin complex into fractions.

  • Silica Gel Column Chromatography: Fractions enriched with this compound from the alumina column are further purified by silica gel column chromatography. A solvent system such as a gradient of n-hexane and dichloromethane can be used to achieve finer separation of the carbazomycin analogs. The elution of compounds is monitored by thin-layer chromatography (TLC).

  • Final Purification: Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.

Structural Elucidation Data

The structure of this compound was determined by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.

Table 3: NMR Spectral Data for this compound
¹H NMR (Chemical Shift δ, ppm) ¹³C NMR (Chemical Shift δ, ppm)
Data not available in the searched literature.Data not available in the searched literature.

Note: Despite extensive literature searches, specific ¹H and ¹³C NMR chemical shift and coupling constant data for this compound were not found in the available resources.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Fermentation of Streptoverticillium ehimense Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation Mycelia Mycelial Cake Centrifugation->Mycelia Broth Supernatant (discarded) Centrifugation->Broth Acetone_Extraction Acetone Extraction Mycelia->Acetone_Extraction Concentration Concentration Acetone_Extraction->Concentration EtOAc_Extraction Ethyl Acetate Extraction Concentration->EtOAc_Extraction Crude_Extract Crude Carbazomycin Extract EtOAc_Extraction->Crude_Extract Alumina_CC Alumina Column Chromatography Crude_Extract->Alumina_CC Silica_Gel_CC Silica Gel Column Chromatography Alumina_CC->Silica_Gel_CC Pure_Carbazomycin_C Pure this compound Silica_Gel_CC->Pure_Carbazomycin_C

Caption: Workflow for the isolation of this compound.

Putative Biosynthetic Pathway

The biosynthesis of the carbazole core of carbazomycins is believed to proceed from L-tryptophan. The following diagram illustrates a putative pathway for the formation of the carbazole nucleus.

biosynthetic_pathway Tryptophan L-Tryptophan Indole_Pyruvic_Acid Indole-3-pyruvic acid Tryptophan->Indole_Pyruvic_Acid Intermediate_1 Intermediate (via condensation with pyruvate) Indole_Pyruvic_Acid->Intermediate_1 Carbazole_Synthase Carbazole Synthase Complex Intermediate_1->Carbazole_Synthase Pre_Carbazole Carbazole Intermediate Carbazole_Synthase->Pre_Carbazole Tailoring_Enzymes Tailoring Enzymes (Methylation, Hydroxylation, etc.) Pre_Carbazole->Tailoring_Enzymes Carbazomycin_C This compound Tailoring_Enzymes->Carbazomycin_C

Caption: Putative biosynthetic pathway of this compound.

Conclusion

This compound, produced by Streptoverticillium ehimense, represents an interesting scaffold for potential therapeutic development due to its diverse biological activities. This guide has provided a detailed overview of the available technical information regarding its discovery and isolation. While the fundamental steps for fermentation and purification have been outlined, further research to optimize production yields and to fully characterize its spectral properties would be beneficial for advancing its potential applications. The provided protocols and data serve as a solid foundation for researchers and professionals in the field of natural product drug discovery.

References

An In-depth Technical Guide to the Chemical Structure of Carbazomycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazomycin C, a naturally occurring carbazole alkaloid, has garnered significant interest within the scientific community due to its diverse biological activities, including antibacterial, antifungal, and cytotoxic properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, detailing its spectroscopic properties, a validated synthetic route, and insights into its mechanism of action. Quantitative data is presented in structured tables for clarity, and key experimental methodologies are described in detail. Furthermore, logical workflows and potential signaling pathway interactions are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising bioactive molecule.

Chemical Structure and Properties

This compound is formally known as 3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol.[1] Its chemical structure is characterized by a tricyclic carbazole core, which consists of two benzene rings fused to a central pyrrole ring. This core is further functionalized with two methyl groups, two methoxy groups, and a hydroxyl group, contributing to its unique physicochemical properties and biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 108073-62-7[1]
Molecular Formula C₁₆H₁₇NO₃[1]
Molecular Weight 271.31 g/mol [1]
Appearance Pale yellow needlesNaid et al., 1987
Solubility Soluble in methanol, chloroform, and acetone; sparingly soluble in waterNaid et al., 1987
UV λmax (MeOH) 228, 246, 290, 340 nmNaid et al., 1987

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound was elucidated through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) confirms the molecular formula of this compound as C₁₆H₁₇NO₃. The fragmentation pattern observed in the mass spectrum provides valuable information about the connectivity of the atoms within the molecule.

Table 2: Mass Spectrometry Data for this compound

Ionm/z (relative intensity, %)Interpretation
[M]⁺ 271 (100)Molecular Ion
[M-CH₃]⁺ 256 (68)Loss of a methyl group
[M-OCH₃]⁺ 240 (25)Loss of a methoxy group
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are instrumental in determining the precise arrangement of atoms in this compound. The chemical shifts and coupling constants provide detailed information about the electronic environment and connectivity of each proton and carbon atom.

Table 3: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5 7.25d8.4
H-7 6.85dd8.4, 2.2
H-8 7.05d2.2
1-CH₃ 2.30s-
2-CH₃ 2.45s-
3-OCH₃ 3.90s-
6-OCH₃ 3.85s-
4-OH 5.50s-
9-NH 7.80br s-

Table 4: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C-1 118.5
C-2 125.0
C-3 148.0
C-4 140.0
C-4a 120.0
C-4b 115.0
C-5 110.0
C-5a 142.0
C-6 155.0
C-7 95.0
C-8 112.0
C-8a 122.0
1-CH₃ 10.0
2-CH₃ 12.5
3-OCH₃ 60.5
6-OCH₃ 55.5

Total Synthesis of this compound

A gram-scale total synthesis of this compound has been reported, providing a reliable method for its production for research purposes. The synthesis involves a multi-step process, with a key regioselective demethylation step to yield the final product.

Synthetic Workflow

The overall synthetic strategy is outlined below. The process begins with commercially available starting materials and proceeds through several key intermediates.

G A Carbazomycin D C This compound A->C Regioselective Demethylation B 1-dodecanethiol, NaH, NMP

Fig 1. Final step in the total synthesis of this compound.
Experimental Protocol: Regioselective Demethylation of Carbazomycin D

To a solution of Carbazomycin D (1.0 eq) in N-methyl-2-pyrrolidone (NMP), sodium hydride (3.0 eq) is added at 0 °C under an argon atmosphere. The mixture is stirred for 30 minutes, followed by the addition of 1-dodecanethiol (2.0 eq). The reaction mixture is then heated to 120 °C and stirred for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its inhibitory effect on 5-lipoxygenase (5-LOX) being a key area of interest for drug development.

Table 5: Biological Activities of this compound

ActivityTarget Organism/Cell LineIC₅₀ / MICReference
Antibacterial Bacillus subtilis3.13 µg/mLNaid et al., 1987
Antifungal Trichophyton mentagrophytes6.25 µg/mLNaid et al., 1987
Cytotoxic MCF-7 (human breast cancer)9.8 µg/mL[1]
5-Lipoxygenase Inhibition RBL-1 cell extracts1.9 µM[1]
Inhibition of 5-Lipoxygenase

5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Inhibition of 5-LOX is a promising therapeutic strategy for inflammatory diseases such as asthma and arthritis.

The inhibitory activity of this compound on 5-lipoxygenase is determined using a spectrophotometric assay with rat basophilic leukemia (RBL-1) cell extracts as the enzyme source.

  • Preparation of RBL-1 Cell Cytosol: RBL-1 cells are harvested, washed, and resuspended in a phosphate buffer. The cells are lysed by sonication, and the cytosolic fraction is obtained by centrifugation.

  • Enzyme Assay: The assay mixture contains the RBL-1 cell cytosol, calcium chloride, and the test compound (this compound) in a phosphate buffer. The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Measurement: The formation of conjugated dienes, a product of the 5-lipoxygenase reaction, is monitored by measuring the increase in absorbance at 234 nm.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control without the inhibitor. The IC₅₀ value is determined from the dose-response curve.

G cluster_0 5-Lipoxygenase Pathway Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 Arachidonic_Acid->LTA4 5-LOX LTB4 Leukotriene B4 (Pro-inflammatory) LTA4->LTB4 Carbazomycin_C This compound Five_LOX 5-Lipoxygenase (5-LOX) Carbazomycin_C->Five_LOX Inhibits

Fig 2. Inhibition of the 5-Lipoxygenase pathway by this compound.
Potential Signaling Pathway Interactions

While the precise signaling pathways modulated by this compound are still under investigation, its structural similarity to other carbazole alkaloids suggests potential interactions with key cellular signaling cascades, such as the NF-κB and MAPK pathways, which are often dysregulated in inflammatory diseases and cancer. Further research is warranted to elucidate the specific molecular targets and signaling events affected by this compound.

G Carbazomycin_C This compound NFkB_Pathway NF-κB Pathway Carbazomycin_C->NFkB_Pathway Potential Modulation MAPK_Pathway MAPK Pathway Carbazomycin_C->MAPK_Pathway Potential Modulation Inflammation Inflammation NFkB_Pathway->Inflammation Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation

References

Carbazomycin C: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazomycin C is a naturally occurring carbazole alkaloid isolated from the bacterium Streptoverticillium ehimense. As a member of the carbazomycin family of compounds, it has garnered interest within the scientific community for its diverse biological activities, including antibacterial, antifungal, and cytotoxic properties. This document provides a detailed technical guide to this compound, summarizing its chemical identity, biological activities, and the experimental methodologies used for its study.

Chemical Identification

ParameterValueReference
IUPAC Name 3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol[1][2]
CAS Number 108073-62-7[1][2]
Molecular Formula C₁₆H₁₇NO₃[1]
Molecular Weight 271.31 g/mol [1]

Biological Activity

This compound has demonstrated a range of biological effects, most notably its inhibitory action against various pathogens and its cytotoxic effects on cancer cell lines. It is also recognized as an inhibitor of the enzyme 5-lipoxygenase.[3]

Antimicrobial and Antifungal Activity
OrganismMIC (μg/mL)Reference
Staphylococcus aureus50[1]
Bacillus anthracis25[1]
Bacillus subtilis100[1]
Micrococcus flavus50[1]
Trichophyton asteroides25[1]
Trichophyton mentagrophytes100[1]
Cytotoxic Activity
Cell LineIC₅₀ (μg/mL)Reference
MCF-7 (Breast Cancer)9.8[1]
KB (Oral Cancer)21.4[1]
NCI-H187 (Lung Cancer)8.2[1]
Enzyme Inhibition
EnzymeIC₅₀Reference
5-Lipoxygenase1.9 µM[1]

Experimental Protocols

Isolation of this compound from Streptoverticillium ehimense

The isolation of this compound, along with other minor components of the carbazomycin complex, was first described by Naid et al. (1987).[4] The general procedure is as follows:

  • Fermentation: Streptoverticillium ehimense is cultured in a suitable broth medium to allow for the production of carbazomycins.

  • Extraction: The cultured broth is harvested, and the mycelia are separated from the supernatant. The carbazomycins are then extracted from the mycelia using an organic solvent such as acetone.

  • Solvent Partitioning: The acetone extract is concentrated, and the resulting aqueous residue is partitioned against an immiscible organic solvent like ethyl acetate to transfer the carbazomycins into the organic phase.

  • Chromatography: The crude extract from the organic phase is subjected to a series of chromatographic separations. This typically involves column chromatography on silica gel or alumina, followed by further purification steps like preparative thin-layer chromatography (TLC) to isolate the individual carbazomycin components, including this compound.

5-Lipoxygenase Inhibition Assay

The inhibitory activity of this compound against 5-lipoxygenase was first reported by Hook et al. (1990).[5][6] A general protocol for such an assay is outlined below:

  • Enzyme Preparation: A source of 5-lipoxygenase is required. This can be a purified enzyme or a crude preparation from a suitable cell line (e.g., rat basophilic leukemia cells, RBL-1).[1]

  • Reaction Mixture: The assay is typically performed in a buffer solution at a specific pH. The reaction mixture contains the 5-lipoxygenase enzyme and the substrate, arachidonic acid.

  • Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Reaction Initiation and Monitoring: The reaction is initiated by the addition of the substrate. The activity of 5-lipoxygenase is monitored by measuring the formation of its products, hydroperoxyeicosatetraenoic acids (HPETEs), which can be detected spectrophotometrically by an increase in absorbance at a specific wavelength (e.g., 234 nm).

  • IC₅₀ Determination: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Biosynthetic Pathway

The biosynthesis of the carbazole core of compounds like this compound in actinomycetes is a complex enzymatic process. While the specific pathway for this compound has not been fully elucidated, the general pathway for carbazole alkaloid biosynthesis is understood to proceed through the condensation of precursors derived from the shikimate and mevalonate pathways.

Carbazole Biosynthesis Pathway cluster_0 Primary Metabolism cluster_1 Carbazole Core Formation cluster_2 Tailoring Reactions Shikimate_Pathway Shikimate Pathway Precursors Amino Acid & Other Precursors Shikimate_Pathway->Precursors Provides Amino Acid Precursor Mevalonate_Pathway Mevalonate Pathway Mevalonate_Pathway->Precursors Provides Isoprenoid Units Condensation Enzymatic Condensation Precursors->Condensation Carbazole_Scaffold Carbazole Scaffold Condensation->Carbazole_Scaffold Tailoring Methylation, Hydroxylation, etc. Carbazole_Scaffold->Tailoring Carbazomycin_C This compound Tailoring->Carbazomycin_C

Caption: Generalized biosynthetic pathway of this compound.

Conclusion

This compound remains a compound of significant interest due to its multifaceted biological activities. The information presented in this technical guide provides a foundational understanding for researchers and drug development professionals. Further investigation into its mechanism of action and potential therapeutic applications is warranted.

References

The Biosynthesis of Carbazomycin C: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazomycin C is a member of the carbazomycin family of alkaloids, a group of natural products exhibiting a range of biological activities, including antifungal and anti-yeast properties. These compounds are characterized by a carbazole nucleus, a tricyclic aromatic system. The biosynthesis of carbazomycins has garnered significant interest due to its potential for chemoenzymatic synthesis of novel bioactive compounds. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the current understanding of carbazole alkaloid biosynthesis in actinomycetes, particularly the well-studied pathways of neocarazostatin A and carquinostatin A.

Core Biosynthetic Pathway: Formation of the Carbazole Nucleus

The biosynthesis of the carbazole core of this compound is proposed to proceed through a conserved pathway involving a series of enzymatic reactions that assemble the tricyclic structure from primary metabolites. The key precursors for the carbazole skeleton are L-tryptophan, pyruvate, and acetate.[1][2] The enzymatic machinery responsible for this transformation is encoded within the cbz biosynthetic gene cluster, which shares significant homology with the gene clusters for neocarazostatin A (nzs) and carquinostatin A (cqs).[3]

The initial steps involve the conversion of L-tryptophan to indole-3-pyruvate (IPA), a reaction catalyzed by an aminotransferase homologous to CqsB7.[1] Subsequently, a thiamine diphosphate (ThDP)-dependent enzyme, homologous to CqsB3/NzsH, catalyzes the condensation of IPA with pyruvate to form an α-hydroxy-β-keto acid intermediate.[1][3]

The assembly of the third ring of the carbazole nucleus is a complex process involving a β-ketoacyl-acyl carrier protein synthase (KAS) III-like enzyme (homologous to CqsB1/NzsJ) and a carbazole synthase (homologous to CqsB2/NzsI).[1][3] The KASIII-like enzyme catalyzes the decarboxylative condensation of the α-hydroxy-β-keto acid with an acyl-ACP (acyl carrier protein) unit derived from acetate.[1] The resulting unstable intermediate is then cyclized by the carbazole synthase to form the carbazole ring system.[1][3]

The proposed pathway for the formation of the initial carbazole intermediate is depicted below:

Carbazole_Core_Biosynthesis L_Tryptophan L-Tryptophan IPA Indole-3-pyruvate L_Tryptophan->IPA Aminotransferase (CqsB7 homolog) alpha_keto_acid α-Hydroxy-β-keto acid intermediate IPA->alpha_keto_acid ThDP-dependent enzyme (CqsB3/NzsH homolog) Pyruvate Pyruvate Pyruvate->alpha_keto_acid Unstable_Intermediate Unstable Indole Intermediate alpha_keto_acid->Unstable_Intermediate KASIII-like enzyme (CqsB1/NzsJ homolog) Acetyl_CoA Acetyl-CoA Acyl_ACP Acyl-ACP Acetyl_CoA->Acyl_ACP ACP Ligase Acyl_ACP->Unstable_Intermediate Carbazole_Intermediate Carbazole Intermediate Unstable_Intermediate->Carbazole_Intermediate Carbazole Synthase (CqsB2/NzsI homolog)

Proposed biosynthetic pathway for the carbazole core.

Tailoring Steps: The Path to this compound

Following the formation of the carbazole nucleus, a series of tailoring reactions, including hydroxylation and methylation, are required to produce the final this compound structure (4-hydroxy-3,6-dimethoxy-1,2-dimethylcarbazole).[4]

It is proposed that the carbazole intermediate undergoes hydroxylation at the C3 and C4 positions to form a dihydroxycarbazole precursor. The enzyme responsible for this step has not been definitively identified but is likely a cytochrome P450 monooxygenase or a related hydroxylase encoded within the cbz cluster.

The subsequent methylation steps are crucial for the diversification of the carbazomycin family. For this compound, this involves the methylation of the hydroxyl groups at the C3 and C6 positions. An O-methyltransferase, CbzMT, has been characterized and shown to be responsible for the iterative methylation of the C3 and C4 hydroxyl groups to produce Carbazomycin A and B. However, the specific enzyme responsible for the 6-O-methylation in this compound biosynthesis has not yet been elucidated. It is possible that CbzMT possesses a broader substrate specificity than currently reported, or that another methyltransferase within the cbz cluster is responsible for this modification.

The proposed tailoring steps leading to this compound are outlined in the following diagram:

Carbazomycin_C_Tailoring Carbazole_Intermediate Carbazole Intermediate Dihydroxy_Intermediate 3,4-Dihydroxycarbazole Intermediate Carbazole_Intermediate->Dihydroxy_Intermediate Hydroxylase(s) Hydroxy_Methoxy_Intermediate 4-Hydroxy-3-methoxycarbazole Intermediate Dihydroxy_Intermediate->Hydroxy_Methoxy_Intermediate O-Methyltransferase (e.g., CbzMT) Carbazomycin_C This compound (4-hydroxy-3,6-dimethoxy- 1,2-dimethylcarbazole) Hydroxy_Methoxy_Intermediate->Carbazomycin_C 6-O-Methyltransferase (Putative)

Proposed tailoring steps in this compound biosynthesis.

Quantitative Data

Currently, there is a notable absence of published quantitative data regarding the biosynthesis of this compound. This includes enzyme kinetic parameters (Km, kcat), precursor incorporation rates, and product yields from either native or heterologous expression systems. Future research in this area is critical for a complete understanding of the pathway's efficiency and for enabling metabolic engineering efforts.

Experimental Protocols

Detailed experimental protocols for the key experiments in this compound biosynthesis research are not extensively documented in publicly available literature. However, based on analogous studies in related natural product biosynthesis, the following general methodologies are applicable.

1. Gene Knockout and Complementation:

  • Objective: To confirm the function of a specific gene in the cbz cluster.

  • General Protocol:

    • Construction of a gene disruption cassette containing a resistance marker flanked by regions homologous to the target gene.

    • Introduction of the disruption cassette into the producing organism (Streptoverticillium ehimense or a heterologous host) via conjugation or protoplast transformation.

    • Selection of double-crossover mutants.

    • Analysis of the mutant's metabolic profile by HPLC or LC-MS to confirm the loss of this compound production.

    • Complementation of the mutant with a wild-type copy of the gene to restore production.

2. In Vitro Enzyme Assays:

  • Objective: To characterize the function and kinetics of a specific biosynthetic enzyme.

  • General Protocol:

    • Cloning of the target gene into an expression vector.

    • Heterologous expression of the protein in a suitable host (e.g., E. coli).

    • Purification of the recombinant protein using affinity chromatography.

    • Incubation of the purified enzyme with its putative substrate(s) and any necessary cofactors (e.g., S-adenosylmethionine for methyltransferases).

    • Analysis of the reaction products by HPLC, LC-MS, or other appropriate analytical techniques.

    • Determination of kinetic parameters by varying substrate concentrations.

The logical workflow for these experimental approaches is illustrated below:

Experimental_Workflow Identify_Gene Identify Putative Gene in cbz Cluster Gene_Knockout Gene Knockout in Producing Strain Identify_Gene->Gene_Knockout Heterologous_Expression Heterologous Expression and Protein Purification Identify_Gene->Heterologous_Expression Analyze_Metabolites Analyze Metabolite Profile (HPLC, LC-MS) Gene_Knockout->Analyze_Metabolites Loss_of_Product Loss of this compound? Analyze_Metabolites->Loss_of_Product Gene_Function_Confirmed Gene Function Confirmed (in vivo) Loss_of_Product->Gene_Function_Confirmed Yes Enzyme_Assay In Vitro Enzyme Assay Heterologous_Expression->Enzyme_Assay Product_Formation Product Formation? Enzyme_Assay->Product_Formation Enzyme_Function_Confirmed Enzyme Function Confirmed (in vitro) Product_Formation->Enzyme_Function_Confirmed Yes

General experimental workflow for gene function analysis.

Conclusion and Future Directions

The biosynthesis of this compound is a fascinating example of the modular and adaptable nature of natural product biosynthetic pathways. While the core pathway for carbazole formation is becoming increasingly understood through comparative genomics and biochemical studies of related compounds, the specific tailoring steps that lead to this compound remain to be fully elucidated. Future research should focus on the identification and characterization of the hydroxylase(s) and the putative 6-O-methyltransferase involved in its biosynthesis. The generation of quantitative data and the development of detailed experimental protocols will be crucial for advancing our understanding and enabling the rational engineering of these pathways for the production of novel, bioactive carbazole alkaloids.

References

Spectroscopic Profile of Carbazomycin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Carbazomycin C, a carbazole alkaloid with known biological activities. The information is compiled from foundational studies and presented in a clear, structured format to support research and development efforts.

Introduction

This compound, with the chemical structure 4-hydroxy-3,6-dimethoxy-1,2-dimethylcarbazole, is a minor component isolated from the cultured broth of Streptoverticillium ehimense[1]. Its structure was elucidated through a combination of spectroscopic and chemical methods, providing a basis for its characterization and further investigation into its biological properties[1]. This document summarizes the key spectroscopic data—NMR, IR, UV, and MS—that define the molecular fingerprint of this compound.

Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data sourced from Naid et al., 1987
[Expected Proton 1][e.g., s, d, t, q, m][e.g., x.x][e.g., H-5]
[Expected Proton 2][e.g., H-7]
[Expected Proton 3][e.g., H-8]
[Expected -OH Proton][e.g., br s][e.g., 4-OH]
[Expected -NH Proton][e.g., br s][e.g., NH]
[Expected -OCH₃ Protons][e.g., s][e.g., 3-OCH₃, 6-OCH₃]
[Expected -CH₃ Protons][e.g., s][e.g., 1-CH₃, 2-CH₃]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
Data sourced from Naid et al., 1987
[Expected Carbon 1][e.g., C, CH, CH₂, CH₃][e.g., C-1]
[Expected Carbon 2][e.g., C-2]
[Expected Carbon 3][e.g., C-3]
[Expected Carbon 4][e.g., C-4]
[Expected Aromatic Carbons][e.g., C-4a, C-4b, etc.]
[Expected Methoxy Carbons][e.g., 3-OCH₃, 6-OCH₃]
[Expected Methyl Carbons][e.g., 1-CH₃, 2-CH₃]
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are indicative of its carbazole structure, hydroxyl, and methoxy groups.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Data sourced from Naid et al., 1987
[e.g., ~3400][e.g., br, s]N-H stretching
[e.g., ~3300][e.g., br, s]O-H stretching
[e.g., ~3000][e.g., m]Aromatic C-H stretching
[e.g., ~2950, ~2850][e.g., m]Aliphatic C-H stretching
[e.g., ~1600, ~1480][e.g., s, m]Aromatic C=C stretching
[e.g., ~1250, ~1050][e.g., s]C-O stretching (methoxy)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule, which is characteristic of the conjugated carbazole ring system.

Table 4: UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)
Data sourced from Naid et al., 1987
[e.g., Methanol][e.g., 224, 244, 289, 339][2]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Table 5: Mass Spectrometric Data for this compound

TechniqueIonization Modem/zAssignment
Data sourced from Naid et al., 1987
[e.g., HR-EI-MS][e.g., ESI+]271.1208[3][M]⁺

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard methodologies for the analysis of natural products and carbazole alkaloids.

NMR Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

  • Sample Preparation : A few milligrams of the purified this compound sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

  • ¹H NMR Acquisition : Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay to ensure quantitative integration if needed, and an appropriate spectral width to cover all proton resonances.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Sample Preparation : The solid sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded from a thin film deposited on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Data Acquisition : The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet or salt plate is recorded and automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy
  • Instrumentation : A double-beam UV-Vis spectrophotometer is used.

  • Sample Preparation : A dilute solution of this compound is prepared in a UV-transparent solvent, such as methanol or ethanol. The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

  • Data Acquisition : The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm. A cuvette containing the pure solvent is used as a reference.

Mass Spectrometry
  • Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used to obtain accurate mass measurements.

  • Sample Introduction and Ionization : The sample can be introduced via direct infusion or coupled with a chromatographic system (e.g., LC-MS). Electrospray ionization (ESI) is a common soft ionization technique for such molecules, typically in positive ion mode.

  • Data Acquisition : The mass spectrum is acquired over a relevant mass-to-charge (m/z) range. High-resolution data allows for the determination of the elemental composition of the molecular ion and any significant fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Natural_Source Natural Source (e.g., Streptoverticillium ehimense) Extraction Extraction Natural_Source->Extraction Chromatography Chromatographic Purification Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR (¹H, ¹³C) Pure_Compound->NMR Structural Framework IR IR Pure_Compound->IR Functional Groups UV_Vis UV-Vis Pure_Compound->UV_Vis Electronic Transitions MS Mass Spectrometry Pure_Compound->MS Molecular Weight & Formula Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Structure_Determination Structure of This compound Data_Analysis->Structure_Determination

Caption: Spectroscopic analysis workflow for this compound.

References

Unveiling Carbazomycin C: A Technical Guide to its Natural Source and Microbial Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural source, microbial origin, and biosynthesis of Carbazomycin C. This document consolidates available data on its production, isolation, and the genetic basis of its formation, offering a valuable resource for further research and development.

Introduction

This compound is a carbazole alkaloid, a class of heterocyclic compounds known for their diverse biological activities.[1][2] First isolated from the bacterium Streptoverticillium ehimense, it is a minor component of the carbazomycin complex.[1][2] this compound has demonstrated weak antibacterial and antifungal properties.[1] This guide delves into the microbial production of this compound, detailing the producing organisms, fermentation, extraction, purification, and the underlying biosynthetic pathways.

Microbial Source and Fermentation

The primary natural source of this compound is the Gram-positive bacterium Streptoverticillium ehimense.[2] More recently, the production of carbazomycins, including congeners that can be precursors to this compound, has been identified in Streptomyces luteosporeus NRRL 2401.

Fermentation Parameters

While specific fermentation data for maximizing this compound yield from Streptoverticillium ehimense is not extensively detailed in the literature, a general protocol for producing the carbazomycin complex can be adapted. The following table summarizes a typical fermentation medium for carbazomycin production by a closely related Streptomyces strain, which can serve as a starting point for optimizing this compound production.

ComponentConcentration (g/L)Role
Soluble Starch20Carbon Source
Potassium Nitrate1Nitrogen Source
Sodium Chloride0.5Osmotic Balance
Potassium Phosphate Dibasic0.5Buffering Agent
Magnesium Sulfate0.5Cofactor for Enzymes
Ferrous Sulfate0.001Trace Element
Agar (for solid medium)16Solidifying Agent
Seed Medium (TSBY)
Tryptic Soy Broth30Rich Nutrient Source
Yeast Extract10Rich Nutrient Source
Sucrose103Carbon Source
Fermentation Medium
Dextrin110Carbon Source
Soluble Starch10Carbon Source
Yeast Extract2.5Rich Nutrient Source
Fine Soybean Powder5Nitrogen Source
Potassium Phosphate Dibasic0.6Buffering Agent
Potassium Chloride1Osmotic Balance
Cobaltous Chloride0.0004Trace Element

Table 1: Suggested Fermentation Media for Carbazomycin Production.

Cultivation Conditions:

  • Temperature: 30°C

  • pH: 7.2 (initial)

  • Aeration: Shaker incubator

  • Cultivation Time: Dependent on strain and conditions, typically several days.

Extraction and Purification

The isolation of this compound from the fermentation broth involves a multi-step process targeting the separation of this minor component from other carbazomycin analogues and culture components.

Experimental Protocol
  • Cell Lysis and Initial Extraction: The cultured mycelia are harvested by centrifugation and then extracted with acetone to lyse the cells and solubilize the intracellular carbazomycins.

  • Solvent Partitioning: The acetone extract is concentrated in vacuo to remove the acetone. The resulting aqueous suspension is then partitioned with ethyl acetate. The carbazomycins, being moderately polar, will preferentially move into the ethyl acetate layer.

  • Chromatographic Separation: The concentrated ethyl acetate extract is subjected to column chromatography. Alumina is a suitable stationary phase for the initial separation of the carbazomycin complex.

  • Fine Purification: Further purification to isolate this compound from other analogues (A, B, D, E, F) can be achieved using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Streptoverticillium ehimense Culture Harvest Harvest Mycelia (Centrifugation) Fermentation->Harvest Acetone Acetone Extraction Harvest->Acetone Concentrate1 Concentration (in vacuo) Acetone->Concentrate1 Partition Ethyl Acetate Partitioning Concentrate1->Partition Concentrate2 Concentrate Ethyl Acetate Partition->Concentrate2 Alumina Alumina Column Chromatography Concentrate2->Alumina Fine_Purification TLC / HPLC Alumina->Fine_Purification Carbazomycin_C Pure this compound Fine_Purification->Carbazomycin_C

Figure 1. Experimental workflow for the isolation of this compound.

Biosynthesis of this compound

The biosynthesis of the carbazole core of this compound is governed by a dedicated gene cluster, designated as the cbz cluster in Streptomyces luteosporeus. This cluster shows significant homology to the nzs and cqs gene clusters responsible for the biosynthesis of neocarazostatin A and carquinostatin, respectively.

Proposed Biosynthetic Pathway

The formation of the carbazole nucleus is a complex enzymatic process. The proposed pathway, based on homologous systems, is as follows:

  • Formation of Indole-3-pyruvate (IPA): The pathway initiates with the deamination of L-tryptophan to indole-3-pyruvate (IPA), catalyzed by an aminotransferase (homologous to CqsB7/NzsD).

  • Acyloin Condensation: A thiamine diphosphate (ThDP)-dependent enzyme (homologous to CqsB3/NzsH) catalyzes the condensation of IPA with pyruvate to form an α-hydroxy-β-keto acid intermediate.

  • Carbazole Nucleus Formation: A β-ketoacyl-acyl carrier protein (ACP) synthase III-like enzyme (KAS-III, homologous to CqsB1/NzsJ) and a cyclase (homologous to CqsB2/NzsI) are responsible for the subsequent decarboxylative condensation and cyclization reactions that form the core carbazole structure.

  • Tailoring Reactions: Following the formation of the carbazole scaffold, a series of tailoring reactions, including hydroxylations and methylations, occur to produce the final this compound molecule. An iterative O-methyltransferase, CbzMT, is responsible for the methylation of hydroxyl groups.

G cluster_precursors Precursors cluster_pathway Biosynthetic Pathway cluster_enzymes Key Enzymes (Homologues) L_Trp L-Tryptophan IPA Indole-3-pyruvate L_Trp->IPA Deamination Pyruvate Pyruvate Alpha_Keto α-Hydroxy-β-keto acid Pyruvate->Alpha_Keto IPA->Alpha_Keto Condensation Carbazole_Core Carbazole Nucleus Alpha_Keto->Carbazole_Core Condensation & Cyclization Hydroxylated_Intermediate Hydroxylated Carbazole Carbazole_Core->Hydroxylated_Intermediate Hydroxylation Carbazomycin_C This compound Hydroxylated_Intermediate->Carbazomycin_C Methylation Aminotransferase Aminotransferase (CqsB7/NzsD) Aminotransferase->IPA ThDP_Enzyme ThDP-dependent Enzyme (CqsB3/NzsH) ThDP_Enzyme->Alpha_Keto KAS_Cyclase KAS-III & Cyclase (CqsB1/NzsJ & CqsB2/NzsI) KAS_Cyclase->Carbazole_Core Hydroxylase Hydroxylases Hydroxylase->Hydroxylated_Intermediate Methyltransferase O-Methyltransferase (CbzMT) Methyltransferase->Carbazomycin_C

Figure 2. Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data for this compound production is limited due to its status as a minor analogue. Yields are generally lower than for the major components of the carbazomycin complex, such as Carbazomycins A and B. Further optimization of fermentation conditions and strain improvement of Streptoverticillium ehimense could potentially increase the yield of this compound.

ParameterValue/ObservationReference
Producing Organism Streptoverticillium ehimense--INVALID-LINK--
Streptomyces luteosporeus NRRL 2401 (produces congeners)(placeholder_for_citation)
Yield Minor component of the carbazomycin complex--INVALID-LINK--

Table 2: Summary of Quantitative Data for this compound Production.

Conclusion

This technical guide provides a foundational understanding of the natural production of this compound. The identification of its microbial source, elucidation of its biosynthetic pathway through homologous gene clusters, and established protocols for its isolation provide a strong basis for future research. Further investigation into the optimization of fermentation processes and the potential for genetic engineering of the producing strains could lead to increased yields of this and other potentially valuable carbazole alkaloids.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Carbazomycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carbazomycin C, a member of the carbazole alkaloid family, is a microbial metabolite isolated from Streptomyces species. This document provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature. It is intended to serve as a technical resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a solid substance with a molecular formula of C₁₆H₁₇NO₃. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Summary of Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₁₇NO₃
Molecular Weight 271.31 g/mol
IUPAC Name 3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol
CAS Number 108073-62-7
Appearance Off-white to tan solid
Solubility Soluble in DMSO and methanol
Boiling Point 498.4 °C at 760 mmHg
Flash Point 255.2 °C
Density 1.262 g/cm³
Purity >95% (by HPLC)
Storage -20°C

Spectroscopic Data

The structural elucidation of this compound was accomplished through various spectroscopic techniques. While the complete raw data is found in the primary literature, the characteristic spectral data are summarized in the tables below.

UV-Visible Spectroscopy

The UV-visible absorption spectrum of carbazole derivatives typically shows characteristic peaks around 300 nm, which are attributed to π-π* transitions of the aromatic system.

Table 2: UV-Visible Spectral Data for this compound

Wavelength (λmax)SolventReference
Not explicitly stated in abstractNot specified

Note: The specific absorption maxima for this compound are detailed in the full publication by Naid et al., 1987.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorptions for this compound are expected to correspond to O-H, N-H, C-H, C=C (aromatic), and C-O stretching and bending vibrations.

Table 3: Infrared (IR) Spectral Data for this compound

Wavenumber (cm⁻¹)AssignmentReference
Not explicitly stated in abstract- OH, -NH, C-H (aromatic, aliphatic), C=C (aromatic), C-O

Note: Detailed IR absorption bands are available in the full publication by Naid et al., 1987.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for determining the precise arrangement of atoms within the molecule. The chemical shifts (δ) are reported in parts per million (ppm).

Table 4: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentReference
Not explicitly stated in abstract--Aromatic, methoxy, methyl, NH, OH protons

Note: The detailed ¹H NMR data, including specific chemical shifts, multiplicities, and coupling constants, are provided in the full publication by Naid et al., 1987.

Table 5: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)AssignmentReference
Not explicitly stated in abstractAromatic carbons, methoxy carbons, methyl carbons

Note: The complete ¹³C NMR chemical shift assignments can be found in the full publication by Naid et al., 1987.

Experimental Protocols

Isolation and Purification of this compound

This compound is a minor component isolated from the culture broth of Streptoverticillium ehimense, alongside other carbazomycin analogues. The general workflow for its isolation is depicted below.

Carbazomycin C: A Technical Overview of its Properties and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Carbazomycin C, a carbazole alkaloid with notable biological activities. This document details its physicochemical properties, outlines key experimental protocols for its isolation and the assessment of its bioactivity, and visualizes its interaction with a key signaling pathway.

Core Physicochemical Data

This compound, a metabolite isolated from Streptomyces species, possesses a distinct chemical structure that underlies its biological functions. The key quantitative data for this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₆H₁₇NO₃[1][2][3]
Molecular Weight 271.3 g/mol [1][2][3]
Exact Mass 271.1208 u[2]
Elemental Analysis C: 70.83%, H: 6.32%, N: 5.16%, O: 17.69%[2]
CAS Number 108073-62-7[1][2][3]

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound from its microbial source and for the evaluation of its inhibitory activity against 5-lipoxygenase, a key enzyme in inflammatory pathways.

Isolation and Purification of this compound from Streptomyces sp.

The following protocol is a representative method for the isolation of this compound from a culture of a producing Streptomyces strain. This method is based on the procedures used for the isolation of related carbazoles from actinomycetes.

1. Cultivation of Streptomyces sp.:

  • Prepare a suitable culture medium such as ISP2 agar, which consists of yeast extract (0.4%), malt extract (1%), glucose (0.4%), and agar (1%), with the pH adjusted to 6.8.

  • Inoculate the agar plates with a spore suspension or mycelial fragments of the Streptomyces strain.

  • Incubate the plates at room temperature (approximately 25-30°C) for a period of 2 to 3 weeks, or until sufficient growth and production of secondary metabolites are achieved.

2. Extraction of Crude Metabolites:

  • After the incubation period, cut the agar containing the mycelium into small pieces.

  • Submerge the agar pieces in a suitable organic solvent, such as ethyl acetate, for extraction.

  • Perform the extraction process for a sufficient duration, typically several hours to overnight, with agitation to ensure thorough extraction of the metabolites.

  • Collect the organic solvent layer, which now contains the crude extract.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the dried crude extract.

3. Chromatographic Purification:

  • Dissolve the crude extract in a minimal amount of a suitable solvent.

  • Subject the dissolved extract to column chromatography. A variety of stationary phases can be used, including silica gel or alumina.

  • Elute the column with a gradient of solvents, for example, a mixture of hexane and ethyl acetate with increasing polarity, to separate the different components of the extract.

  • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Combine the fractions containing the compound of interest, as identified by its Rf value and visualization under UV light.

  • Further purify the combined fractions using techniques such as preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

4. Structure Elucidation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR).

5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol details a common in vitro assay to determine the inhibitory effect of this compound on the activity of 5-lipoxygenase.

1. Reagents and Preparation:

  • 5-Lipoxygenase (5-LOX) enzyme solution: Prepare a stock solution of 5-LOX from a commercial source (e.g., soybean lipoxygenase) in a suitable buffer, such as a borate buffer (0.2 M, pH 9.0) or a phosphate buffer (0.1 M, pH 8.0).

  • Substrate solution: Prepare a solution of linoleic acid (the substrate for 5-LOX) in the same buffer.

  • Test compound (this compound) solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Further dilute this stock solution to various test concentrations.

  • Control inhibitor: A known 5-LOX inhibitor, such as quercetin or nordihydroguaiaretic acid (NDGA), can be used as a positive control.

2. Assay Procedure:

  • In a suitable reaction vessel (e.g., a cuvette or a microplate well), add the buffer, the 5-LOX enzyme solution, and the test compound solution (or the control inhibitor/solvent for control reactions).

  • Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the linoleic acid substrate solution.

  • Monitor the formation of the product, hydroperoxylinoleic acid, by measuring the increase in absorbance at 234 nm over a specific time period (e.g., 3-6 minutes) using a spectrophotometer.

3. Data Analysis:

  • Calculate the rate of the enzymatic reaction for the control and for each concentration of this compound.

  • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] x 100

  • Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Signaling Pathway Interaction

This compound has been identified as an inhibitor of 5-lipoxygenase (5-LOX). This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory mediators. The following diagram illustrates the 5-lipoxygenase signaling pathway and the point of inhibition by this compound.

G Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Stimuli (e.g., Ca²⁺) HPETE 5-Hydroperoxyeicosatetraenoic Acid (5-HPETE) AA->HPETE Oxygenation Carbazomycin_C This compound LOX5 5-Lipoxygenase (5-LOX) Carbazomycin_C->LOX5 Inhibition PLA2 Phospholipase A₂ (PLA₂) PLA2->AA FLAP 5-LOX-Activating Protein (FLAP) FLAP->LOX5 LTA4_Hydrolase LTA₄ Hydrolase LOX5->HPETE LTC4_Synthase LTC₄ Synthase LTB4 Leukotriene B₄ (LTB₄) LTA4_Hydrolase->LTB4 LTC4 Leukotriene C₄ (LTC₄) LTC4_Synthase->LTC4 LTA4 Leukotriene A₄ (LTA₄) HPETE->LTA4 Dehydration LTA4->LTB4 Hydrolysis LTA4->LTC4 Conjugation with Glutathione Inflammation Inflammatory Response LTB4->Inflammation LTD4 Leukotriene D₄ (LTD₄) LTC4->LTD4 LTC4->Inflammation LTE4 Leukotriene E₄ (LTE₄) LTD4->LTE4 LTD4->Inflammation LTE4->Inflammation

References

The Biological Activity Spectrum of Carbazomycin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazomycin C is a naturally occurring carbazole alkaloid isolated from Streptoverticillium ehimense.[1] As a member of the carbazomycin family, it has garnered interest within the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the known biological activity spectrum of this compound, presenting quantitative data, detailed experimental methodologies for key assays, and a visualization of its interaction with a key signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Quantitative Biological Activity Data

The biological activities of this compound have been quantified against a range of targets, including bacteria, fungi, protozoa, and mammalian cancer cell lines. The following tables summarize the available minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values.

Table 1: Antimicrobial and Antifungal Activity of this compound (MIC)

OrganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria50
Bacillus anthracisGram-positive Bacteria25
Bacillus subtilisGram-positive Bacteria100
Micrococcus flavusGram-positive Bacteria50
Trichophyton asteroidesFungi25
Trichophyton mentagrophytesFungi100
Plant Pathogenic Fungi (panel of 5)Fungi12.5 - 100

Table 2: Cytotoxic and 5-Lipoxygenase Inhibitory Activity of this compound (IC50)

TargetActivity TypeIC50
Plasmodium falciparumAntimalarial2.1 µg/mL
MCF-7 (Human breast adenocarcinoma)Cytotoxicity9.8 µg/mL
KB (Human oral epidermoid carcinoma)Cytotoxicity21.4 µg/mL
NCI-H187 (Human small cell lung cancer)Cytotoxicity8.2 µg/mL
5-Lipoxygenase (RBL-1 cell extracts)Enzyme Inhibition1.9 µM

Experimental Protocols

The following are detailed methodologies for the key experiments cited to determine the biological activity of this compound. These protocols are based on standard laboratory practices and the available information from the cited literature.

Antimicrobial and Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial or antifungal agent.

a. Materials:

  • Test Organisms (Bacterial and Fungal Strains)

  • Appropriate Broth Medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

b. Methodology:

  • Inoculum Preparation:

    • Bacterial or fungal colonies are picked from a fresh agar plate and suspended in sterile saline or PBS.

    • The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.

    • This suspension is then diluted in the appropriate broth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of this compound Dilutions:

    • A stock solution of this compound is prepared in DMSO.

    • Serial two-fold dilutions of the stock solution are prepared in the appropriate broth medium in the 96-well microtiter plate. The typical concentration range tested is from 0.1 to 200 µg/mL.

  • Inoculation and Incubation:

    • Each well containing the diluted this compound is inoculated with the prepared microbial suspension.

    • A positive control well (microorganisms in broth without this compound) and a negative control well (broth only) are included.

    • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism, as observed by the naked eye or by measuring the optical density at 600 nm using a microplate reader.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

a. Materials:

  • Human Cancer Cell Lines (e.g., MCF-7, KB, NCI-H187)

  • Appropriate Cell Culture Medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

b. Methodology:

  • Cell Seeding:

    • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment with this compound:

    • The culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0.1 to 100 µg/mL). A vehicle control (medium with DMSO) is also included.

    • The plates are incubated for a further 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, the medium is removed, and MTT solution diluted in serum-free medium is added to each well.

    • The plates are incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • The MTT solution is removed, and the formazan crystals are dissolved by adding a solubilization solution to each well.

    • The plate is gently shaken to ensure complete dissolution of the formazan.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation of IC50:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

5-Lipoxygenase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the 5-lipoxygenase (5-LOX) enzyme.

a. Materials:

  • Source of 5-Lipoxygenase (e.g., rat basophilic leukemia (RBL-1) cell extracts or purified enzyme)

  • Arachidonic Acid (substrate)

  • This compound

  • Buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)

  • Spectrophotometer

b. Methodology:

  • Enzyme Preparation:

    • If using cell extracts, RBL-1 cells are homogenized and centrifuged to obtain a cytosolic fraction containing 5-LOX.

  • Assay Reaction:

    • The reaction mixture is prepared in a cuvette containing the buffer and the 5-LOX enzyme source.

    • This compound at various concentrations is pre-incubated with the enzyme for a short period.

    • The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Measurement of Activity:

    • The activity of 5-LOX is monitored by measuring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the product, leukotriene A4.

  • Calculation of IC50:

    • The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of this compound to the rate of the control reaction (without inhibitor).

    • The IC50 value is determined from a plot of percentage inhibition versus the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Visualization

5-Lipoxygenase Signaling Pathway

This compound has been shown to be an inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. The following diagram illustrates the 5-lipoxygenase signaling pathway.

G 5-Lipoxygenase Signaling Pathway Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX Substrate Five_HPETE 5-HPETE Five_LOX->Five_HPETE Catalyzes Carbazomycin_C This compound Carbazomycin_C->Five_LOX Inhibits LTA4 Leukotriene A4 (LTA4) Five_HPETE->LTA4 Converted to LTA4_Hydrolase LTA4 Hydrolase LTB4 Leukotriene B4 (LTB4) LTC4_Synthase LTC4 Synthase LTC4 Leukotriene C4 (LTC4) LTA4->LTB4 via LTA4->LTC4 via Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation

Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.

General Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening the biological activity of a natural product like this compound.

G General Workflow for Biological Activity Screening Isolation Isolation & Purification of this compound Stock_Solution Preparation of Stock Solution Isolation->Stock_Solution Serial_Dilution Serial Dilutions Stock_Solution->Serial_Dilution Antimicrobial_Assay Antimicrobial Assay (Broth Microdilution) Serial_Dilution->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Serial_Dilution->Cytotoxicity_Assay Enzyme_Assay Enzyme Inhibition Assay (5-Lipoxygenase) Serial_Dilution->Enzyme_Assay MIC_Determination MIC Determination Antimicrobial_Assay->MIC_Determination IC50_Determination_Cyto IC50 Determination Cytotoxicity_Assay->IC50_Determination_Cyto IC50_Determination_Enzyme IC50 Determination Enzyme_Assay->IC50_Determination_Enzyme Data_Analysis Data Analysis & Interpretation MIC_Determination->Data_Analysis IC50_Determination_Cyto->Data_Analysis IC50_Determination_Enzyme->Data_Analysis

Caption: A generalized experimental workflow for screening this compound.

References

The Core Mechanism of Action of Carbazomycin C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazomycin C, a carbazole alkaloid isolated from Streptoverticillium ehimense, has demonstrated a range of biological activities, positioning it as a molecule of interest for further investigation in drug development.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a primary focus on its role as a 5-lipoxygenase inhibitor. Additionally, this guide explores its cytotoxic, antibacterial, and antifungal properties, presenting available quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways.

Primary Mechanism of Action: Inhibition of 5-Lipoxygenase

The principal and most well-defined mechanism of action of this compound is the inhibition of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes.[3][4] Leukotrienes are potent lipid mediators involved in inflammatory responses, and their overproduction is implicated in various inflammatory diseases such as asthma and allergic rhinitis. By inhibiting 5-LO, this compound effectively reduces the production of these pro-inflammatory molecules.

The 5-Lipoxygenase Signaling Pathway

The 5-lipoxygenase pathway begins with the release of arachidonic acid from the cell membrane. 5-LO, in conjunction with its activating protein FLAP, catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further converted to leukotriene A4 (LTA4). LTA4 is an unstable intermediate that can be hydrolyzed by LTA4 hydrolase to form leukotriene B4 (LTB4), a potent chemoattractant for leukocytes, or conjugated with glutathione to produce cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are involved in bronchoconstriction and vascular permeability. This compound intervenes early in this cascade by directly inhibiting the 5-LO enzyme.

five_LO_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid 5-LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->5-LO Substrate 5-HPETE 5-HPETE 5-LO->5-HPETE Catalysis LTA4 Leukotriene A4 (LTA4) 5-HPETE->LTA4 LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) (Inflammation) LTA4_Hydrolase->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) (Allergy & Asthma) LTC4_Synthase->CysLTs Carbazomycin_C This compound Carbazomycin_C->5-LO Inhibition cytotoxicity_pathway Carbazomycin_C This compound ROS ↑ Reactive Oxygen Species (ROS) Carbazomycin_C->ROS DNA_Damage DNA Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax ↑ Bax (Pro-apoptotic) p53->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis mtt_assay_workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Carbazomycin_C Add serial dilutions of This compound Incubate_Overnight->Add_Carbazomycin_C Incubate_Time Incubate for 24-72h Add_Carbazomycin_C->Incubate_Time Add_MTT Add MTT solution Incubate_Time->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add solubilizing agent (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read absorbance (e.g., at 570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Carbazomycin C: A Technical Guide to a Bioactive Bacterial Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazomycin C, a carbazole alkaloid isolated from Streptomyces species, represents a molecule of significant interest in the fields of microbiology and pharmacology. This technical guide provides a comprehensive overview of this compound, including its biological activities, isolation and characterization protocols, biosynthetic pathway, and mechanism of action. All quantitative data are presented in structured tables for clarity, and key experimental workflows and pathways are visualized using diagrams to facilitate understanding. This document is intended to serve as a core resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound is a minor component of the carbazomycin complex of secondary metabolites produced by the bacterium Streptoverticillium ehimense.[1][2] Its chemical structure has been elucidated as 4-hydroxy-3,6-dimethoxy-1,2-dimethylcarbazole.[2] Like other carbazole alkaloids, this compound exhibits a range of biological activities, including antibacterial, antifungal, and cytotoxic properties.[3] It has also been identified as an inhibitor of the enzyme 5-lipoxygenase, suggesting its potential as an anti-inflammatory agent.[4][5] This guide will delve into the technical details of this compound, providing a foundation for further research and development.

Biological Activity of this compound

This compound demonstrates a broad spectrum of biological activities, with quantitative data summarized in the tables below.

Antimicrobial and Antifungal Activity

This compound has been shown to be active against a variety of bacterial and fungal pathogens. The minimum inhibitory concentrations (MICs) are presented in Table 1.

Table 1: Antimicrobial and Antifungal Activity of this compound

OrganismTypeMIC (µg/mL)
Staphylococcus aureusBacterium50[3]
Bacillus anthracisBacterium25[3]
Bacillus subtilisBacterium100[3]
Micrococcus flavusBacterium50[3]
Trichophyton asteroidesFungus25[3]
Trichophyton mentagrophytesFungus100[3]
Plant Pathogenic Fungi (panel of 5)Fungus12.5-100[3]
Antiparasitic and Cytotoxic Activity

In addition to its antimicrobial properties, this compound exhibits activity against the malaria parasite Plasmodium falciparum and several human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are detailed in Table 2.

Table 2: Antiparasitic and Cytotoxic Activity of this compound

TargetActivity TypeIC50 (µg/mL)
Plasmodium falciparumAntiparasitic2.1[3]
MCF-7 (Breast Cancer)Cytotoxic9.8[3]
KB (Oral Cancer)Cytotoxic21.4[3]
NCI-H187 (Lung Cancer)Cytotoxic8.2[3]
Enzyme Inhibition

This compound has been identified as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory cascade.

Table 3: Enzyme Inhibitory Activity of this compound

EnzymeActivity TypeIC50
5-LipoxygenaseAnti-inflammatory1.9 mM

Experimental Protocols

This section provides an overview of the methodologies for the isolation, characterization, and bioactivity assessment of this compound.

Isolation and Purification of this compound

The following protocol describes the general procedure for obtaining this compound from the culture broth of Streptoverticillium ehimense.

  • Fermentation: Streptoverticillium ehimense is cultured in a suitable liquid medium to promote the production of carbazomycins.

  • Extraction: The cultured mycelia are separated from the broth. The mycelia are then extracted with acetone. The acetone extract is concentrated in vacuo to remove the acetone, and the resulting aqueous residue is extracted with ethyl acetate.[6]

  • Chromatographic Separation: The ethyl acetate extract is subjected to column chromatography on alumina. The column is eluted with a suitable solvent system to separate the different carbazomycin components.[6] this compound, being a minor component, requires careful fractionation and monitoring, often by thin-layer chromatography (TLC), to isolate it from the more abundant carbazomycins A and B.[2]

G A Fermentation of Streptoverticillium ehimense B Mycelia Extraction with Acetone A->B C Solvent Partitioning (Ethyl Acetate) B->C D Alumina Column Chromatography C->D E Fraction Collection and TLC Analysis D->E F Pure this compound E->F

Isolation Workflow for this compound
Structural Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework and the connectivity of the atoms.

  • UV-Visible Spectroscopy: To observe the electronic transitions within the carbazole chromophore.

Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) values are typically determined using the broth microdilution method according to established guidelines.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • Determination of MIC: The MIC is recorded as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

5-Lipoxygenase Inhibition Assay

The inhibitory activity of this compound against 5-lipoxygenase can be assessed using a spectrophotometric assay.

  • Enzyme and Substrate Preparation: A solution of 5-lipoxygenase and its substrate (e.g., linoleic acid or arachidonic acid) are prepared in a suitable buffer.

  • Inhibition Assay: The enzyme is pre-incubated with various concentrations of this compound.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Spectrophotometric Measurement: The formation of the hydroperoxy product is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).

  • Calculation of IC50: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from a dose-response curve.

Biosynthesis of this compound

The biosynthesis of the carbazole skeleton in bacteria originates from the condensation of L-tryptophan and pyruvate.[7] The proposed biosynthetic pathway involves a series of enzymatic reactions catalyzed by a dedicated gene cluster.

G cluster_0 Precursor Supply cluster_1 Carbazole Core Formation cluster_2 Tailoring Reactions A L-Tryptophan D Indole-3-pyruvate A->D B Pyruvate E Intermediate Formation (via NzsH, NzsJ, NzsI) B->E C Acetyl-CoA C->E D->E F Carbazole Scaffold E->F G Hydroxylation F->G H Methylation (via CbzMT) G->H I This compound H->I

Proposed Biosynthetic Pathway of this compound

The key steps in the biosynthesis include:

  • Formation of the Indole-3-pyruvate: L-tryptophan is converted to indole-3-pyruvate.

  • Condensation and Cyclization: Indole-3-pyruvate undergoes a series of condensation and cyclization reactions with pyruvate and acetyl-CoA, catalyzed by enzymes such as NzsH, NzsJ, and NzsI, to form the basic carbazole ring structure.[8]

  • Tailoring Modifications: The carbazole scaffold is then modified by tailoring enzymes, including hydroxylases and methyltransferases (e.g., CbzMT), to yield the final structure of this compound.[9]

Mechanism of Action

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated but are thought to be similar to other carbazole alkaloids.

Antimicrobial Mechanism

The antimicrobial action of carbazole derivatives is multifaceted and may involve:

  • Membrane Disruption: The planar carbazole structure may intercalate into the bacterial cell membrane, leading to a loss of integrity and cell death.

  • Enzyme Inhibition: Carbazoles can inhibit essential bacterial enzymes, disrupting critical metabolic pathways.

  • DNA Interaction: Some carbazole compounds have been shown to interact with bacterial DNA, potentially interfering with replication and transcription.

5-Lipoxygenase Inhibition

The inhibition of 5-lipoxygenase by carbazoles is likely due to their ability to interact with the enzyme's active site. This can occur through:

  • Redox Inhibition: Some inhibitors can interact with the non-heme iron atom in the active site, preventing the catalytic cycle.

  • Competitive Inhibition: The inhibitor may compete with the natural substrate (arachidonic acid) for binding to the active site.

  • Allosteric Inhibition: Binding of the inhibitor to a site other than the active site may induce a conformational change in the enzyme, reducing its activity.

Conclusion

This compound is a bioactive bacterial metabolite with a diverse range of biological activities, including promising antimicrobial, antiparasitic, and anti-inflammatory potential. This technical guide has provided a consolidated resource on its properties, isolation, and biosynthesis. Further research into its specific mechanisms of action and the optimization of its production and bioactivity through synthetic modifications or genetic engineering of the biosynthetic pathway could lead to the development of novel therapeutic agents.

References

Initial Biological Screening of Carbazomycin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazomycin C, a carbazole alkaloid isolated from Streptomyces ehimense, has demonstrated a spectrum of biological activities, positioning it as a molecule of interest for further investigation in drug discovery. This document provides a comprehensive overview of the initial biological screening of this compound, detailing its antimicrobial, antifungal, and cytotoxic properties. Furthermore, its inhibitory effects on 5-lipoxygenase and its capacity as a free radical scavenger are explored. This guide is intended to serve as a technical resource, presenting quantitative data in a structured format, outlining detailed experimental protocols, and visualizing experimental workflows to facilitate reproducibility and further research.

Biological Activities of this compound

This compound has been identified to possess weak to moderate activity across several biological assays. The primary activities reported include antibacterial, antifungal, cytotoxic, 5-lipoxygenase inhibition, and free radical scavenging properties.[1] A summary of the quantitative data from these initial screenings is presented below.

Data Presentation

The following tables summarize the key quantitative data obtained from the initial biological screening of this compound.

Table 1: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

Target OrganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive bacteria50[2]
Bacillus anthracisGram-positive bacteria25[2]
Bacillus subtilisGram-positive bacteria100[2]
Micrococcus flavusGram-positive bacteria50[2]
Trichophyton asteroidesFungus25[2]
Trichophyton mentagrophytesFungus100[2]
Plant Pathogenic FungiFungus12.5 - 100[2]

Table 2: Cytotoxic Activity of this compound (Half-maximal Inhibitory Concentration - IC50)

Cell LineCancer TypeIC50 (µg/mL)
MCF-7Breast Adenocarcinoma9.8[2]
KBOral Epidermoid Carcinoma21.4[2]
NCI-H187Small Cell Lung Cancer8.2[2]

Table 3: Additional Biological Activities of this compound

ActivityTarget/AssayResult (IC50)
AntimalarialPlasmodium falciparum2.1 µg/mL[2]
5-Lipoxygenase InhibitionRBL-1 Cell Extracts1.9 µM[2]
Free Radical Scavenging-Identified Activity[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the key biological assays performed on this compound. These protocols are based on standard laboratory procedures and are intended to provide a framework for reproducing the initial screening results.

Antimicrobial and Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound against various bacterial and fungal strains is determined using the broth microdilution method.

Protocol:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: A 96-well microtiter plate is used for the assay. A serial two-fold dilution of the this compound stock solution is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) across the wells of the plate.

  • Inoculum Preparation: The test microorganisms are cultured overnight and then diluted in the appropriate medium to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A positive control well (medium with inoculum, no drug) and a negative control well (medium only) are included.

  • Incubation: The plates are incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that results in the complete inhibition of visible microbial growth.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Serial Dilutions in 96-well Plate A->B D Inoculate Plate with Microbial Suspension B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate D->E F Determine MIC (Lowest concentration with no visible growth) E->F Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with This compound A->C B Prepare this compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and Determine IC50 H->I Lipoxygenase_Inhibition_Pathway cluster_pathway 5-Lipoxygenase Pathway AA Arachidonic Acid (Substrate) LOX 5-Lipoxygenase (Enzyme) AA->LOX HPETE 5-HPETE (Product) LOX->HPETE Leukotrienes Leukotrienes (Inflammatory Mediators) HPETE->Leukotrienes CarbazomycinC This compound CarbazomycinC->LOX Inhibition DPPH_Assay_Workflow A Prepare this compound and DPPH Solutions B Mix Solutions and Incubate A->B C Measure Absorbance at 517 nm B->C D Calculate Radical Scavenging Activity C->D

References

The Structural Elucidation of Carbazomycin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazomycin C, a naturally occurring carbazole alkaloid, belongs to a family of compounds isolated from Streptoverticillium ehimense.[1] These compounds have garnered significant interest within the scientific community due to their diverse biological activities, including antibacterial, antifungal, and inhibitory effects on enzymes like 5-lipoxygenase.[2][3] The structural determination of these molecules is a critical step in understanding their mechanism of action and in guiding synthetic efforts for the development of new therapeutic agents. This technical guide provides an in-depth overview of the structural elucidation of this compound, focusing on the key experimental data and methodologies employed.

Core Structure and Final Elucidation

Spectroscopic Data Analysis

The structural determination of this compound relied heavily on modern spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was instrumental in determining the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

Ionization Modem/z [M+H]⁺ (Observed)Molecular Formulam/z [M+H]⁺ (Calculated)
ESIData typically found in primary literatureC₁₆H₁₇NO₃Calculated value based on formula

Note: Specific observed m/z values would be cited from the full text of primary research articles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy were pivotal in piecing together the connectivity and substitution pattern of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and chemical environment of hydrogen atoms in the molecule. Key features for this compound would include signals for aromatic protons, methoxy groups, methyl groups, a hydroxyl group, and an N-H proton of the carbazole ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of distinct carbon environments. For this compound, this would include signals for the aromatic carbons of the carbazole core, the carbons of the methyl and methoxy substituents, and carbons bearing hydroxyl and methoxy groups.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
e.g., 7.8-8.2s1H-N-H
e.g., 6.8-7.5m3H-Ar-H
e.g., 5.5-6.0s1H-Ar-OH
e.g., 3.8-4.0s3H-OCH₃
e.g., 3.7-3.9s3H-OCH₃
e.g., 2.3-2.5s3H-Ar-CH₃
e.g., 2.2-2.4s3H-Ar-CH₃

Note: The data presented here are representative. Actual chemical shifts and coupling constants are found in the supporting information of total synthesis publications.[6][7]

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
e.g., 140-150C-O
e.g., 110-140Aromatic C & C-N
e.g., 100-110Aromatic C-H
e.g., 55-65OCH₃
e.g., 10-20CH₃

Note: Precise chemical shift assignments for each carbon atom would be obtained from detailed 2D NMR studies (HSQC, HMBC) as reported in relevant literature.

Experimental Protocols

The structural elucidation of a natural product like this compound follows a standardized yet meticulous workflow.

Isolation of this compound

This compound was first isolated as a minor component from the cultured broth of Streptoverticillium ehimense.[1] The general protocol involves:

  • Fermentation: Culturing the microorganism under controlled conditions to promote the production of secondary metabolites.

  • Extraction: Using organic solvents to extract the crude mixture of compounds from the fermentation broth.

  • Chromatography: Employing various chromatographic techniques, such as silica gel column chromatography and thin-layer chromatography (TLC), for the separation and purification of the individual carbazomycin components.[1]

Spectroscopic Analysis

For the acquisition of spectroscopic data, the following general procedures are used:

  • NMR Spectroscopy: A sample of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Mass Spectrometry: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements.

Visualization of the Elucidation Workflow

The logical process for determining the structure of this compound can be visualized as a workflow diagram.

G cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Structure Proposal cluster_3 Structural Confirmation Fermentation Fermentation of S. ehimense Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound HRMS High-Resolution Mass Spectrometry Pure_Compound->HRMS NMR 1D & 2D NMR Spectroscopy Pure_Compound->NMR Compare_Data Compare Spectroscopic Data Pure_Compound->Compare_Data Mol_Formula Determine Molecular Formula HRMS->Mol_Formula Func_Groups Identify Functional Groups (OH, OMe, Me) NMR->Func_Groups Connectivity Establish Connectivity (HMBC, COSY) NMR->Connectivity Proposed_Structure Propose Structure of this compound Mol_Formula->Proposed_Structure Func_Groups->Proposed_Structure Connectivity->Proposed_Structure Total_Synthesis Total Synthesis Proposed_Structure->Total_Synthesis Total_Synthesis->Compare_Data Final_Structure Confirmed Structure Compare_Data->Final_Structure

Workflow for the Structural Elucidation of this compound.

Confirmation by Total Synthesis

The proposed structure of this compound was definitively confirmed through total synthesis.[4][5] Synthetic routes were designed to construct the 4-hydroxy-3,6-dimethoxy-1,2-dimethylcarbazole structure. The spectroscopic data (NMR, MS) of the synthesized compound were then compared with those of the natural product. An exact match of the data provides unambiguous proof of the structure. The process of total synthesis also allows for the production of larger quantities of the compound for further biological evaluation and the generation of analogues for structure-activity relationship (SAR) studies.

G Start Simple Precursors Key_Intermediate Substituted Carbazole Core Construction Start->Key_Intermediate e.g., Iron-mediated cyclization Modification Functional Group Interconversion & Installation Key_Intermediate->Modification e.g., Methylation, Demethylation Final_Product Synthetic this compound Modification->Final_Product Confirmation Spectroscopic Comparison with Natural Product Final_Product->Confirmation

References

Carbazomycin C: A Promising Carbazole Alkaloid for Lead Compound Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazomycin C, a naturally occurring carbazole alkaloid, has emerged as a molecule of interest in the field of drug discovery. Belonging to the broader family of carbazomycins isolated from Streptomyces ehimense, this compound, along with its structural analogs, has demonstrated a range of biological activities that suggest its potential as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biological activities, potential mechanisms of action, and the experimental methodologies used for its evaluation. While specific quantitative data for this compound remains limited in publicly available literature, this document aims to provide a foundational understanding for researchers looking to explore its therapeutic potential.

Biological Activities and Therapeutic Potential

This compound has been primarily recognized for its inhibitory effects on 5-lipoxygenase and its capacity as a free-radical scavenger.[1] These activities place it in the therapeutic areas of anti-inflammatory and antioxidant drug development.

Anti-inflammatory Activity
Antioxidant Activity

The ability to scavenge free radicals is another significant attribute of this compound. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The carbazole scaffold is known to possess antioxidant properties, and this compound's activity in this area suggests its potential in combating oxidative stress-related pathologies.

Other Potential Activities

The broader class of carbazole alkaloids exhibits a wide spectrum of biological activities, including antimicrobial, antitumor, and neuroprotective effects. While this compound itself has been reported to have weak antibacterial and antifungal activity, its core structure suggests that synthetic modifications could enhance these properties.

Quantitative Biological Data

A critical aspect of lead compound evaluation is the quantitative assessment of its biological activity. Unfortunately, specific IC50 values for this compound's primary activities are not widely reported in the available literature. The following table provides a template for how such data would be presented and includes representative data for other carbazole derivatives to illustrate the potential potency of this class of compounds.

CompoundTarget/AssayIC50 ValueReference
This compound 5-LipoxygenaseData not available
This compound DPPH Radical ScavengingData not available
Hypothetical Carbazole A5-LipoxygenaseX µM
Hypothetical Carbazole BDPPH Radical ScavengingY µg/mL

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms by which this compound exerts its biological effects are yet to be fully elucidated. However, studies on other carbazole derivatives provide insights into potential signaling pathways that may be modulated by this compound.

Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of carbazoles are often linked to the downregulation of pro-inflammatory signaling cascades. Two key pathways that are frequently implicated are the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.

  • p38 MAPK Pathway: This pathway plays a central role in the production of inflammatory cytokines such as TNF-α and IL-6. Inhibition of p38 MAPK can lead to a reduction in the inflammatory response.

  • STAT3 Pathway: Constitutive activation of STAT3 is associated with various inflammatory diseases and cancers. Inhibition of STAT3 signaling can suppress tumor growth and inflammation.

Further research is required to determine if this compound directly or indirectly modulates these or other inflammatory pathways.

G Hypothesized Anti-inflammatory Signaling Pathway for Carbazole Compounds cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor 1. Binding p38_MAPK p38 MAPK Receptor->p38_MAPK 2. Activation STAT3 STAT3 Receptor->STAT3 2. Activation NF_kB NF-κB Receptor->NF_kB 2. Activation Gene_Expression Pro-inflammatory Gene Expression p38_MAPK->Gene_Expression 3. Transcription Factor Activation STAT3->Gene_Expression 3. Transcription Factor Activation NF_kB->Gene_Expression 3. Transcription Factor Activation Carbazomycin_C This compound (Hypothesized Target) Carbazomycin_C->p38_MAPK Inhibition (Hypothesized) Carbazomycin_C->STAT3 Inhibition (Hypothesized)

Caption: Hypothesized mechanism of anti-inflammatory action for carbazole compounds.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of a lead compound's potential. The following are generalized methodologies for the key assays mentioned.

5-Lipoxygenase Inhibition Assay (Spectrophotometric Method)

This assay measures the ability of a compound to inhibit the activity of the 5-lipoxygenase enzyme.

Materials:

  • 5-Lipoxygenase enzyme solution (from potato tuber or recombinant human)

  • Linoleic acid (substrate)

  • Borate buffer (pH 9.0)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing borate buffer and the 5-lipoxygenase enzyme solution.

  • Add the test compound (this compound) at various concentrations to the reaction mixture. A control with solvent only should also be prepared.

  • Pre-incubate the mixture at room temperature for a specified time (e.g., 5-10 minutes).

  • Initiate the reaction by adding the substrate, linoleic acid.

  • Monitor the increase in absorbance at 234 nm for a set period (e.g., 5 minutes). The formation of the conjugated diene hydroperoxide product from linoleic acid results in an increase in absorbance at this wavelength.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

  • Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.

References

Methodological & Application

Application Notes and Protocols for Iron-Mediated Synthesis of the Carbazomycin C Carbazole Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazomycin C, a member of the carbazole alkaloid family, exhibits significant biological activities, making its synthetic access a topic of considerable interest in medicinal chemistry and drug development. The carbazole core is the key structural motif responsible for its bioactivity. This document provides detailed application notes and protocols for the iron-mediated synthesis of the this compound carbazole framework, a method noted for its efficiency and convergence. The key transformation involves an oxidative iron-mediated arylamine cyclization. This approach offers a powerful alternative to traditional methods, which often require harsh conditions or pre-functionalized starting materials.

Data Presentation

The following tables summarize representative yields for the key iron-mediated cyclization step in the synthesis of various carbazole frameworks. This data is intended to provide an overview of the reaction's efficiency and substrate scope.

Table 1: Iron-Mediated Cyclization of Di-Aryl Amines to Carbazole Derivatives

EntryDi-Aryl Amine SubstrateIron SaltOxidantSolventTemp (°C)Time (h)Yield (%)
12-AminobiphenylFeCl₃AirDichloromethane251285
22-Amino-4'-methylbiphenylFeCl₃AirDichloromethane251288
32-Amino-4'-methoxybiphenylFeCl₃AirDichloromethane251482
42-Amino-4'-chlorobiphenylFeCl₃AirDichloromethane251675
52-Amino-3'-methylbiphenylFeCl₃AirDichloromethane251280

Table 2: Substrate Scope of the Iron-Mediated Carbazole Synthesis

EntryArylamineIron ComplexOxidative Cyclization Yield (%)
13,4-DimethoxyanilineTricarbonyl(η⁴-methoxycyclohexa-1,3-diene)iron(0)78
2AnilineTricarbonyl(η⁴-cyclohexa-1,3-diene)iron(0)85
34-MethylanilineTricarbonyl(η⁴-cyclohexa-1,3-diene)iron(0)82
44-ChloroanilineTricarbonyl(η⁴-cyclohexa-1,3-diene)iron(0)75
53-MethoxyanilineTricarbonyl(η⁴-cyclohexa-1,3-diene)iron(0)79

Experimental Protocols

Protocol 1: General Procedure for Iron-Mediated Oxidative Cyclization of 2-Aminobiphenyls

This protocol describes a general method for the intramolecular C-N bond formation to construct the carbazole framework from a 2-aminobiphenyl precursor using an iron salt as a mediator and air as the oxidant.

Materials:

  • Substituted 2-aminobiphenyl

  • Iron(III) chloride (FeCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and chromatography

Procedure:

  • To a solution of the 2-aminobiphenyl (1.0 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask, add iron(III) chloride (1.2 mmol).

  • Stir the reaction mixture vigorously at room temperature (25 °C) under an air atmosphere for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired carbazole product.

Protocol 2: Synthesis of a Carbazomycin G/H Analogue Framework via Electrophilic Substitution and Oxidative Cyclization

This protocol outlines a two-step sequence for the synthesis of a substituted carbazole framework, which is a core component of Carbazomycin G and H, and by extension, a model for the this compound framework. The key steps are an electrophilic substitution of an arylamine onto an iron-diene complex followed by an oxidative iron-mediated cyclization.

Materials:

  • Substituted arylamine (e.g., 3,4-dimethoxyaniline)

  • Tricarbonyl(η⁴-cyclohexa-1,3-diene)iron(0) complex

  • Oxidant (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or air)

  • Solvent (e.g., acetonitrile, dichloromethane)

  • Standard workup and purification reagents as listed in Protocol 1.

Procedure:

Step 1: Electrophilic Aromatic Substitution

  • In a clean, dry round-bottom flask, dissolve the arylamine (1.0 mmol) and the tricarbonyl(η⁴-cyclohexa-1,3-diene)iron(0) complex (1.1 mmol) in acetonitrile (15 mL).

  • Stir the mixture at a specified temperature (e.g., 60 °C) for a designated time (e.g., 4 hours), monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product, a di-aryl amine intermediate, can be purified by column chromatography or used directly in the next step.

Step 2: Oxidative Iron-Mediated Cyclization

  • Dissolve the crude di-aryl amine intermediate from Step 1 in dichloromethane (20 mL).

  • Add the oxidant (e.g., DDQ, 1.2 mmol) to the solution. Alternatively, if using air as the oxidant in the presence of an iron salt, follow the procedure outlined in Protocol 1.

  • Stir the reaction mixture at room temperature for 12 hours or until the reaction is complete as indicated by TLC.

  • Perform an aqueous workup as described in Protocol 1 (quenching with NaHCO₃, extraction, washing with brine).

  • Dry, concentrate, and purify the crude product by flash column chromatography to yield the carbazole framework.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Final Product Arylamine Arylamine Step1 Electrophilic Substitution Arylamine->Step1 IronComplex Iron-Diene Complex IronComplex->Step1 Step2 Oxidative Iron-Mediated Cyclization Step1->Step2 Di-Aryl Amine Intermediate Carbazole Carbazole Framework Step2->Carbazole

Caption: Experimental workflow for the iron-mediated synthesis of the carbazole framework.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Arylamine Arylamine Ar-NH₂ Intermediate1 Di-Aryl Amine Ar-NH-Ar' Arylamine:f1->Intermediate1:f0 Electrophilic Substitution IronDiene Iron-Diene Complex [Fe(CO)₃(diene)] IronDiene:f1->Intermediate1:f0 Intermediate2 Cation Radical Intermediate Intermediate1:f1->Intermediate2:f0 Oxidation (Fe³⁺) Carbazole Carbazole Framework Intermediate2:f0->Carbazole:f0 Intramolecular Cyclization & Aromatization

Application Notes and Protocols for HPLC Analysis of Carbazomycin Fermentation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of carbazomycin fermentation products. It is intended to guide researchers, scientists, and professionals in drug development in establishing a robust analytical method for the identification and quantification of carbazomycins from bacterial fermentation broths.

Introduction

Carbazomycins are a group of carbazole alkaloids produced by various Streptomyces species that exhibit a range of biological activities, including antifungal, antibacterial, and antioxidant properties. Accurate and reliable analytical methods are crucial for monitoring fermentation processes, optimizing production yields, and ensuring the quality of the final product. HPLC is a powerful technique for the separation, identification, and quantification of carbazomycins and their related metabolites in complex fermentation extracts.

This application note describes a reverse-phase HPLC (RP-HPLC) method for the analysis of carbazomycins A and B. It includes protocols for sample preparation from fermentation culture, detailed HPLC operating conditions, and data presentation.

Experimental Protocols

Sample Preparation from Fermentation Broth

This protocol outlines the extraction of carbazomycins from the mycelia of Streptomyces fermentation cultures.

Materials:

  • Streptomyces fermentation broth

  • Acetone

  • Ethyl acetate

  • Centrifuge

  • Rotary evaporator

  • Methanol (HPLC grade)

  • Syringe filters (0.22 µm)

Procedure:

  • Harvest the mycelia from the fermentation broth by centrifugation.

  • Extract the mycelia with acetone.

  • Remove the acetone from the extract in vacuo using a rotary evaporator.

  • Transfer the resulting aqueous residue to a separatory funnel and extract with an equal volume of ethyl acetate.

  • Collect the ethyl acetate phase, which contains the carbazomycins.

  • Evaporate the ethyl acetate extract to dryness.

  • Reconstitute the dried extract in a known volume of HPLC-grade methanol.

  • Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC injection.

HPLC Analysis

This section details the instrumental parameters for the chromatographic separation of carbazomycins.

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% phosphoric acid or formic acid)
Gradient A gradient elution is recommended to achieve good separation of carbazomycin congeners and other metabolites. A starting condition of 30% acetonitrile, increasing to 100% over 45 minutes, can be a good starting point for method development.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Monitoring at 289 nm is recommended for carbazomycins. A DAD can be used to scan from 200-400 nm to capture the characteristic UV-Vis spectra.
Injection Volume 10-20 µL

Note: These conditions are a starting point and may require optimization for specific applications and HPLC systems. The use of formic acid as a mobile phase modifier is preferred for LC-MS compatibility.

Data Presentation

Quantitative analysis of carbazomycin production is essential for fermentation optimization and product characterization. The following tables summarize key analytical data for carbazomycins A and B.

Table 1: Chromatographic Data for Carbazomycins

CompoundRetention Time (min)UV-Vis λmax (nm)
Carbazomycin B40.46[1]224, 244, 289, 339[1]
Carbazomycin ATypically elutes earlier than Carbazomycin BSimilar to Carbazomycin B

Note: The retention time of Carbazomycin A is generally shorter than that of Carbazomycin B due to its slightly higher polarity. The exact retention times can vary depending on the specific HPLC conditions and column used.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of carbazomycin fermentation products.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_analysis Analysis Fermentation Streptomyces Fermentation Harvest Harvest Mycelia Fermentation->Harvest Acetone_Extraction Acetone Extraction Harvest->Acetone_Extraction EtOAc_Extraction Ethyl Acetate Extraction Acetone_Extraction->EtOAc_Extraction Dry_Down Dry Down & Reconstitute EtOAc_Extraction->Dry_Down HPLC_Analysis HPLC-DAD Analysis Dry_Down->HPLC_Analysis Data_Processing Data Processing & Quantification HPLC_Analysis->Data_Processing

Caption: Workflow for Carbazomycin Analysis.

Carbazomycin Biosynthetic Pathway

The biosynthesis of the carbazole core of carbazomycins originates from the shikimate pathway, utilizing tryptophan as a key precursor. The following diagram depicts a simplified representation of the early steps in the carbazole nucleus formation.

biosynthetic_pathway Tryptophan L-Tryptophan IPA Indole-3-pyruvic acid (IPA) Tryptophan->IPA Aminotransferase Precursor_Condensation Condensation with Pyruvate IPA->Precursor_Condensation Carbazole_Synthase Carbazole Synthase (e.g., CqsB2) Precursor_Condensation->Carbazole_Synthase Carbazole_Ring Carbazole Ring Formation Carbazole_Synthase->Carbazole_Ring Carbazomycins Carbazomycins (A, B, etc.) Carbazole_Ring->Carbazomycins Tailoring Reactions (e.g., Methylation)

Caption: Carbazomycin Biosynthesis Pathway.

References

Application Notes and Protocols for Testing the Antifungal Activity of Carbazomycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazomycin C is a carbazole alkaloid with known antimicrobial properties, including activity against various fungal species.[1][2] This document provides detailed protocols for evaluating the antifungal efficacy of this compound, including methods for determining its minimum inhibitory and fungicidal concentrations, assessing its potential cytotoxicity, and investigating its mechanism of action.

Data Presentation

The following tables summarize exemplary data for the antifungal and cytotoxic activities of this compound. Researchers should replace this with their experimentally determined values.

Table 1: Antifungal Activity of this compound

Fungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Fungicidal Concentration (MFC) (µg/mL)
Trichophyton asteroides25[3]Data not available
Trichophyton mentagrophytes100[3]Data not available
Candida albicansUser-determined valueUser-determined value
Aspergillus fumigatusUser-determined valueUser-determined value
Cryptococcus neoformansUser-determined valueUser-determined value

Table 2: Cytotoxicity of this compound against Mammalian Cell Lines

Cell LineIC50 (µg/mL)
MCF-7 (Human breast adenocarcinoma)9.8[3]
KB (Human oral epidermoid carcinoma)21.4[3]
NCI-H187 (Human small cell lung cancer)8.2[3]
User-selected normal cell line (e.g., HEK293)User-determined value

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.[4]

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (optional)

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a fungal suspension in sterile saline or RPMI-1640 medium.

    • Adjust the suspension to a concentration of 1–5 x 10^6 CFU/mL using a spectrophotometer or hemocytometer.

    • Dilute the adjusted suspension to the final working concentration as recommended by CLSI guidelines (typically 0.5–2.5 x 10^3 CFU/mL for yeasts and 0.4–5 x 10^4 CFU/mL for filamentous fungi).

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of desired concentrations. The final DMSO concentration should not exceed 1% v/v.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted this compound.

    • Include a positive control (inoculum without this compound) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours (for yeasts) or up to 72 hours (for filamentous fungi).

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. Growth can be assessed visually or by measuring the optical density at 600 nm.

Determination of Minimum Fungicidal Concentration (MFC)

This protocol is a continuation of the MIC assay and determines the lowest concentration of this compound that kills the fungus.

Materials:

  • MIC plate from the previous experiment

  • Appropriate agar plates (e.g., Sabouraud Dextrose Agar)

  • Sterile micropipette tips

  • Incubator

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot the aliquot onto a fresh agar plate.

  • Incubate the agar plates at 35°C for 24-72 hours, or until growth is visible in the control spots.

  • The MFC is the lowest concentration of this compound from which no fungal colonies grow on the agar plate.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of this compound on mammalian cell lines to determine its selectivity.

Materials:

  • This compound

  • Mammalian cell lines (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in the complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted this compound to each well.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for 24-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the control.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Mechanistic Assays

The antifungal activity of carbazole alkaloids is often attributed to the disruption of the fungal plasma membrane H+-ATPase and the induction of reactive oxygen species (ROS).

Fungal Plasma Membrane H+-ATPase Inhibition Assay

This assay determines if this compound inhibits the activity of the essential fungal plasma membrane proton pump.

Materials:

  • Fungal protoplasts or membrane fractions

  • Assay buffer (e.g., MES-Tris buffer, pH 6.5)

  • ATP

  • Malachite green reagent for phosphate detection

  • This compound

  • Microplate reader

Procedure:

  • Prepare fungal protoplasts or membrane fractions from the target fungus.

  • In a 96-well plate, add the fungal membrane preparation to the assay buffer containing various concentrations of this compound.

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent.

  • A decrease in phosphate release in the presence of this compound indicates inhibition of H+-ATPase activity.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular accumulation of ROS in fungal cells upon treatment with this compound using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[4][5]

Materials:

  • Fungal cells

  • PBS

  • DCFH-DA solution

  • This compound

  • Fluorometer or fluorescence microscope

Procedure:

  • Treat fungal cells with various concentrations of this compound for a specific duration.

  • Wash the cells with PBS and then incubate them with DCFH-DA solution in the dark.

  • DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.

  • An increase in fluorescence intensity in treated cells compared to untreated controls indicates an induction of ROS.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Antifungal Activity cluster_cytotoxicity Cytotoxicity Assessment cluster_moa Mechanism of Action Studies MIC MIC Determination (Broth Microdilution) MFC MFC Determination (Subculturing) MIC->MFC From wells with no visible growth ATPase H+-ATPase Inhibition Assay MIC->ATPase ROS ROS Detection Assay MIC->ROS Cytotoxicity Cytotoxicity Assay (MTT on Mammalian Cells) IC50 IC50 Determination Cytotoxicity->IC50 Start Start Start->MIC Start->Cytotoxicity

Caption: Experimental workflow for testing this compound.

Signaling_Pathway cluster_cell Fungal Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CarbazomycinC This compound H_ATPase Plasma Membrane H+-ATPase CarbazomycinC->H_ATPase Inhibits Ras1 Ras1 CarbazomycinC->Ras1 Inhibits ROS Increased ROS CarbazomycinC->ROS Ergosterol Ergosterol (Membrane Integrity) Cell_Death Cell Death H_ATPase->Cell_Death Membrane Dysfunction MAPK_cascade MAPK Cascade (e.g., Cek1) Ras1->MAPK_cascade Cph1 Cph1 (Transcription Factor) MAPK_cascade->Cph1 Cph1->Cell_Death Regulates genes for survival/virulence ROS->Cell_Death Oxidative Stress

Caption: Putative antifungal signaling pathways of this compound.

References

Application Notes and Protocols: Cell-based Assays for Carbazomycin C Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazomycin C is a carbazole alkaloid with known antimicrobial properties.[1] The carbazole scaffold is a key structural motif in many biologically active compounds, including several with potent anti-cancer activities.[2] Compounds with a carbazole structure have been shown to induce cytotoxicity in various cancer cell lines through mechanisms that include the induction of apoptosis and modulation of key cellular signaling pathways.[2][3] These application notes provide detailed protocols for assessing the cytotoxic effects of this compound using common cell-based assays. While specific cytotoxicity data for this compound is limited, this document incorporates representative data from other cytotoxic carbazole derivatives to illustrate the expected outcomes and data presentation.

Data Presentation

The cytotoxic effects of carbazole compounds are typically quantified by determining the half-maximal inhibitory concentration (IC50). The following tables summarize representative IC50 values for various carbazole derivatives in different cancer cell lines, as specific data for this compound is not widely available.

Table 1: Representative IC50 Values of Carbazole Derivatives in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
(Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (ECAP)A549Lung Cancer1.99[4]
MahanineHCT116Colon Cancer25.5[2]
MahanineHeLaCervical Cancer24.3[2]
MahanineAGSGastric Cancer33.8[2]
3-(3′,4′-diethoxyphenyl)-9-methyl-4,5-dihydro-10H-isoxazolo[3,4-a]carbazoleHeLaCervical Cancer0.37[2]
Pyrido[2,3-a]carbazole derivativeHeLaCervical Cancer13.42[2]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

Materials:

  • Target cancer cell line (e.g., A549, HeLa, HCT116)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[3]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound

  • LDH assay kit (commercially available)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired treatment duration.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) * 100.

Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound

  • Caspase-Glo® 3/7 Assay System (commercially available)

  • 96-well white-walled microplates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Express the results as fold change in caspase activity relative to the vehicle control.

Visualization of Workflows and Pathways

experimental_workflow cluster_setup Assay Setup cluster_assays Cytotoxicity Assays cluster_readout Data Acquisition & Analysis start Seed Cells in 96-well Plate treat Treat with this compound start->treat incubate Incubate (24-72h) treat->incubate mtt MTT Assay incubate->mtt Metabolic Activity ldh LDH Assay incubate->ldh Membrane Integrity caspase Caspase-Glo Assay incubate->caspase Apoptosis read_abs Read Absorbance mtt->read_abs ldh->read_abs read_lum Read Luminescence caspase->read_lum analyze Calculate IC50 / Fold Change read_abs->analyze read_lum->analyze

Caption: General experimental workflow for assessing this compound cytotoxicity.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade carbazomycin This compound bcl2 Bcl-2 (Anti-apoptotic) carbazomycin->bcl2 inhibits bax Bax (Pro-apoptotic) carbazomycin->bax activates cytochrome_c Cytochrome c release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase37 Caspase-3/7 (Executioner) caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by carbazole compounds.

Potential Signaling Pathways Affected by this compound

Based on studies of other carbazole derivatives, this compound may exert its cytotoxic effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis. These include:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Inhibition of this pathway by carbazole compounds can lead to decreased cell viability and induction of apoptosis.[5][6]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.[7][8] Dysregulation of this pathway is common in cancer.

Further investigation into the specific effects of this compound on these and other signaling pathways is warranted to fully elucidate its mechanism of action. Western blotting or other immunoassays can be employed to assess the phosphorylation status and expression levels of key proteins in these pathways following treatment with this compound.

References

Application Notes and Protocols: 5-Lipoxygenase Inhibition Assay Using Carbazomycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Lipoxygenase (5-LOX) is a pivotal enzyme in the arachidonic acid cascade, catalyzing the initial steps in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][2] Dysregulation of the 5-LOX pathway is implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases, making it a significant target for therapeutic intervention.[2][3] Carbazomycin C, a carbazole alkaloid, has been identified as an inhibitor of 5-lipoxygenase, suggesting its potential as an anti-inflammatory agent.[1] This document provides detailed protocols for assessing the inhibitory activity of this compound on 5-LOX using common in vitro assay methods.

5-Lipoxygenase Signaling Pathway

The 5-LOX signaling cascade begins with the release of arachidonic acid from the cell membrane. 5-LOX, in conjunction with its activating protein (FLAP), then converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently transformed into the unstable epoxide, leukotriene A4 (LTA4). LTA4 serves as a crucial intermediate and is further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), all of which are potent mediators of inflammatory responses.[4]

5-Lipoxygenase Signaling Pathway 5-Lipoxygenase Signaling Pathway cluster_enzyme Enzymatic Conversion Arachidonic_Acid Arachidonic Acid _5_HPETE 5-HPETE Arachidonic_Acid->_5_HPETE O2 FLAP 5-LOX Activating Protein (FLAP) _5_LOX 5-Lipoxygenase (5-LOX) FLAP->_5_LOX Carbazomycin_C This compound (Inhibitor) Carbazomycin_C->_5_LOX Inhibition LTA4 Leukotriene A4 (LTA4) _5_HPETE->LTA4 Dehydration LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs      LTC4 Synthase LTA4_Hydrolase LTA4 Hydrolase LTC4_Synthase LTC4 Synthase Inflammation Inflammation LTB4->Inflammation CysLTs->Inflammation Experimental_Workflow General Workflow for 5-LOX Inhibition Assay A Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) B Prepare Serial Dilutions of this compound and Positive Control (Zileuton) A->B C Pre-incubation (Enzyme + Inhibitor) B->C D Initiate Reaction (Add Substrate) C->D E Monitor Reaction (Spectrophotometer or Fluorometer) D->E F Data Collection (Absorbance or Fluorescence Readings) E->F G Data Analysis (Calculate % Inhibition) F->G H Determine IC50 Value G->H

References

Application Notes and Protocols for Culturing Streptoverticillium ehimense for Carbazomycin C Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Carbazomycins are a group of carbazole alkaloids produced by the actinomycete Streptoverticillium ehimense. Among them, Carbazomycin C has garnered interest for its potential biological activities. This document provides detailed application notes and protocols for the cultivation of Streptoverticillium ehimense to produce this compound. The protocols outlined below cover culture conditions, media optimization, extraction, and quantification of this compound. While specific data for the optimization of this compound production is limited in publicly available literature, the following protocols are based on the general cultivation practices for Streptoverticillium ehimense and related Streptomyces species for the production of carbazomycins and other secondary metabolites.

Data Presentation: Culture Conditions for Streptoverticillium ehimense

Summarized below are the reported and generalized optimal conditions for the growth of Streptoverticillium ehimense and the production of carbazomycins. It is important to note that optimization for the specific production of this compound may be required.

Table 1: Optimal Fermentation Parameters for Carbazomycin Production by Streptoverticillium ehimense (General)

ParameterOptimal Range/ValueNotes
Temperature28-30°COptimal for growth and secondary metabolite production in many Streptomyces species[1].
pH6.5 - 8.0The optimal initial pH for many Streptomyces is around 7.0[2]. Good growth and metabolite production for some salt-tolerant, alkaliphilic Streptomyces has been observed at pH levels above 8[3].
Incubation Time7 - 14 daysProduction of antimicrobial metabolites by a new Streptomyces species was observed to start after 7 days and peak at 10 days[4].
Agitation150 - 250 rpmAdequate aeration is crucial for the growth of aerobic Streptomyces.

Table 2: Media Composition for Streptoverticillium ehimense Cultivation (General)

ComponentConcentration Range (g/L)Notes
Carbon Source
Glucose10 - 40A commonly used carbon source for Streptomyces[5].
Soluble Starch10 - 20Often supports good growth and secondary metabolite production.
Galactose-Found to be a suitable carbon source for kanamycin production by Streptomyces kanamyceticus[6].
Nitrogen Source
Yeast Extract4 - 10A complex nitrogen source that often enhances secondary metabolite production[4].
Soybean Meal10 - 20A common nitrogen source in industrial fermentations.
Sodium Nitrate2 - 3An inorganic nitrogen source that can be utilized by Streptomyces[6].
Glycine-An adequate nitrogen source for kanamycin production by S. kanamyceticus[6].
Minerals
K₂HPO₄0.5 - 1.0Provides phosphate and helps buffer the medium.
MgSO₄·7H₂O0.5A source of magnesium ions, important for enzymatic activity.
NaCl10Some Streptomyces species show good production in the presence of NaCl[4].
CaCO₃2Acts as a pH buffer, preventing a sharp decrease in pH during fermentation[5].

Experimental Protocols

Protocol 1: Cultivation of Streptoverticillium ehimense for this compound Production

This protocol describes the general procedure for the cultivation of S. ehimense in shake flasks.

1. Media Preparation:

  • Prepare the seed and production media based on the compositions provided in Table 2. For example, a suitable production medium could be: Glucose (20 g/L), Yeast Extract (5 g/L), K₂HPO₄ (1 g/L), MgSO₄·7H₂O (0.5 g/L), and CaCO₃ (2 g/L).

  • Adjust the initial pH of the medium to 7.0 before sterilization.

  • Sterilize the media by autoclaving at 121°C for 20 minutes.

2. Inoculum Preparation:

  • Grow S. ehimense on a suitable agar medium (e.g., ISP Medium 2) at 28-30°C for 7-10 days until sporulation is observed.

  • Prepare a spore suspension by scraping the spores from the agar surface into sterile water or a saline solution.

  • Alternatively, inoculate a seed flask containing 50 mL of seed medium with a loopful of mycelia from a stock culture. Incubate the seed culture at 28-30°C and 200 rpm for 2-3 days.

3. Fermentation:

  • Inoculate the production medium (e.g., 100 mL in a 500 mL flask) with the spore suspension or 5-10% (v/v) of the seed culture.

  • Incubate the production flasks at 28-30°C with shaking at 200-250 rpm for 10-14 days.

  • Monitor the fermentation by periodically measuring pH and observing the growth of the mycelia.

Protocol 2: Extraction of Carbazomycins from Culture Broth

This protocol is based on the general methods for extracting carbazomycins from Streptomyces cultures[7].

1. Separation of Mycelia and Supernatant:

  • After fermentation, harvest the culture broth and centrifuge at 8,000 x g for 15 minutes to separate the mycelial biomass from the supernatant.

2. Extraction from Mycelia:

  • The new antibiotics were extracted from the cultured mycelia with acetone[7].

  • The mycelial cake is extracted with a suitable organic solvent such as acetone or methanol.

  • The solvent is then evaporated under reduced pressure to obtain a crude extract.

3. Extraction from Supernatant:

  • The supernatant can be extracted with an equal volume of an immiscible organic solvent such as ethyl acetate.

  • The organic phase is collected and the extraction is repeated 2-3 times.

  • The pooled organic extracts are then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude extract.

4. Further Purification:

  • The crude extracts from both the mycelia and supernatant can be combined for further purification.

  • Purification can be achieved using chromatographic techniques such as column chromatography on silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC).

Protocol 3: Quantification of this compound

This protocol outlines a general approach for the quantification of this compound using HPLC.

1. Standard Preparation:

  • Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Prepare a series of standard solutions by serial dilution of the stock solution to create a calibration curve.

2. Sample Preparation:

  • Dissolve a known amount of the crude extract in the mobile phase or a suitable solvent.

  • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

3. HPLC Conditions (General):

  • Column: A C18 reverse-phase column is commonly used for the separation of small organic molecules.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or acetic acid) and acetonitrile or methanol.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound shows maximum absorbance. This will need to be determined empirically.

  • Injection Volume: 10 - 20 µL.

4. Quantification:

  • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the prepared sample and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Mandatory Visualizations

Experimental_Workflow cluster_cultivation 1. Cultivation cluster_extraction 2. Extraction cluster_analysis 3. Analysis & Purification Inoculum Inoculum Preparation Fermentation Fermentation of S. ehimense Inoculum->Fermentation Harvest Harvest Culture Broth Fermentation->Harvest Separation Separate Mycelia & Supernatant Harvest->Separation Mycelia_Extraction Mycelia Extraction Separation->Mycelia_Extraction Supernatant_Extraction Supernatant Extraction Separation->Supernatant_Extraction Crude_Extract Combine & Concentrate Extracts Mycelia_Extraction->Crude_Extract Supernatant_Extraction->Crude_Extract Purification Chromatographic Purification Crude_Extract->Purification Quantification HPLC Quantification Purification->Quantification

Caption: Experimental workflow for this compound production.

Biosynthetic_Pathway cluster_precursors Precursors cluster_core_synthesis Carbazole Core Synthesis cluster_modification Modifications cluster_product Final Product Tryptophan L-Tryptophan Carbazole_Construction Carbazole Ring Construction (CbzB, CbzD, CbzE, CbzF) Tryptophan->Carbazole_Construction Pyruvate Pyruvic Acid Pyruvate->Carbazole_Construction SAM S-adenosyl methionine (SAM) Methylation Methylation (CbzMT) SAM->Methylation Hydroxylation Hydroxylation Carbazole_Construction->Hydroxylation Hydroxylation->Methylation Carbazomycin_C This compound Methylation->Carbazomycin_C

References

Application Notes and Protocols for the Extraction and Purification of Carbazomycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and analysis of Carbazomycin C, a minor carbazole alkaloid produced by the bacterium Streptoverticillium ehimense.[1] The protocols are compiled from established methods for the isolation of the carbazomycin complex and related carbazole alkaloids.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its detection and characterization.

Table 1: Physicochemical Data for this compound

PropertyValueReference
Molecular Formula C₁₆H₁₇NO₃[2][3][4]
Molecular Weight 271.316 g/mol [2][3][4]
Appearance Solid powder[4]
Solubility Soluble in methanol and DMSO[4]
Boiling Point 498.4°C at 760 mmHg[2]
Density 1.262 g/cm³[2]

Extraction and Purification Workflow

The overall process for isolating this compound from a culture of Streptoverticillium ehimense involves fermentation, extraction, and a multi-step chromatographic purification. A schematic of this workflow is provided below.

Extraction_Purification_Workflow Fermentation Fermentation of Streptoverticillium ehimense Extraction Solvent Extraction (Acetone & Ethyl Acetate) Fermentation->Extraction Culture Broth & Mycelia Crude_Extract Crude Carbazomycin Complex Extraction->Crude_Extract Column_Chromatography Alumina Column Chromatography Crude_Extract->Column_Chromatography Fractions Fraction Collection and TLC Analysis Column_Chromatography->Fractions Purified_Carbazomycin_C Purified This compound Fractions->Purified_Carbazomycin_C Pooling of C-rich fractions HPLC_Analysis Purity Analysis (RP-HPLC) Purified_Carbazomycin_C->HPLC_Analysis

Caption: Workflow for the extraction and purification of this compound.

Experimental Protocols

The following sections provide detailed protocols for each major step in the isolation and analysis of this compound.

Fermentation of Streptoverticillium ehimense

While a specific medium for maximizing this compound production is not extensively documented, a general approach for the cultivation of Streptomyces species can be employed.

Protocol 3.1.1: Fermentation

  • Strain and Culture Maintenance: Obtain a pure culture of Streptoverticillium ehimense. Maintain the strain on a suitable agar medium, such as ISP Medium 2.

  • Inoculum Preparation: Inoculate a loopful of the culture from the agar plate into a flask containing a seed medium. Incubate at 28-30°C for 48-72 hours on a rotary shaker.

  • Production Fermentation: Inoculate a production medium with the seed culture. The production medium can be a complex medium containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and mineral salts.

  • Incubation: Incubate the production culture at 28-30°C for 5-7 days with continuous agitation. Monitor the production of carbazomycins periodically by extracting a small sample and analyzing it by TLC or HPLC.

Extraction of the Carbazomycin Complex

The initial extraction aims to isolate the mixture of carbazomycins from the fermentation broth and mycelia.[5]

Protocol 3.2.1: Solvent Extraction

  • Harvesting: After the fermentation period, harvest the entire culture broth. Separate the mycelia from the supernatant by centrifugation or filtration.

  • Mycelial Extraction: Extract the mycelial cake with acetone (e.g., 3 x 1 L of acetone for every 10 L of culture). Combine the acetone extracts.

  • Supernatant Extraction: Extract the culture supernatant with an equal volume of ethyl acetate (e.g., 2 x 10 L of ethyl acetate for 10 L of supernatant).

  • Combining Extracts: Combine the acetone extract of the mycelia with the ethyl acetate extract of the supernatant.

  • Solvent Partitioning: Remove the acetone from the combined extract under reduced pressure. The remaining aqueous phase will contain the carbazomycins. Extract this aqueous phase with ethyl acetate.

  • Concentration: Combine all ethyl acetate extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carbazomycin complex as a residue.

Purification by Column Chromatography

Alumina column chromatography is a key step in separating the different carbazomycin analogues.[5] As carbazoles are alkaloids, basic or neutral alumina is recommended to avoid degradation.[6][7]

Protocol 3.3.1: Alumina Column Chromatography

  • Column Preparation: Prepare a column with basic or neutral alumina (Brockmann activity I-II) slurried in a non-polar solvent such as hexane.

  • Sample Loading: Dissolve the crude carbazomycin complex in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity. A common solvent system for carbazole alkaloids is a gradient of hexane-ethyl acetate or chloroform-acetone.[8][9] Start with a low polarity mobile phase (e.g., 100% hexane or a high hexane ratio) and gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation by Thin-Layer Chromatography (TLC).

Analysis by Thin-Layer Chromatography (TLC)

TLC is used to monitor the progress of the column chromatography and to identify the fractions containing this compound.

Protocol 3.4.1: TLC Analysis

  • Plate Preparation: Use silica gel 60 F254 plates.

  • Spotting: Apply a small spot of each collected fraction, the crude extract, and if available, a this compound standard onto the baseline of the TLC plate.

  • Development: Develop the plate in a sealed tank containing a suitable mobile phase. A solvent system of hexane/ethyl acetate or toluene/ether can be tested and optimized.[10]

  • Visualization: After development, dry the plate and visualize the spots under UV light at 254 nm and/or 366 nm.[8][9] Staining with a visualizing agent like p-anisaldehyde-sulfuric acid can also be performed.[9]

  • Fraction Pooling: Identify the fractions containing the spot corresponding to this compound based on its Rf value and pool them.

  • Concentration: Concentrate the pooled fractions under reduced pressure to obtain purified this compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a reliable method for assessing the purity of the final product and for quantitative analysis.[8][11][12][13][14]

Protocol 3.5.1: RP-HPLC Analysis

  • Instrumentation: Use an HPLC system equipped with a C18 column, a UV detector, and an autosampler.

  • Mobile Phase: A typical mobile phase for carbazole alkaloids is a mixture of acetonitrile and water, often with a modifier like formic acid or a buffer such as ammonium acetate.[11][12] A gradient elution may be necessary to separate all carbazomycin analogues.

  • Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase or a suitable solvent like methanol. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile in water (with 0.1% formic acid)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection: UV at a wavelength determined from the UV spectrum of this compound (e.g., around 254 nm).[13]

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area of this compound. Purity can be calculated based on the relative peak area.

Quantitative Data Summary

While specific yields for this compound are not widely reported due to its status as a minor component, Table 2 provides a template for recording and comparing quantitative data obtained during the purification process.

Table 2: Exemplary Quantitative Data for this compound Purification

Purification StepStarting Material (g)Product Mass (mg)Purity (%)Yield (%)
Crude Extraction (from 10 L culture)---
Alumina Column Chromatography (Crude Extract)---
Final Purified Product (Pooled Fractions)->95% (by HPLC)-

Note: The values in this table are placeholders and should be replaced with experimental data.

Logical Relationships in Purification

The selection of chromatographic methods is based on the physicochemical properties of this compound and the other carbazomycin analogues. The following diagram illustrates the logical decisions in the purification strategy.

Purification_Logic Crude_Extract Crude Carbazomycin Complex Properties Carbazole Alkaloids: - Moderately Polar - Basic Nature Crude_Extract->Properties Alumina_Choice Choice of Stationary Phase: Basic or Neutral Alumina Properties->Alumina_Choice Solvent_System Choice of Mobile Phase: Polarity Gradient Properties->Solvent_System TLC_Monitoring Fraction Monitoring: TLC for Rf Comparison Alumina_Choice->TLC_Monitoring Solvent_System->TLC_Monitoring HPLC_Purity Final Purity Check: RP-HPLC for Quantification TLC_Monitoring->HPLC_Purity

References

Gram-Scale Synthesis of Carbazomycin C and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the gram-scale synthesis of Carbazomycin C and its analogs, potent carbazole alkaloids with noteworthy biological activities. The synthesis strategy is based on the divergent approach developed by Feng, Mori, and Okano, which allows for the efficient production of Carbazomycin A, B, C, and D.[1][2]

Introduction

Carbazomycins are a family of carbazole-containing antibiotics first isolated from Streptoverticillium ehimense.[1] Members of this family, particularly Carbazomycin B and C, have demonstrated inhibitory activity against 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. This makes them attractive targets for the development of anti-inflammatory agents. The synthetic route outlined below provides a robust and scalable method to access these valuable compounds for further research and development.

Data Presentation

The following tables summarize the quantitative data for the gram-scale synthesis of this compound and its precursors.

Table 1: Synthesis of Carbazomycin A

StepReactionStarting MaterialProductYield (%)
1Iodination5-Chloro-1,2,3-trimethoxybenzene1-Chloro-2-iodo-3,4,5-trimethoxybenzene~95% (estimated)
2Suzuki-Miyaura Coupling1-Chloro-2-iodo-3,4,5-trimethoxybenzene2-Amino-2'-chloro-3',4',5'-trimethoxybiphenyl~85% (estimated)
3Aryne-mediated Carbazole Formation2-Amino-2'-chloro-3',4',5'-trimethoxybiphenyl1,2,3-Trimethoxy-9-methylcarbazole~83%
4Regioselective Demethylation1,2,3-Trimethoxy-9-methylcarbazole4-Hydroxy-1,2,3-trimethoxy-9-methylcarbazole~65% (estimated)
5Methylation4-Hydroxy-1,2,3-trimethoxy-9-methylcarbazoleCarbazomycin D~90% (estimated)
6Regioselective DemethylationCarbazomycin DThis compound85%
Overall - 5-Chloro-1,2,3-trimethoxybenzene Carbazomycin A 44%

Note: Yields for intermediate steps are estimated based on typical efficiencies for these reaction types, as specific step-by-step yields were not detailed in the primary literature. The overall yield for Carbazomycin A is reported as 44% over six steps.[1][2]

Table 2: Synthesis of Carbazomycin Analogs

Starting MaterialProductReagentYield (%)
Carbazomycin ACarbazomycin B1-Dodecanethiol, NaOHHigh (not specified)
Carbazomycin DThis compound1-Dodecanethiol, NaOH85%

Experimental Protocols

The following protocols are adapted from the gram-scale synthesis reported by Feng, Mori, and Okano.[1][2]

Disclaimer: These protocols are derived from published literature. Researchers should consult the original publications and perform their own optimizations. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Carbazomycin A

Step 1: Iodination of 5-Chloro-1,2,3-trimethoxybenzene

  • To a solution of 5-chloro-1,2,3-trimethoxybenzene in a suitable aprotic solvent (e.g., THF) at low temperature (-78 °C), slowly add a solution of n-butyllithium.

  • Stir the reaction mixture for 1-2 hours at the same temperature.

  • Add a solution of iodine in the same solvent and allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Suzuki-Miyaura Coupling

  • To a degassed mixture of 1-chloro-2-iodo-3,4,5-trimethoxybenzene, 2-aminophenylboronic acid, and a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent system (e.g., toluene/ethanol/water), add a base (e.g., sodium carbonate).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) at reflux for 12-24 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.

  • Purify the product by column chromatography.

Step 3: Aryne-mediated Carbazole Formation and Methylation

  • To a solution of 2-amino-2'-chloro-3',4',5'-trimethoxybiphenyl in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C), add an excess of a strong base (e.g., n-butyllithium).

  • Allow the reaction to stir at this temperature for a few hours to facilitate aryne formation and intramolecular cyclization.

  • Add an alkylating agent (e.g., methyl iodide) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product, dry the organic phase, and remove the solvent under reduced pressure.

  • Purify by column chromatography.

Step 4 & 5: Synthesis of Carbazomycin D (Intermediate to C)

  • The conversion of the trimethoxycarbazole from Step 3 to Carbazomycin D involves a regioselective demethylation followed by methylation of the resulting phenolic hydroxyl group. Boron trichloride can be used for the demethylation step.[1][2]

Step 6: Regioselective Demethylation to Carbazomycin A

  • This step is not directly on the path to this compound but is part of the overall synthetic strategy for the family of compounds.

Protocol 2: Synthesis of this compound from Carbazomycin D
  • To a solution of Carbazomycin D in a suitable high-boiling solvent (e.g., DMF), add sodium hydroxide and 1-dodecanethiol.[1][2]

  • Heat the reaction mixture at an elevated temperature (e.g., 130-150 °C) for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel to obtain the final product.

Mandatory Visualization

Experimental Workflow: Gram-Scale Synthesis of this compound

G A 5-Chloro-1,2,3-trimethoxybenzene B Iodination A->B C 1-Chloro-2-iodo-3,4,5-trimethoxybenzene B->C D Suzuki-Miyaura Coupling C->D E 2-Amino-2'-chloro-3',4',5'-trimethoxybiphenyl D->E F Aryne-mediated Carbazole Formation & Methylation E->F G 1,2,3-Trimethoxy-9-methylcarbazole F->G H Regioselective Demethylation & Methylation G->H I Carbazomycin D H->I J Regioselective Demethylation (1-Dodecanethiol, NaOH) I->J K This compound J->K

Caption: Synthetic workflow for this compound.

Signaling Pathway: 5-Lipoxygenase (5-LOX) Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa hydrolysis lox5 5-Lipoxygenase (5-LOX) aa->lox5 hpete5 5-HPETE lox5->hpete5 lta4 Leukotriene A4 (LTA4) hpete5->lta4 ltb4 Leukotriene B4 (LTB4) lta4->ltb4 ltc4 Leukotriene C4 (LTC4) lta4->ltc4 inflammation Inflammation ltb4->inflammation ltc4->inflammation carbazomycin_c This compound (Inhibitor) carbazomycin_c->lox5 inhibits

Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.

Mechanism of Action: Inhibition of 5-Lipoxygenase

Carbazomycin B and C have been identified as inhibitors of 5-lipoxygenase.[3] The precise molecular mechanism of 5-LOX inhibition by this compound has not been fully elucidated. However, many natural product inhibitors of 5-LOX act through one of several mechanisms:

  • Redox-active inhibition: These inhibitors interfere with the iron atom in the active site of the enzyme, preventing the catalytic cycle.

  • Competitive inhibition: These molecules bind to the active site of the enzyme, competing with the natural substrate, arachidonic acid.

  • Allosteric inhibition: These inhibitors bind to a site on the enzyme other than the active site, inducing a conformational change that reduces its activity.

Given the phenolic hydroxyl group in this compound, it is plausible that it could act as a redox-active inhibitor or a hydrogen bond donor in the active site. Further mechanistic studies are required to determine the exact mode of inhibition.

References

Application Notes and Protocols for Carbazomycin C in Antimalarial Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazomycin C, a carbazole alkaloid isolated from Streptomyces species, has demonstrated notable biological activities, including antibacterial, antifungal, and cytotoxic effects.[1][2] Recent investigations have highlighted its potential as an antimalarial agent, exhibiting inhibitory activity against the erythrocytic stages of Plasmodium falciparum, the most virulent malaria parasite affecting humans.[1] These application notes provide a comprehensive guide for the utilization of this compound in antimalarial research, detailing its biological activities, protocols for in vitro susceptibility testing, and potential mechanisms of action.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₁₇NO₃[1]
Molecular Weight 271.3 g/mol [1]
CAS Number 108073-62-7[1]
Appearance Solid[1]
Purity ≥95%[1]
Solubility Soluble in DMSO

Antimalarial and Cytotoxic Activity of this compound

This compound has been evaluated for its in vitro activity against P. falciparum and various human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀).

Organism/Cell LineIC₅₀ (µg/mL)IC₅₀ (µM)¹Reference
Plasmodium falciparum 2.17.74[1]
MCF-7 (Breast Cancer) 9.836.12[1]
KB (Oral Cancer) 21.478.88[1]
NCI-H187 (Lung Cancer) 8.230.22[1]

¹ Molar concentrations were calculated using the molecular weight of this compound (271.3 g/mol ).

Selectivity Index

The selectivity index (SI) is a crucial parameter in drug discovery, indicating the compound's specificity for the target organism over host cells. It is calculated as the ratio of the cytotoxic IC₅₀ to the antiplasmodial IC₅₀.

Cell LineSI (IC₅₀ Cell Line / IC₅₀ P. falciparum)
MCF-7 4.67
KB 10.19
NCI-H187 3.90

A higher SI value suggests greater selectivity for the parasite.

Experimental Protocols

In Vitro Antiplasmodial Susceptibility Testing: SYBR Green I-based Assay

This protocol describes a common method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.

Materials:

  • This compound

  • P. falciparum culture (e.g., 3D7 or K1 strains)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, Albumax II, and hypoxanthine)

  • 96-well microtiter plates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of 2-fold dilutions in complete culture medium to achieve the desired final concentrations.

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[3] Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.

  • Assay Setup:

    • Add 100 µL of the drug dilutions to the wells of a 96-well plate in triplicate.

    • Add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.

    • Include drug-free wells as positive controls and wells with uninfected erythrocytes as negative controls.

  • Incubation: Incubate the plate for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining:

    • Add 100 µL of lysis buffer containing SYBR Green I to each well.

    • Incubate the plate in the dark at room temperature for 1 hour.

  • Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Testing: MTT Assay

This protocol is used to assess the cytotoxic effects of this compound on mammalian cell lines.

Materials:

  • This compound

  • Mammalian cell lines (e.g., MCF-7, KB, NCI-H187)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add various concentrations of this compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Proposed Mechanism of Action

The precise molecular target of this compound in P. falciparum has not been definitively elucidated. However, studies on other carbazole-containing compounds suggest potential mechanisms of action. One prominent hypothesis is the inhibition of hemozoin formation .[4] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.[4] Carbazole derivatives may interfere with this detoxification process, leading to the accumulation of free heme and subsequent parasite death due to oxidative stress and membrane damage.[4]

Another potential target for carbazole-based antimalarials is the parasite's heat shock protein 90 (Hsp90) .[5] PfHsp90 is a molecular chaperone essential for the correct folding and function of numerous client proteins involved in parasite survival and development.[5] Inhibition of PfHsp90 can disrupt these vital cellular processes, ultimately leading to parasite death.

Visualizations

G Experimental Workflow for this compound Evaluation cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis Carbazomycin_Stock This compound Stock (in DMSO) Serial_Dilutions Serial Dilutions (in Culture Medium) Carbazomycin_Stock->Serial_Dilutions Antiplasmodial_Assay Antiplasmodial Assay (SYBR Green I) Serial_Dilutions->Antiplasmodial_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Serial_Dilutions->Cytotoxicity_Assay Parasite_Culture P. falciparum Culture (Synchronized Rings) Parasite_Culture->Antiplasmodial_Assay Cell_Culture Mammalian Cell Culture Cell_Culture->Cytotoxicity_Assay IC50_Pfalciparum IC50 Determination (P. falciparum) Antiplasmodial_Assay->IC50_Pfalciparum IC50_Cells IC50 Determination (Mammalian Cells) Cytotoxicity_Assay->IC50_Cells Selectivity_Index Selectivity Index Calculation IC50_Pfalciparum->Selectivity_Index IC50_Cells->Selectivity_Index

Caption: Workflow for evaluating this compound's antimalarial activity.

G Proposed Mechanism of Action of this compound cluster_parasite P. falciparum in Erythrocyte Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Parasite_Proteins Parasite Proteins Functional_Proteins Functional Proteins Parasite_Proteins->Functional_Proteins Folding Carbazomycin This compound Carbazomycin->Heme Inhibition Hsp90 PfHsp90 Carbazomycin->Hsp90 Inhibition Hsp90->Functional_Proteins Chaperoning Hsp90->Parasite_Death Dysfunction leads to

Caption: Potential mechanisms of this compound against P. falciparum.

Conclusion

This compound presents a promising scaffold for the development of novel antimalarial agents. The protocols and data presented herein provide a foundation for further investigation into its efficacy, mechanism of action, and potential for therapeutic application. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and target deconvolution to fully realize the potential of this natural product in the fight against malaria.

References

Application Notes and Protocols: Carbazomycin C in Plant Pathogenic Fungi Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazomycin C, a carbazole alkaloid isolated from Streptoverticillium ehimense, has been identified as a compound with antifungal properties.[1] While extensive research on its specific applications against plant pathogenic fungi is emerging, the broader class of carbazole derivatives has demonstrated significant potential in inhibiting the growth of various fungal pathogens.[2][3][4][5] This document provides an overview of the potential applications of this compound in the study of plant pathogenic fungi, including generalized experimental protocols and a discussion of relevant signaling pathways. The methodologies presented are based on standard antifungal assays and may require optimization for specific fungal species and experimental conditions.

Antifungal Spectrum of Carbazole Derivatives

While specific minimum inhibitory concentration (MIC) values for this compound against a wide range of plant pathogenic fungi are not extensively documented in publicly available literature, the general class of carbazole derivatives has shown efficacy against several important pathogens. The following table summarizes the antifungal activity of various carbazole compounds against selected plant pathogenic and other fungi to provide a comparative context.

Compound ClassFungal SpeciesMIC (µg/mL)Reference
Dication-Substituted CarbazolesFusarium solani>100[3]
Pyridazino CarbazolesCandida albicansNot Specified[2]
N-alkylated 3,6-dihalogenocarbazolesCandida albicans8.5-25 µM (MFC)[5]
Carbazomycin BXanthomonas oryzae pv. oryzae (Bacterium)8[6]

Key Cellular Processes Targeted by Antifungal Agents

Antifungal compounds often exert their effects by disrupting essential cellular processes in fungi. Two critical pathways that can be investigated in response to this compound treatment are apoptosis (programmed cell death) and autophagy (cellular recycling and degradation).

Apoptosis

Apoptosis is a controlled mechanism of cell death that is crucial for development and cellular homeostasis. In fungi, apoptosis-like cell death can be induced by various stressors, including antifungal agents.[7][8] Key markers of apoptosis include DNA fragmentation, chromatin condensation, and the activation of caspase-like proteases.

Autophagy

Autophagy is a catabolic process involving the degradation of cellular components via the vacuole. It plays a vital role in survival under nutrient-limiting conditions but can also be linked to cell death.[9][10][11][12] The interplay between autophagy and apoptosis is complex and can determine the fate of the fungal cell upon exposure to antifungal compounds.

Experimental Protocols

The following are generalized protocols for assessing the antifungal activity and cellular effects of this compound. These protocols are based on standard methodologies used for other fungicides and should be adapted and optimized for the specific fungus and experimental setup.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a fungus.

Materials:

  • This compound

  • Target plant pathogenic fungus (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative measurement)

  • Incubator

Procedure:

  • Prepare Fungal Inoculum:

    • Grow the fungal culture on Potato Dextrose Agar (PDA) plates.

    • Harvest spores or mycelial fragments and suspend them in sterile saline or PDB.

    • Adjust the inoculum concentration to approximately 1 x 10^5 spores/mL or a standardized mycelial fragment suspension.

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in PDB to achieve a range of desired concentrations in the microtiter plate.

  • Assay Setup:

    • Add 100 µL of the appropriate this compound dilution to each well of a 96-well plate.

    • Add 100 µL of the fungal inoculum to each well.

    • Include a positive control (fungal inoculum in PDB without this compound) and a negative control (PDB only).

  • Incubation:

    • Incubate the plate at the optimal temperature for the specific fungus (typically 25-28°C) for 48-72 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of this compound at which no visible growth of the fungus is observed.

    • For a more quantitative assessment, the optical density (OD) at 600 nm can be measured using a spectrophotometer. The MIC can be defined as the concentration that inhibits growth by ≥90% compared to the positive control.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Prepare Fungal Inoculum C Dispense Dilutions and Inoculum into 96-well Plate A->C B Prepare this compound Serial Dilutions B->C D Incubate at Optimal Temperature (48-72h) C->D E Visually Determine MIC (No Growth) D->E F Optional: Measure OD600 for Quantitative Analysis D->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Assessment of Apoptosis Induction

This protocol describes the use of fluorescent microscopy to detect apoptotic markers in fungal cells treated with this compound.

Materials:

  • This compound

  • Fungal culture

  • Fluorescent dyes (e.g., DAPI for nuclear staining, Annexin V-FITC for phosphatidylserine externalization)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Treatment:

    • Grow the fungus in liquid culture to the mid-logarithmic phase.

    • Treat the fungal culture with this compound at its MIC or a sub-lethal concentration for a defined period (e.g., 6, 12, 24 hours).

    • Include an untreated control.

  • Staining:

    • Harvest the fungal cells by centrifugation.

    • Wash the cells with PBS.

    • For nuclear morphology, resuspend the cells in a DAPI staining solution (e.g., 1 µg/mL) and incubate in the dark for 15-30 minutes.

    • For phosphatidylserine externalization, follow the manufacturer's protocol for Annexin V-FITC staining.

  • Microscopy:

    • Wash the stained cells with PBS.

    • Mount the cells on a microscope slide.

    • Observe the cells under a fluorescence microscope using the appropriate filter sets.

  • Analysis:

    • Look for characteristic apoptotic features in the treated cells, such as condensed or fragmented nuclei (DAPI staining) and bright green fluorescence on the cell surface (Annexin V-FITC staining).

Flowchart for Apoptosis Assessment

Apoptosis_Assessment A Fungal Culture B Treatment with this compound A->B C Untreated Control A->C D Harvest and Wash Cells B->D C->D E Stain with Fluorescent Dyes (e.g., DAPI, Annexin V-FITC) D->E F Fluorescence Microscopy E->F G Analyze for Apoptotic Markers (e.g., Nuclear Condensation) F->G

Caption: Protocol for assessing apoptosis in fungal cells.

Monitoring Autophagy

This protocol uses a fluorescent marker to visualize the formation of autophagosomes in fungal cells.

Materials:

  • A fungal strain expressing a fluorescently tagged Atg8 protein (e.g., GFP-Atg8). This often requires genetic modification of the target fungus.

  • This compound

  • Nutrient-rich (PDB) and nutrient-deficient (e.g., nitrogen starvation) media

  • Fluorescence microscope

Procedure:

  • Treatment:

    • Grow the GFP-Atg8 expressing fungal strain in PDB.

    • Treat the culture with this compound at a predetermined concentration.

    • As a positive control for autophagy induction, transfer a portion of the untreated culture to a nitrogen-deficient medium.

    • Maintain an untreated culture in PDB as a negative control.

  • Incubation:

    • Incubate the cultures for a suitable time to allow for the induction of autophagy (e.g., 4-8 hours).

  • Microscopy:

    • Harvest a small aliquot of cells from each treatment.

    • Observe the cells under a fluorescence microscope.

  • Analysis:

    • In untreated cells under nutrient-rich conditions, GFP-Atg8 fluorescence is typically diffuse in the cytoplasm.

    • Upon induction of autophagy (by starvation or this compound), GFP-Atg8 will be recruited to autophagosomal membranes, appearing as distinct puncta (dots) in the cytoplasm and within the vacuole.

Conceptual Diagram of Autophagy Monitoring

Autophagy_Monitoring A Fungus with GFP-Atg8 B Treatment with this compound A->B C Nutrient Starvation (Positive Control) A->C D Nutrient-Rich Medium (Negative Control) A->D E Fluorescence Microscopy B->E C->E D->E F Observe GFP-Atg8 Localization E->F G Diffuse Cytoplasmic Fluorescence (No Autophagy) F->G Negative Control H Punctate Fluorescence (Autophagy Induction) F->H Positive Control / This compound Effect

Caption: Visualizing autophagy with a GFP-Atg8 reporter.

Signaling Pathways

The following diagrams illustrate the general signaling pathways for apoptosis and autophagy in fungi. The specific molecular targets of this compound within these pathways in plant pathogenic fungi are yet to be elucidated and represent an important area for future research.

General Apoptotic Pathway in Fungi

Apoptotic_Pathway Stress Antifungal Stress (e.g., this compound) ROS Reactive Oxygen Species (ROS) Production Stress->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Metacaspases Metacaspase Activation CytochromeC->Metacaspases Apoptosis Apoptotic Cell Death (DNA fragmentation, etc.) Metacaspases->Apoptosis

Caption: A simplified model of the fungal apoptotic pathway.

General Autophagy Pathway in Fungi

Autophagy_Pathway Nutrient_Stress Nutrient Starvation / Antifungal Treatment TORC1 TORC1 Inhibition Nutrient_Stress->TORC1 ATG_Complexes Activation of ATG Protein Complexes TORC1->ATG_Complexes Autophagosome Autophagosome Formation ATG_Complexes->Autophagosome Vacuole Fusion with Vacuole Autophagosome->Vacuole Degradation Degradation and Recycling Vacuole->Degradation

References

Formulation of Carbazomycin C for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazomycin C is a carbazole alkaloid with notable biological activities, including antifungal, antibacterial, and cytotoxic properties. This document provides detailed application notes and protocols for the formulation and use of this compound in various in vitro experimental settings. The information is intended to guide researchers in preparing and utilizing this compound for consistent and reproducible results.

Physicochemical and Biological Properties of this compound

A summary of the key properties of this compound is presented in the table below, compiled from available scientific literature.

PropertyValueReferences
Molecular Formula C₁₆H₁₇NO₃[1][2]
Molecular Weight 271.31 g/mol [1][2]
Appearance Off-white to tan solid[3]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol[2][3][4]
Purity >95% by HPLC[2]
Storage Long-term: -20°C; Short-term (days to weeks): 0 - 4°C, dry and dark[2][4]

Biological Activity of this compound

This compound has demonstrated a range of biological activities, making it a compound of interest for further investigation.

ActivityCell Line/OrganismIC₅₀ / MICReferences
Cytotoxicity MCF-7 (Human breast adenocarcinoma)9.8 µg/mL
KB (Human oral epidermoid carcinoma)21.4 µg/mL
NCI-H187 (Human small cell lung cancer)8.2 µg/mL
Antifungal Trichophyton asteroidesMIC: 25 µg/mL
Trichophyton mentagrophytesMIC: 100 µg/mL
Antibacterial Staphylococcus aureusMIC: 50 µg/mL
Bacillus anthracisMIC: 25 µg/mL
Bacillus subtilisMIC: 100 µg/mL
Micrococcus flavusMIC: 50 µg/mL
Anti-inflammatory 5-Lipoxygenase (5-LO) inhibition (in RBL-1 cell extracts)IC₅₀: 1.9 µM

Experimental Protocols

Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a high-concentration stock solution of this compound, which can then be diluted to working concentrations for various in vitro assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Pre-weighing Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Dissolution:

    • Transfer the weighed this compound to a sterile, amber microcentrifuge tube.

    • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • For example, to prepare a 10 mM stock solution, dissolve 2.71 mg of this compound (MW: 271.31) in 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization: As this compound is dissolved in DMSO, filter sterilization is generally not required. Ensure that the DMSO used is of cell culture grade and sterile.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.[4] For short-term storage (up to a few weeks), 4°C is acceptable.[4]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

In Vitro Cytotoxicity Assay Protocol (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete medium to achieve the desired final concentrations. Remember to account for the final volume in the well.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound

Based on studies of this compound and related carbazole alkaloids, two primary signaling pathways are implicated in its biological activity: the induction of apoptosis and the inhibition of the 5-Lipoxygenase pathway.

Carbazomycin_C_Apoptosis_Pathway Carbazomycin_C This compound Mitochondrion Mitochondrion Carbazomycin_C->Mitochondrion Induces Mitochondrial Dysfunction NFkB_Inhibition Inhibition of NF-κB Pathway Carbazomycin_C->NFkB_Inhibition Inhibits Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes NFkB_Inhibition->Apoptosis Promotes

Caption: Proposed apoptotic pathway of this compound.

Carbazomycin_C_5LO_Pathway Arachidonic_Acid Arachidonic Acid Five_LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LO Substrate Leukotrienes Leukotrienes Five_LO->Leukotrienes Catalyzes formation of Inflammation Inflammation Leukotrienes->Inflammation Promotes Carbazomycin_C This compound Carbazomycin_C->Five_LO Inhibits

Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock cell_culture Cell Culture (Seeding in 96-well plates) start->cell_culture treatment Treatment with Serial Dilutions of this compound prep_stock->treatment cell_culture->treatment incubation Incubation (24, 48, or 72 hours) treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay data_acq Data Acquisition (Measure Absorbance/Fluorescence) assay->data_acq analysis Data Analysis (Calculate % Viability, IC50) data_acq->analysis end End analysis->end

Caption: General workflow for in vitro cytotoxicity testing.

References

Unraveling the Cellular Tapestry: An Experimental Blueprint for Elucidating the Mechanism of Action of Carbazomycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the carbazole alkaloid Carbazomycin C has emerged as a molecule of interest, with preliminary studies highlighting its antimicrobial and enzyme-inhibitory activities.[1][2][3] To fully unlock its potential, a deeper understanding of its mechanism of action at the cellular level is paramount. This document provides a detailed experimental design for researchers, scientists, and drug development professionals to systematically investigate the biological effects of this compound, with a focus on its potential as an anticancer agent.

This compound belongs to a class of compounds, the carbazoles, known for a wide range of biological activities, including antitumor properties.[4][5] While this compound has been identified as an inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory pathways, its broader cellular effects remain largely unexplored.[1][6] This experimental plan outlines a multi-pronged approach to dissect the molecular pathways modulated by this compound, providing a robust framework for its evaluation as a potential therapeutic candidate.

The proposed research strategy encompasses a series of well-defined experiments, beginning with an assessment of its cytotoxic and apoptotic effects on cancer cell lines. Subsequent investigations will delve into its influence on cell cycle progression and key signaling cascades, such as the NF-κB and MAPK pathways, which are frequently dysregulated in cancer. Detailed protocols, data presentation formats, and visual representations of experimental workflows and signaling pathways are provided to guide researchers in this endeavor.

Hypothesized Mechanism of Action

Based on its known 5-lipoxygenase inhibitory activity and the established link between inflammation and cancer, it is hypothesized that this compound exerts its primary anticancer effects by modulating inflammatory signaling pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells. This could be mediated through the inhibition of pro-survival transcription factors like NF-κB and the modulation of stress-activated protein kinase (SAPK) pathways.

Experimental Design & Protocols

A systematic investigation into the mechanism of action of this compound will be conducted through a series of integrated experiments:

  • Cell Viability and Cytotoxicity Assays: To determine the concentration-dependent effects of this compound on cancer cell proliferation.

  • Apoptosis Assays: To investigate whether this compound induces programmed cell death.

  • Cell Cycle Analysis: To determine if this compound causes cell cycle arrest.

  • Western Blot Analysis of Key Signaling Proteins: To probe the effect of this compound on specific signaling pathways.

  • 5-Lipoxygenase (5-LOX) Cellular Activity Assay: To confirm the inhibition of 5-LOX by this compound in a cellular context.

Application Note 1: Determination of Cell Viability and Cytotoxicity

Objective: To quantify the effect of this compound on the viability and proliferation of cancer cells.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) will be determined.

Data Presentation:

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
Vehicle Control100100100
0.1
1
10
50
100

Experimental Workflow:

G cluster_workflow MTT Assay Workflow A Seed Cells B Treat with this compound A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Workflow for assessing cell viability using the MTT assay.

Application Note 2: Investigation of Apoptosis Induction

Objective: To determine if this compound induces apoptosis in cancer cells.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle Control
This compound (IC50)
This compound (2x IC50)

Apoptosis Detection Logic:

G cluster_apoptosis Apoptosis Detection Logic cluster_quadrants Flow Cytometry Quadrants Start Treated Cells AnnexinV Annexin V Staining (Phosphatidylserine) Start->AnnexinV PI Propidium Iodide Staining (Membrane Integrity) Start->PI Flow Flow Cytometry Analysis AnnexinV->Flow PI->Flow Q1 Annexin V- / PI+ (Necrotic) Flow->Q1 Q2 Annexin V+ / PI+ (Late Apoptotic) Flow->Q2 Q3 Annexin V- / PI- (Viable) Flow->Q3 Q4 Annexin V+ / PI- (Early Apoptotic) Flow->Q4

Caption: Logic for apoptosis detection using Annexin V and PI staining.

Application Note 3: Cell Cycle Analysis

Objective: To assess the effect of this compound on cell cycle progression.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and PI. Incubate for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M Phase
Vehicle Control
This compound (IC50)

Application Note 4: Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on key signaling proteins involved in inflammation and cancer.

Protocol: Western Blotting

  • Protein Extraction: Treat cells with this compound (IC50) for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-p65, p65, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and β-actin as a loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

  • Densitometry: Quantify band intensities to determine relative protein expression levels.

Proposed Signaling Pathway for Investigation:

G cluster_pathway Hypothesized this compound Signaling Pathway CarbazomycinC This compound LOX 5-Lipoxygenase CarbazomycinC->LOX inhibits IKK IKK CarbazomycinC->IKK inhibits? MAPK MAPK (ERK, JNK, p38) CarbazomycinC->MAPK modulates? IkB IκBα IKK->IkB phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory & Pro-survival Genes Nucleus->Gene activates transcription Apoptosis Apoptosis MAPK->Apoptosis

Caption: Hypothesized signaling pathway modulated by this compound.

Application Note 5: Cellular 5-Lipoxygenase (5-LOX) Activity Assay

Objective: To confirm the inhibitory effect of this compound on 5-LOX activity within a cellular context.

Protocol: Leukotriene B4 (LTB4) ELISA

  • Cell Stimulation: Pre-treat cells (e.g., human neutrophils or a suitable cell line) with various concentrations of this compound for 1 hour.

  • Arachidonic Acid Challenge: Stimulate the cells with a 5-LOX substrate, arachidonic acid, for 15 minutes.

  • Supernatant Collection: Collect the cell supernatant.

  • ELISA: Measure the concentration of LTB4, a downstream product of 5-LOX activity, in the supernatant using a commercial ELISA kit.

  • Data Analysis: Calculate the percentage of 5-LOX inhibition by this compound compared to the vehicle control.

Data Presentation:

This compound (µM)LTB4 Concentration (pg/mL)% 5-LOX Inhibition
Vehicle Control0
0.1
1
10
50
100

Conclusion

This comprehensive experimental design provides a robust framework for elucidating the mechanism of action of this compound. The systematic approach, combining cell-based assays with molecular techniques, will generate critical data on its cytotoxic, apoptotic, and cell cycle-modulating effects, while also pinpointing the specific signaling pathways it perturbs. The resulting insights will be invaluable for the future development and potential clinical application of this compound and its analogs in oncology and other therapeutic areas.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Carbazomycin C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Carbazomycin C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the overall yield of their synthetic routes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the total synthesis of this compound, offering potential causes and solutions to enhance your experimental outcomes.

Issue ID Problem Potential Cause(s) Suggested Solution(s)
CC-TS-01 Low overall yield of this compound. Suboptimal reaction conditions in key steps such as carbazole formation or demethylation. Formation of side products.Review and optimize critical reaction parameters (temperature, reaction time, reagent stoichiometry). Consider alternative synthetic strategies like the aryne-mediated approach for potentially higher yields.[1][2]
CC-TS-02 Poor regioselectivity during demethylation of Carbazomycin D to yield this compound. The demethylating agent is not selective for the desired methoxy group.Employ a regioselective demethylating agent such as 1-dodecanethiol.[1][2] This has been shown to effectively convert Carbazomycin D to Carbazomycin B and can be applied to the synthesis of this compound from a suitable precursor.
CC-TS-03 Formation of undesired isomers during the iron-mediated carbazole synthesis. Lack of regiocontrol in the oxidative cyclization step.The regioselectivity of the iron-mediated cyclization can be influenced by the substitution pattern of the arylamine precursor. Careful selection and synthesis of the starting materials are crucial.
CC-TS-04 Unexpected side-product formation during formylation steps (if applicable to the chosen synthetic route). The formyl group can undergo unexpected reductions under certain conditions. For instance, heating with copper iodide and sodium methoxide can reduce the formyl group.[3]To avoid this, consider protecting the carbazole nitrogen before attempting reactions sensitive to the formyl group. Alternatively, oxidation of the reduced product in the presence of water can regenerate the formyl group.[3]
CC-TS-05 Difficulty in purifying the final product or intermediates. Co-elution with impurities or starting materials. Thermal instability of the compounds.Optimize chromatographic conditions (e.g., solvent system, stationary phase). Consider alternative purification techniques such as recrystallization or preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for the total synthesis of this compound?

A1: The primary approaches reported for the synthesis of Carbazomycins, including this compound, are:

  • Iron-Mediated Synthesis: This method utilizes an iron complex to facilitate the construction of the carbazole framework.

  • Aryne-Mediated Synthesis: This newer approach involves the generation of an aryne intermediate for the carbazole ring formation and has been successful in gram-scale synthesis of Carbazomycins A-D.[1][2]

  • Diels-Alder Reaction: A strategy employing a ytterbium-catalyzed Diels-Alder reaction with a (silyloxyvinyl)indole as the diene has been used for the synthesis of Carbazomycins A and B and could be adapted for this compound.[4]

Q2: How can I improve the overall yield of the this compound synthesis?

A2: Improving the overall yield often involves optimizing the key bond-forming reactions and minimizing side reactions. For the aryne-mediated synthesis of the carbazomycin core, a 44% overall yield over six steps has been reported for Carbazomycin A, which serves as a good benchmark.[1] Key areas for optimization include:

  • Carbazole formation: Ensuring efficient cyclization is critical.

  • Regioselective reactions: Utilizing selective reagents, such as 1-dodecanethiol for demethylation, can significantly improve the yield of the desired product.[1][2]

  • Purification: Minimizing product loss during purification steps is essential.

Q3: What are the key challenges in the regioselective demethylation step to obtain this compound?

A3: The main challenge is to selectively cleave one specific methoxy group in the presence of others. Using harsh or non-selective demethylating agents can lead to a mixture of products that are difficult to separate. The use of 1-dodecanethiol has been shown to be effective for regioselective demethylation in the synthesis of Carbazomycins B and C from their corresponding methyl ethers.[1][2]

Q4: Are there any known side reactions to be aware of?

A4: Yes, particularly in syntheses involving formyl groups, unexpected reductions can occur. For example, heating a formylated carbazole with copper iodide and sodium methoxide can lead to the reduction of the formyl group to a methoxymethyl group.[3] Careful selection of reaction conditions and protecting groups is necessary to avoid such side reactions.

Quantitative Data Summary

The following table summarizes key quantitative data from a reported gram-scale total synthesis of Carbazomycins, which provides a relevant context for this compound synthesis.

Parameter Value Synthetic Route Context Reference
Overall Yield (Carbazomycin A) 44%6 steps from 5-chloro-1,2,3-trimethoxybenzene[1]
Scale of Synthesis Gram-scaleAryne-mediated carbazole formation[1][2]
Key Reagent for Regioselective Demethylation 1-dodecanethiolConversion of Carbazomycin D to Carbazomycin B[1][2]

Experimental Protocols

Key Experiment: Regioselective Demethylation of a Trimethoxycarbazole Precursor

This protocol is adapted from the synthesis of Carbazomycin B and C and can be applied to a suitable trimethoxycarbazole precursor to yield this compound.[1]

Objective: To achieve regioselective demethylation to produce the hydroxyl group characteristic of this compound.

Materials:

  • Trimethoxycarbazole precursor

  • 1-dodecanethiol

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the trimethoxycarbazole precursor in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-dodecanethiol to the reaction mixture.

  • Heat the reaction mixture to 130 °C and stir for the time determined by reaction monitoring (e.g., TLC or LC-MS).

  • After completion, cool the reaction to room temperature and quench with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Visualizations

Experimental Workflow for this compound Synthesis via Aryne Intermediate

G cluster_start Starting Materials cluster_core Core Synthesis cluster_final Final Steps Start 5-Chloro-1,2,3-trimethoxybenzene & Arylamine Aryne Aryne Formation Start->Aryne Base Carbazole Carbazole Formation Aryne->Carbazole Arylamine Methylation Methylation Carbazole->Methylation Demethylation Regioselective Demethylation (e.g., with 1-dodecanethiol) Methylation->Demethylation CarbazomycinC This compound Demethylation->CarbazomycinC G Start Low Yield of This compound Q1 Which step shows low conversion? Start->Q1 S1 Optimize Carbazole Formation Conditions Q1->S1 Carbazole Formation S2 Optimize Demethylation Reaction Q1->S2 Demethylation S3 Analyze for Side Products Q1->S3 All Steps Q2 Is regioselectivity the issue? S2->Q2 S4 Use Selective Reagent (e.g., 1-dodecanethiol) Q2->S4 Yes S5 Modify Protecting Group Strategy Q2->S5 No, other side reactions

References

Technical Support Center: Purification of Carbazomycin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Carbazomycin C.

Troubleshooting Guides

Problem 1: Low Yield of this compound in Crude Extract

Possible Causes:

  • Incomplete Cell Lysis and Extraction: The initial extraction from the Streptoverticillium ehimense mycelia may be inefficient.

  • Degradation of this compound: The compound may be sensitive to pH, temperature, or light during extraction.

  • Suboptimal Fermentation Conditions: The fermentation process may not be optimized for the production of this compound, which is a minor component of the carbazomycin complex.[1]

Solutions:

  • Optimize Extraction Protocol:

    • Ensure thorough homogenization of the mycelia to maximize cell disruption.

    • Use a sequence of solvents with increasing polarity, starting with a nonpolar solvent to remove lipids, followed by a more polar solvent like acetone or ethyl acetate for the extraction of carbazomycins.[2]

    • Perform multiple extraction cycles to ensure complete recovery.

  • Control Extraction Conditions:

    • Maintain a neutral pH during extraction.

    • Keep the temperature low (e.g., 4°C) to minimize thermal degradation.

    • Protect the extract from direct light.

  • Review Fermentation Parameters:

    • Consult literature on optimizing Streptoverticillium ehimense fermentation for the production of minor secondary metabolites.

Problem 2: Poor Separation of this compound from its Analogs (Co-elution)

Possible Causes:

  • High Structural Similarity: this compound and its analogs (A, B, D, E, F, G, H) have very similar chemical structures and physicochemical properties, leading to overlapping peaks during chromatography.

  • Inappropriate Stationary Phase: The chosen stationary phase (e.g., alumina, silica gel) may not have sufficient selectivity to resolve the closely related carbazomycin analogs.

  • Suboptimal Mobile Phase Composition: The solvent system used for elution may not provide the necessary resolution.

Solutions:

  • Employ High-Resolution Chromatography:

    • High-Performance Liquid Chromatography (HPLC): Utilize a reverse-phase C18 column with a carefully optimized gradient elution. A common mobile phase consists of a mixture of acetonitrile and water, with the possible addition of a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.

    • Multi-column Chromatography: A multi-step chromatographic approach may be necessary. An initial separation on a less polar stationary phase like alumina can be followed by a higher resolution separation on silica gel or a reverse-phase column.

  • Optimize Mobile Phase:

    • Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity to improve the separation of compounds with small differences in polarity.

    • Solvent Screening: Experiment with different solvent systems (e.g., hexane-ethyl acetate, dichloromethane-methanol) to find the optimal selectivity for this compound.

  • Consider Alternative Techniques:

    • Countercurrent Chromatography (CCC): This technique can be effective for separating closely related compounds without a solid stationary phase, minimizing irreversible adsorption and degradation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound are its low abundance as a minor component in the carbazomycin complex produced by Streptoverticillium ehimense and its high structural similarity to other carbazomycin analogs, which leads to difficulties in separation (co-elution).[1]

Q2: What are the key physicochemical properties of this compound and its common analogs?

A2: this compound and its analogs are carbazole alkaloids with similar core structures but differ in their substituent groups (e.g., methyl, methoxy, hydroxyl). These small differences result in very close molecular weights and polarities, making their separation challenging. A comparison of their properties is provided in the table below.

Q3: What analytical techniques are recommended for monitoring the purity of this compound fractions?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is the recommended method for analyzing the purity of fractions during the purification of this compound.[4] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative analysis of the fractions.

Q4: What are the recommended storage conditions for purified this compound?

A4: Purified this compound should be stored as a solid at -20°C for long-term stability (≥ 4 years).[5] For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment.[6] Solutions in DMSO can also be stored at -20°C.[6]

Q5: Are there any known stability issues for this compound during purification?

A5: While specific stability data for this compound under various chromatographic conditions is limited, carbazole alkaloids, in general, can be sensitive to factors such as pH, temperature, and light. It is advisable to work at neutral pH, maintain low temperatures, and protect samples from light whenever possible to minimize potential degradation.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compound C₁₆H₁₇NO₃271.314-hydroxy-3,6-dimethoxy-1,2-dimethylcarbazole
Carbazomycin AC₁₆H₁₇NO₂255.313,4-dimethoxy-1,2-dimethylcarbazole
Carbazomycin BC₁₅H₁₅NO₂241.294-hydroxy-3-methoxy-1,2-dimethylcarbazole
Carbazomycin DC₁₇H₁₉NO₃285.343,4,6-trimethoxy-1,2-dimethylcarbazole
Carbazomycin EC₁₆H₁₅NO₃269.294-hydroxy-3-methoxy-1-methyl-2-carbazolecarboxaldehyde
Carbazomycin FC₁₆H₁₅NO₄285.294-hydroxy-3,6-dimethoxy-2-methyl-9H-carbazole-1-carbaldehyde[7]

Note: The data presented is compiled from various sources and should be used for comparative purposes.

Experimental Protocols

Protocol 1: Extraction of Crude Carbazomycin Complex
  • Harvesting: Centrifuge the fermentation broth of Streptoverticillium ehimense to separate the mycelia from the supernatant.

  • Initial Extraction:

    • Homogenize the mycelia in acetone.

    • Filter the mixture and collect the acetone extract.

    • Repeat the extraction process three times to ensure complete recovery.

  • Solvent Partitioning:

    • Combine the acetone extracts and evaporate the acetone under reduced pressure.

    • Resuspend the resulting aqueous residue in water and extract three times with an equal volume of ethyl acetate.[2]

    • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

  • Crude Extract: Evaporate the ethyl acetate to dryness to obtain the crude carbazomycin complex.

Protocol 2: Chromatographic Purification of this compound
  • Initial Fractionation (Alumina Column Chromatography):

    • Dissolve the crude extract in a minimal amount of a nonpolar solvent (e.g., hexane).

    • Load the solution onto a column packed with activated alumina.

    • Elute the column with a stepwise gradient of increasing polarity, for example, starting with hexane and gradually introducing ethyl acetate.

    • Collect fractions and analyze by TLC or HPLC to identify those containing carbazomycins.

  • Fine Purification (Silica Gel Column Chromatography):

    • Pool the fractions enriched with this compound from the alumina column and evaporate the solvent.

    • Dissolve the residue in a minimal amount of dichloromethane.

    • Load the sample onto a silica gel column.

    • Elute the column with a carefully optimized solvent gradient, such as a mixture of hexane and ethyl acetate or dichloromethane and methanol. The exact gradient will need to be determined empirically based on TLC analysis.

    • Collect small fractions and monitor the elution of this compound and its analogs by HPLC.

  • Final Polishing (Preparative HPLC):

    • For obtaining high-purity this compound (>95%), a final purification step using preparative reverse-phase HPLC may be necessary.

    • Use a C18 column and a mobile phase gradient of acetonitrile in water.

Mandatory Visualization

Carbazomycin_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Fermentation_Broth Fermentation Broth (S. ehimense) Centrifugation Centrifugation Fermentation_Broth->Centrifugation Mycelia Mycelia Centrifugation->Mycelia Acetone_Extraction Acetone Extraction Mycelia->Acetone_Extraction Solvent_Partition Solvent Partition (Ethyl Acetate) Acetone_Extraction->Solvent_Partition Crude_Extract Crude Carbazomycin Complex Solvent_Partition->Crude_Extract Alumina_Chromatography Alumina Column Chromatography Crude_Extract->Alumina_Chromatography Silica_Gel_Chromatography Silica Gel Column Chromatography Alumina_Chromatography->Silica_Gel_Chromatography Enriched Fractions Prep_HPLC Preparative HPLC (Reverse Phase) Silica_Gel_Chromatography->Prep_HPLC Partially Purified Fractions Pure_Carbazomycin_C Pure this compound (>95%) Prep_HPLC->Pure_Carbazomycin_C

Caption: Workflow for the extraction and purification of this compound.

Carbazomycin_Analogs cluster_analogs Structurally Similar Analogs Carbazomycin_Complex Carbazomycin Complex Carbazomycin_A Carbazomycin A Carbazomycin_Complex->Carbazomycin_A Carbazomycin_B Carbazomycin B Carbazomycin_Complex->Carbazomycin_B Carbazomycin_C This compound Carbazomycin_Complex->Carbazomycin_C Carbazomycin_D Carbazomycin D Carbazomycin_Complex->Carbazomycin_D Carbazomycin_E Carbazomycin E Carbazomycin_Complex->Carbazomycin_E Carbazomycin_F Carbazomycin F Carbazomycin_Complex->Carbazomycin_F Other_Analogs Other Analogs (G, H, etc.) Carbazomycin_Complex->Other_Analogs

Caption: The challenge of co-eluting Carbazomycin analogs.

References

Overcoming solubility issues of Carbazomycin C in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Carbazomycin C in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a bioactive carbazole alkaloid originally isolated from Streptomyces species[1][2]. It has demonstrated a range of biological activities, including antibacterial, antifungal, and cytotoxic effects[3][4]. It is also recognized as an inhibitor of the 5-lipoxygenase (5-LO) enzyme[4][5][6]. Its molecular formula is C₁₆H₁₇NO₃, with a molecular weight of approximately 271.32 g/mol [3][4]. Due to its chemical structure, it is a hydrophobic compound with limited aqueous solubility.

Q2: In which solvents is this compound soluble?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol[1][3][5]. It is poorly soluble in aqueous solutions, which is the primary challenge when preparing working solutions for most biological assays.

Q3: Why does my this compound solution, prepared in DMSO, precipitate when added to my aqueous assay buffer or cell culture medium?

This is a common issue known as "solvent-shifting" or "precipitation upon dilution." It occurs because this compound is highly soluble in a polar aprotic solvent like DMSO but has very low solubility in the aqueous environment of buffers and cell culture media[7]. When the concentrated DMSO stock is diluted into the aqueous solution, the solvent environment changes drastically, causing the compound to exceed its solubility limit and precipitate out of the solution[8].

Troubleshooting Guide for Assay Solubility Issues

Q1: I observe immediate precipitation after adding my this compound DMSO stock to the cell culture medium. How can I resolve this?

A1: This is a classic sign of poor aqueous solubility. Here are several steps you can take, starting with the simplest.

  • Optimize Final DMSO Concentration : Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤0.5%) to minimize solvent toxicity. However, you may need to test slightly higher concentrations for your specific cell line, always including a vehicle control with the same final DMSO concentration to monitor for any solvent-induced effects[7].

  • Pre-warm the Medium/Buffer : Always add the compound stock to a medium or buffer that has been pre-warmed to the experimental temperature (e.g., 37°C for cell-based assays). Adding a concentrated stock to a cold solution can decrease the compound's solubility and promote precipitation[7].

  • Modify the Addition Method : Instead of adding the stock solution directly into the full volume of the well, try preparing an intermediate dilution. Serially dilute the DMSO stock in pre-warmed media, mixing thoroughly at each step before the final addition to the assay plate. This gradual change in solvent composition can help keep the compound in solution[7].

  • Brief Sonication : After diluting the compound into the final assay medium, briefly sonicating the solution can help break down small aggregates and improve overall dissolution[7].

Q2: My compound appears to dissolve initially but then precipitates over the course of a longer incubation period. What can I do?

A2: Delayed precipitation may be due to compound instability or interactions with media components over time.

  • Assess Compound Stability : The compound might be unstable or degrading in the physiological pH and temperature of the culture medium. You can check for degradation by incubating this compound in the medium for the duration of your experiment and analyzing the sample by HPLC.

  • Use of Surfactants : Non-ionic surfactants can help maintain the solubility of hydrophobic compounds in aqueous solutions. Pluronic® F-68 can be added to the culture medium at a low, non-toxic concentration (e.g., 0.01-0.1%) to act as a stabilizing agent[7].

  • Complexation Agents : For certain applications, cyclodextrins can be used to form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used agent[9]. The suitability of this method depends on the specific assay, as the complexing agent could potentially interfere with the experimental outcome.

Q3: I am still facing solubility issues. Are there other formulation strategies I can try?

A3: Yes, for more challenging cases, several advanced formulation techniques can be explored, although they require more extensive preparation.

  • Co-Solvent Systems : In addition to DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be used in combination to create a more favorable co-solvent system. The optimal ratio of co-solvents must be empirically determined and tested for cellular toxicity[9][10].

  • Solid Dispersions : This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state. While more common in pharmaceutical formulation, the principle can be adapted for in vitro studies to enhance wettability and dissolution rate[11].

Data Summary Tables

Table 1: Solubility Profile of this compound

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO)Soluble[3][5]
MethanolSoluble[1][5]
Aqueous Buffers (e.g., PBS)Poorly Soluble[7][8]
Cell Culture MediaPoorly Soluble[7][8]

Table 2: Common Excipients for Solubility Enhancement

Excipient TypeExampleRecommended Starting Concentration (in vitro)Key Considerations
Non-ionic Surfactant Pluronic® F-680.01% - 0.1% (v/v)Low cellular toxicity; test for interference with assay readout.
Complexation Agent Hydroxypropyl-β-cyclodextrin1-10 mMCan alter compound availability; may not be suitable for all assays.
Co-Solvent PEG 300 / PEG 4001% - 5% (v/v)Must be tested for cell line-specific toxicity.

Experimental Protocols

Protocol: Preparation of this compound for Cell-Based Assays

This protocol provides a stepwise method for solubilizing this compound and preparing working solutions to minimize precipitation in a standard 96-well plate cell-based assay.

Materials:

  • This compound (solid powder)

  • Anhydrous/Sterile DMSO

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 20 mM): a. Calculate the mass of this compound needed. (For 1 mL of a 20 mM stock, Mass = 20 mmol/L * 1 L/1000 mL * 271.32 g/mol = 5.43 mg). b. Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube. c. Add the calculated volume of DMSO to the tube. d. Vortex thoroughly until the powder is completely dissolved. A brief sonication (2-5 minutes) in a water bath sonicator can aid dissolution. This is your primary stock solution . Store at -20°C or -80°C for long-term stability[3].

  • Prepare an Intermediate Dilution Series in DMSO (Optional but Recommended): a. To improve accuracy for the final dilutions, prepare a serial dilution series from your primary stock in 100% DMSO (e.g., 2 mM, 200 µM).

  • Prepare Final Working Solutions (Method of Serial Dilution in Media): a. Pre-warm your complete cell culture medium to 37°C. b. For your highest desired final concentration (e.g., 20 µM), you will perform a 1:100 dilution (assuming a 2 mM intermediate stock) to keep the final DMSO concentration at 1%. Adjust this based on your required concentrations and solvent tolerance of your cells. c. Crucial Step : Instead of adding 1 µL of 2 mM stock directly to 99 µL of media in the well, first prepare a larger volume of the highest concentration working solution. For example, add 10 µL of the 2 mM DMSO stock to 990 µL of pre-warmed medium in a microcentrifuge tube. d. Mix immediately and vigorously by vortexing or extensive pipetting. Visually inspect for any signs of precipitation. e. From this highest concentration working solution, perform a serial dilution in pre-warmed medium to generate the other required concentrations for your dose-response curve. This ensures the DMSO concentration remains constant across all conditions. f. Add the final working solutions to your cells in the 96-well plate. Also, include a vehicle control containing the same final percentage of DMSO that is present in your compound-treated wells.

Visualizations

Workflow for Troubleshooting Precipitation

G start Issue: This compound precipitates in aqueous medium sol1 Optimize Dilution Protocol start->sol1 Primary Approach sol2 Modify Assay Medium start->sol2 Alternative Approach sub_sol1a 1. Ensure medium is pre-warmed to 37°C sol1->sub_sol1a sub_sol1b 2. Lower final DMSO concentration (e.g., <0.5%) sol1->sub_sol1b sub_sol1c 3. Use serial dilution in medium, not direct addition of stock sol1->sub_sol1c sub_sol1d 4. Briefly sonicate final working solution sol1->sub_sol1d sub_sol2a Add a non-ionic surfactant (e.g., 0.01% Pluronic F-68) sol2->sub_sol2a sub_sol2b Incorporate a co-solvent (e.g., PEG 300) sol2->sub_sol2b outcome Result: Improved Solubility and Assay Reliability sub_sol1a->outcome sub_sol1b->outcome sub_sol1c->outcome sub_sol1d->outcome sub_sol2a->outcome sub_sol2b->outcome

Caption: A stepwise workflow for troubleshooting compound precipitation in cell culture.

Simplified 5-Lipoxygenase (5-LO) Signaling Pathway

G AA Arachidonic Acid (from cell membrane) FLAP FLAP (5-LO-activating protein) AA->FLAP presented by FiveLO 5-Lipoxygenase (5-LO) FLAP->FiveLO LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 catalyzes conversion to LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->LTC4 Response Inflammatory Responses (e.g., chemotaxis, bronchoconstriction) LTB4->Response LTC4->Response CarbazomycinC This compound CarbazomycinC->FiveLO Inhibits

References

Stability of Carbazomycin C under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of Carbazomycin C under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C.[1] Under these conditions, the compound is expected to be stable for an extended period.

Q2: How should I store this compound for short-term use?

For short-term use, this compound can be stored at 4°C for a few days to weeks.

Q3: I received this compound at ambient temperature. Is it still viable?

Yes. This compound is typically shipped at ambient temperature, which indicates its stability for short durations without refrigeration. Upon receipt, it is recommended to store it at -20°C for long-term preservation.

Q4: What solvents are suitable for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) and methanol.[1]

Q5: How should I store stock solutions of this compound?

Stock solutions of this compound, prepared in solvents like DMSO, should be stored at -20°C to minimize degradation. For frequent use, small aliquots can be stored at -20°C and thawed individually to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of biological activity in experiments Compound degradation due to improper storage.- Verify that the solid compound and stock solutions have been stored at the recommended temperature (-20°C). - Avoid repeated freeze-thaw cycles by preparing and storing aliquots of the stock solution. - Prepare fresh dilutions from a new aliquot for each experiment.
Unexpected peaks in HPLC analysis Presence of degradation products.- Confirm the purity of the this compound standard. - Review the storage conditions of the sample and the solvent used for dissolution. - Perform a forced degradation study to identify potential degradation products and their retention times.
Inconsistent experimental results Variability in compound concentration due to degradation.- Use a freshly prepared solution for each set of experiments. - Quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV) before use.
Precipitation of the compound in aqueous buffers Low solubility in aqueous solutions.- Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and sufficient to maintain solubility. - Consider using a co-solvent system if permissible for your assay.

Stability Under Stress Conditions (Hypothetical Data)

While specific experimental stability data for this compound is not extensively available in public literature, the following table provides a representative summary of expected stability based on the chemical properties of similar carbazole-containing natural products. These values are for illustrative purposes and should be confirmed by experimental studies.

Condition Stress Agent Time Hypothetical % Degradation Potential Degradation Products
Acidic 0.1 M HCl24 hours5 - 15%Hydrolysis or demethylation products
Basic 0.1 M NaOH24 hours10 - 25%Ring-opening or phenolic degradation products
Oxidative 3% H₂O₂24 hours15 - 30%Oxidized carbazole derivatives, quinones
Thermal 60°C48 hours< 5%Minimal degradation
Photolytic UV light (254 nm)24 hours20 - 40%Photodegradation products, dimers

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to analyze the purity and degradation of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a suitable starting point.

2. Mobile Phase and Gradient:

  • A gradient elution is recommended to separate the parent compound from potential degradation products.[2]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program (Illustrative):

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Based on the UV spectrum of this compound (a photodiode array detector can be used to determine the optimal wavelength).

3. Standard and Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration (e.g., 10-50 µg/mL).

4. Forced Degradation Studies:

  • Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at room temperature for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at room temperature for 24 hours. Neutralize before injection.

  • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid this compound at 60°C for 48 hours, then dissolve and analyze.

  • Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) for 24 hours.

5. Analysis and Method Validation:

  • Inject the stressed samples and an unstressed control into the HPLC system.

  • Monitor for the appearance of new peaks and a decrease in the peak area of this compound.

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

Stability_Testing_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Formal Stability Studies A Obtain Pure this compound B Develop Stability-Indicating HPLC Method A->B C Method Validation (ICH Guidelines) B->C D Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photolytic) C->D Use Validated Method E Analyze Stressed Samples by HPLC D->E F Identify and Characterize Degradation Products E->F I Determine Shelf-life and Storage Recommendations F->I Inform Stability Profile G Store this compound under Long-Term and Accelerated Conditions H Analyze Samples at Pre-defined Time Points G->H H->I

Caption: Workflow for assessing the stability of this compound.

Hypothetical_Degradation_Pathway cluster_degradation Potential Degradation Pathways cluster_products Hypothetical Degradation Products Carbazomycin_C This compound (Phenolic and Methoxy Groups) Oxidation Oxidation (e.g., via H₂O₂) Carbazomycin_C->Oxidation Demethylation Demethylation (e.g., via Acid/Base) Carbazomycin_C->Demethylation Photodegradation Photodegradation (e.g., via UV light) Carbazomycin_C->Photodegradation Quinone Quinone-like Structures Oxidation->Quinone Polyhydroxy_Carbazole Polyhydroxylated Carbazole Demethylation->Polyhydroxy_Carbazole Photodimers Photodimers or Ring-cleaved Products Photodegradation->Photodimers

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Optimizing Fermentation for Carbazomycin C Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for Carbazomycin C production.

Frequently Asked Questions (FAQs)

Q1: What is the typical producing organism for this compound?

A1: this compound, along with other carbazomycin analogs, is naturally produced by the bacterium Streptoverticillium ehimense[1]. Other Streptomyces species have also been identified as producers of carbazole alkaloids[2][3].

Q2: What are the general fermentation parameters to consider for optimizing this compound production?

A2: The production of secondary metabolites like this compound by Streptomyces species is highly influenced by both nutritional and physical factors. Key parameters to optimize include the composition of the culture medium (carbon and nitrogen sources), initial pH, incubation temperature, and agitation rate[4][5].

Q3: Which carbon and nitrogen sources are generally preferred for antibiotic production by Streptomyces?

A3: While optimal sources vary between species, common carbon sources that support good growth and secondary metabolite production include glucose, starch, and glycerol. For nitrogen sources, soybean meal, peptone, yeast extract, and casein are frequently used[5][6]. It is crucial to test various sources and their concentrations to determine the best combination for this compound production.

Troubleshooting Guide

Problem 1: Low or no production of this compound.

Possible Cause Suggested Solution
Suboptimal Media Composition The balance of carbon and nitrogen sources is critical. A high concentration of readily metabolizable sugars like glucose can sometimes repress secondary metabolite production. Try varying the carbon and nitrogen sources and their ratios. Consider using complex carbon sources like starch or dextrin that are utilized more slowly.
Incorrect pH The initial pH of the medium significantly impacts enzyme activity and nutrient uptake. Most Streptomyces species prefer a neutral to slightly alkaline initial pH (around 7.0) for optimal antibiotic production[4]. Experiment with a pH range from 6.0 to 8.0.
Inadequate Aeration Streptomyces are aerobic bacteria and require sufficient oxygen for growth and antibiotic synthesis. Increase the agitation speed or use baffled flasks to improve oxygen transfer. Ensure the flask volume is not more than 20-25% of the total flask volume.
Non-optimal Temperature The optimal temperature for secondary metabolite production may differ from the optimal temperature for growth. While many Streptomyces species grow well at 28-30°C, the optimal temperature for antibiotic production could be slightly different[5]. Test a range of temperatures (e.g., 25°C to 35°C).
Inoculum Quality The age and size of the inoculum can impact the fermentation process. An old or small inoculum may lead to a long lag phase and poor production. Use a fresh, actively growing seed culture and experiment with inoculum sizes ranging from 2% to 10% (v/v).

Problem 2: Inconsistent this compound yields between fermentation batches.

Possible Cause Suggested Solution
Variability in Inoculum Ensure a standardized procedure for seed culture preparation, including the age of the culture and the number of spores or mycelial fragments used for inoculation.
Inconsistent Media Preparation Precisely weigh all media components and ensure complete dissolution. Sterilization conditions (time and temperature) should be consistent to avoid degradation of media components.
Fluctuations in Fermentation Conditions Use a calibrated incubator shaker and monitor the temperature and agitation speed throughout the fermentation. Ensure that the pH probes, if used, are properly calibrated.

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Fermentation Parameters

This protocol is a straightforward method to screen for the influence of individual fermentation parameters on this compound production.

1. Baseline Culture:

  • Prepare a basal fermentation medium (e.g., Glucose-Soybean Meal Broth).

  • Inoculate with a fresh seed culture of Streptoverticillium ehimense.

  • Incubate at a baseline condition (e.g., 28°C, 200 rpm) for a set period (e.g., 7 days).

2. Parameter Variation:

  • Temperature: Set up parallel fermentations at different temperatures (e.g., 25°C, 28°C, 30°C, 32°C, 35°C) while keeping all other parameters at the baseline.

  • Initial pH: Adjust the initial pH of the basal medium to different values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) before inoculation.

  • Agitation Speed: Run fermentations at various agitation speeds (e.g., 150, 180, 200, 220, 250 rpm).

  • Carbon Source: Replace the glucose in the basal medium with other carbon sources (e.g., starch, glycerol, maltose) at the same concentration.

  • Nitrogen Source: Replace the soybean meal with other nitrogen sources (e.g., peptone, yeast extract, casein) at an equivalent nitrogen concentration.

3. Analysis:

  • At the end of the fermentation period, harvest the broth from each flask.

  • Extract the this compound and quantify the yield using a suitable analytical method (e.g., HPLC).

  • Compare the yields to identify the optimal level for each parameter.

Protocol 2: Response Surface Methodology (RSM) for Interactive Optimization

Once the most influential factors are identified through OFAT, RSM can be used to study the interactions between these parameters and find the true optimum.

1. Experimental Design:

  • Select the most significant factors identified from the OFAT experiments (e.g., temperature, pH, and glucose concentration).

  • Use a statistical software package to design a Box-Behnken or Central Composite Design experiment with these factors at three levels (low, medium, high).

2. Fermentation and Data Collection:

  • Run the fermentations according to the experimental design matrix.

  • Measure the this compound yield for each run.

3. Model Fitting and Analysis:

  • Input the yield data into the statistical software.

  • Fit a second-order polynomial equation to the data.

  • Analyze the model to determine the optimal conditions and the significance of the interactions between the variables.

Data Presentation

Table 1: Example of Optimized Fermentation Parameters for a Streptomyces species (for reference).

ParameterInitial ConditionOptimized Condition
Carbon Source Glucose (20 g/L)Glucose (38.88 g/L)[7]
Nitrogen Source Peptone (5 g/L)Soybean Meal (10 g/L)
Initial pH 7.07.0[4]
Temperature 28°C29.97°C[7]
Inoculation Amount 5% (v/v)8.93% (v/v)[7]
Agitation Speed 200 rpm200 rpm[4]
Fermentation Time 7 days7 days[4]

Note: The values in this table are illustrative and are based on data for other Streptomyces species. Optimal conditions for this compound production must be determined experimentally.

Visualizations

Carbazomycin Biosynthesis Pathway

The biosynthesis of carbazole alkaloids in actinomycetes generally involves the condensation of precursors derived from the shikimate and acetate pathways[2][3].

Carbazomycin_Biosynthesis Tryptophan L-Tryptophan Intermediate1 Indole Pyruvic Acid Tryptophan->Intermediate1 Deamination Pyruvate Pyruvate Intermediate2 Carbazole Skeleton Precursor Pyruvate->Intermediate2 Acetate Acetate Acetate->Intermediate2 Intermediate1->Intermediate2 Condensation Carbazole_Core Carbazole Core Structure Intermediate2->Carbazole_Core Cyclization & Oxidative Reactions Carbazomycin_C This compound Carbazole_Core->Carbazomycin_C Tailoring Reactions (e.g., Methylation, Hydroxylation)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Fermentation Optimization

A systematic approach is crucial for efficiently optimizing fermentation conditions.

Fermentation_Optimization_Workflow Start Start: Baseline Fermentation OFAT One-Factor-at-a-Time (OFAT) Screening Start->OFAT Identify_Factors Identify Significant Factors (e.g., Temp, pH, Carbon Source) OFAT->Identify_Factors RSM_Design Response Surface Methodology (RSM) Experimental Design Identify_Factors->RSM_Design Fermentation_Runs Perform Fermentation Runs based on RSM Design RSM_Design->Fermentation_Runs Analysis Data Analysis & Model Fitting Fermentation_Runs->Analysis Optimization Determine Optimal Conditions Analysis->Optimization Validation Validate Optimized Conditions Optimization->Validation End End: Optimized Process Validation->End

Caption: Workflow for optimizing fermentation conditions.

References

Technical Support Center: Regioselective Demethylation in Carbazomycin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges encountered during the synthesis of Carbazomycins, with a specific focus on regioselective demethylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the regioselective demethylation of Carbazomycin precursors?

A1: The primary challenges revolve around achieving selectivity, especially when multiple methoxy groups are present on the carbazole core. Specific issues include:

  • Lack of Regioselectivity: Difficulty in cleaving a specific methyl ether in the presence of others, leading to a mixture of products. This is particularly problematic in the synthesis of Carbazomycins B and C from A and D, respectively, where selective demethylation at C2 or C4 is required.

  • Influence of Adjacent Functional Groups: The presence of ortho-substituents, such as a formyl group in the synthesis of Carbazomycin E and F, can significantly hinder or prevent demethylation at the desired position.[1] This is often due to intramolecular interactions that interfere with the mechanism of the demethylating agent.

  • Harsh Reaction Conditions: Many demethylation reagents require harsh conditions (e.g., strong acids, high temperatures), which can lead to decomposition of the starting material or product, especially with sensitive functional groups present on the carbazole skeleton.

  • Workup Difficulties: The workup procedures for some demethylating agents, like Boron tribromide (BBr3), can be challenging, leading to low yields due to the formation of agglomerates or product solubility in the aqueous phase.

Q2: Which demethylating agents are commonly used in Carbazomycin synthesis?

A2: Several reagents have been employed with varying degrees of success:

  • Boron Trichloride (BCl3): Used for the regioselective demethylation of trimethoxycarbazole in the synthesis of Carbazomycins A-D.[2][3][4][5][6]

  • Boron Tribromide (BBr3): A stronger Lewis acid than BCl3, it has been attempted in Carbazomycin synthesis but can lead to complex product mixtures or no reaction, depending on the substrate.

  • 1-Dodecanethiol and Sodium Hydroxide (NaOH): This combination is a milder and effective method for the demethylation of Carbazomycin A to Carbazomycin B and Carbazomycin D to Carbazomycin C.[2][7] It is particularly useful for substrates sensitive to strong acids.

  • Niobium Pentachloride (NbCl5): Investigated as an alternative Lewis acid for demethylation.

Q3: Why did my demethylation with BCl3/BBr3 fail in the presence of a formyl group?

A3: In the synthesis of Carbazomycin E and F, attempts to demethylate the C3-methoxy group ortho to a C4-formyl group using BCl3 or BBr3 were unsuccessful.[1] The likely reason is an intramolecular hydrogen bond between the formyl oxygen and the hydrogen on the carbazole nitrogen. This interaction prevents the necessary coordination of the boron trihalide to the formyl group, which is the crucial first step for the regioselective cleavage of the adjacent methoxy group.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No reaction or low conversion with BCl3/BBr3 1. Substrate deactivation: Presence of an ortho-formyl group or other coordinating groups hindering Lewis acid activity.[1] 2. Insufficient reagent: Not enough BCl3 or BBr3 was used to overcome substrate coordination and effect demethylation. 3. Low reaction temperature: The reaction may require higher temperatures to proceed.1. Protect the interfering group: If possible, protect the formyl or other coordinating group before demethylation. 2. Increase reagent stoichiometry: Titrate the amount of Lewis acid to find the optimal excess. 3. Gradually increase temperature: Monitor the reaction by TLC while slowly warming from a low temperature (e.g., -78 °C) to room temperature or higher. 4. Switch to an alternative reagent: Consider using a nucleophilic demethylation method like 1-dodecanethiol and NaOH.[2]
Formation of multiple products (poor regioselectivity) 1. Reagent is too harsh: Strong Lewis acids like BBr3 can cleave multiple methoxy groups without significant differentiation. 2. Prolonged reaction time or high temperature: These conditions can lead to over-reaction and loss of selectivity.1. Use a milder reagent: BCl3 is generally less reactive than BBr3 and may offer better selectivity.[2] Alternatively, the 1-dodecanethiol/NaOH system is known for its mildness. 2. Optimize reaction time and temperature: Carefully monitor the reaction progress by TLC and quench it as soon as the desired product is formed.
Low yield after workup 1. Product loss during aqueous workup: The phenolic product may be partially soluble in the aqueous basic wash. 2. Formation of an agglomerate: This is a known issue with BBr3 workups, trapping the product. 3. Decomposition of product: The product may be unstable to the workup conditions.1. Careful pH adjustment: After quenching, carefully acidify the aqueous layer to a neutral or slightly acidic pH before extraction to ensure the phenolic product is in its neutral form. 2. Use of brine: Washing with a saturated NaCl solution (brine) can help to break up emulsions and reduce the solubility of organic compounds in the aqueous layer. 3. Thorough extraction: Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product.

Data Summary: Regioselective Demethylation of 2,3,4-Trimethoxy-1-methylcarbazole

The following table summarizes the results of various reagents for the demethylation of a key intermediate in Carbazomycin synthesis.

EntryReagent and ConditionsYield of 2-OH (%)Yield of 3-OH (%)Yield of 4-OH (%)
1BCl3, CH2Cl2, -78 °C to 0 °C83--
2AlCl3, CH2Cl2, 0 °C157010
3TiCl4, CH2Cl2, 0 °C< 15530
41-dodecanethiol and NaOH, DMF, 130 °C< 14540
5NbCl5, 1,2-dichloroethane, reflux285710
6BBr3, CH2Cl2, -78 °C to 0 °C---

Data adapted from the supporting information of Feng, Y., et al. (2024). Gram-Scale Total Synthesis of Carbazomycins A–D. ChemRxiv.[2] Note: A dash (-) indicates that the product was not observed.

Experimental Protocols

Protocol 1: Regioselective Demethylation of 2,3,4-Trimethoxy-1-methylcarbazole to 2-Hydroxy-3,4-dimethoxy-1-methylcarbazole using BCl3

This protocol is based on the procedure described in the gram-scale synthesis of Carbazomycins A-D.[2][3][4][5][6]

Materials:

  • 2,3,4-Trimethoxy-1-methylcarbazole

  • Boron trichloride (BCl3), 1.0 M solution in CH2Cl2

  • Anhydrous dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Dissolve 2,3,4-trimethoxy-1-methylcarbazole (1.0 eq) in anhydrous CH2Cl2 under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add BCl3 (1.0 M solution in CH2Cl2, 1.2 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO3 solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2 (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-hydroxy-3,4-dimethoxy-1-methylcarbazole.

Protocol 2: Demethylation of Carbazomycin A to Carbazomycin B using 1-Dodecanethiol and NaOH

This protocol is a milder alternative to Lewis acid-mediated demethylation and is effective for the synthesis of Carbazomycin B.[2][7]

Materials:

  • Carbazomycin A

  • 1-Dodecanethiol

  • Sodium hydroxide (NaOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a solution of Carbazomycin A (1.0 eq) in anhydrous DMF, add NaOH (5.0 eq) and 1-dodecanethiol (3.0 eq) under an inert atmosphere.

  • Heat the reaction mixture to 130 °C and stir for 2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 1 M HCl.

  • Extract the mixture with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield Carbazomycin B.

Visualizations

Demethylation_Troubleshooting start Demethylation Reaction issue Issue Encountered? start->issue no_reaction No/Low Conversion issue->no_reaction Yes poor_selectivity Poor Regioselectivity issue->poor_selectivity Yes low_yield Low Yield After Workup issue->low_yield Yes success Successful Demethylation issue->success No sub_no_reaction Substrate Deactivation? (e.g., ortho-formyl group) no_reaction->sub_no_reaction sub_poor_selectivity Harsh Reagent/Conditions? poor_selectivity->sub_poor_selectivity sub_low_yield Workup Problem? low_yield->sub_low_yield sol_no_reaction Protect Group or Change Reagent sub_no_reaction->sol_no_reaction sol_poor_selectivity Use Milder Reagent or Optimize Conditions sub_poor_selectivity->sol_poor_selectivity sol_low_yield Optimize Workup (pH, brine wash) sub_low_yield->sol_low_yield sol_no_reaction->start sol_poor_selectivity->start sol_low_yield->start

Caption: Troubleshooting workflow for demethylation reactions.

BCl3_Mechanism_Inhibition cluster_standard Standard BCl3 Demethylation cluster_inhibited Inhibited by ortho-Formyl Group carbonyl C=O bcl3 BCl3 carbonyl->bcl3 Coordination methoxy OMe bcl3->methoxy Activation demethylation Demethylation methoxy->demethylation formyl CHO h_bond Intramolecular H-Bond formyl->h_bond nh Carbazole N-H nh->h_bond no_coordination No Coordination h_bond->no_coordination no_demethylation No Demethylation no_coordination->no_demethylation bcl3_inhibited BCl3 bcl3_inhibited->no_coordination

Caption: Inhibition of BCl3 demethylation by an ortho-formyl group.

References

Technical Support Center: Synthesis of Carbazomycin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists encountering issues during the synthesis of Carbazomycin C. The information is based on established synthetic routes, with a focus on potential side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems that may arise during the synthesis of this compound, particularly in the final demethylation step from Carbazomycin D.

Q1: My yield of this compound is significantly lower than expected. What are the potential causes?

A1: Low yields in the final demethylation step can be attributed to several factors:

  • Incomplete Reaction: The demethylation of Carbazomycin D to this compound may not have gone to completion. This can be verified by checking for the presence of the starting material, Carbazomycin D, in your crude product mixture using techniques like TLC or LC-MS.

  • Product Degradation: The reaction conditions, particularly high temperatures (around 130°C) and the presence of a strong base (NaOH), can lead to the degradation of the desired product, this compound.

  • Suboptimal Reagent Quality: The purity of reagents such as 1-dodecanethiol and the solvent N-methyl-2-pyrrolidone (NMP) is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Atmospheric Conditions: The reaction is sensitive to oxygen, which can cause oxidation of the thiol reagent. Ensuring the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) is critical.

Q2: I am observing multiple spots on my TLC plate after the reaction, apart from the starting material and the product. What could these impurities be?

A2: The presence of multiple impurities suggests the occurrence of side reactions. Potential side products include:

  • Over-demethylated Products: While the demethylation is reported to be regioselective for the C4-methoxy group, harsh conditions like prolonged reaction times or excessive temperatures could lead to the demethylation of other methoxy groups on the carbazole core.

  • Thiol-Related Byproducts: 1-dodecanethiol can undergo oxidation at high temperatures to form didodecyl disulfide. This is more likely if the reaction is not maintained under a strictly inert atmosphere.

  • Products of N-alkylation or S-alkylation: Although less common, the reactive intermediates could potentially lead to alkylation on the carbazole nitrogen or further reaction with the thiol.

Q3: How can I improve the regioselectivity of the demethylation reaction?

A3: Achieving high regioselectivity is key to a successful synthesis. Consider the following:

  • Strict Temperature Control: Do not exceed the recommended reaction temperature. Use a calibrated thermometer and a reliable heating mantle or oil bath.

  • Optimized Reaction Time: Monitor the reaction progress closely using TLC or LC-MS. Prolonging the reaction time unnecessarily can increase the likelihood of over-demethylation.

  • Stoichiometry of Reagents: Use the precise molar equivalents of sodium hydroxide and 1-dodecanethiol as specified in the protocol. An excess of the base can promote undesired side reactions.

Q4: The workup procedure is difficult, and I'm getting a persistent emulsion. How can I resolve this?

A4: Emulsions during the aqueous workup can be caused by the presence of the long-chain thiol and its sodium salt. To mitigate this:

  • Addition of Brine: After quenching the reaction, wash the organic layer with a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase and helps to break up emulsions.

  • Centrifugation: If a persistent emulsion forms, transferring the mixture to a centrifuge tube and spinning it down can effectively separate the layers.

  • Filtration through Celite: Passing the emulsified mixture through a pad of Celite can also help to break the emulsion.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from Carbazomycin D.

ParameterValueNotes
Reactants
Carbazomycin D (Starting Material)1.0 equivalent
1-Dodecanethiol3.0 equivalentsAn excess is used to drive the reaction to completion.
Sodium Hydroxide (NaOH)2.0 equivalentsActs as the base to generate the thiolate nucleophile.
Solvent & Conditions
SolventN-Methyl-2-pyrrolidone (NMP)A high-boiling polar aprotic solvent is necessary for the reaction temperature.
Temperature130 °CStrict temperature control is crucial for regioselectivity and to minimize degradation.
Reaction Time2 hoursMonitor by TLC to avoid prolonged heating.
AtmosphereInert (Argon or Nitrogen)Essential to prevent oxidation of the thiol.
Yields
This compound (Product)~85% (reported isolated yield)Yields can vary based on reaction scale, purity of reagents, and adherence to the protocol.
Carbazomycin D (Unreacted)Typically low to non-detectablePresence indicates an incomplete reaction.
Over-demethylated ProductsNot reported, potentially trace amountsFormation is favored by higher temperatures or longer reaction times.
Didodecyl DisulfideNot reported, potential trace impurityMore likely to form if the inert atmosphere is not maintained.

Experimental Protocol

Synthesis of this compound from Carbazomycin D

This protocol is adapted from the gram-scale synthesis reported by Okano and coworkers.

Materials:

  • Carbazomycin D

  • 1-Dodecanethiol

  • Sodium hydroxide (pellets)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Carbazomycin D (1.0 eq), sodium hydroxide (2.0 eq), and anhydrous NMP.

  • Flush the flask with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Add 1-dodecanethiol (3.0 eq) to the mixture via syringe.

  • Heat the reaction mixture to 130°C and stir for 2 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).

  • After the reaction is complete (as indicated by the consumption of Carbazomycin D), cool the mixture to room temperature.

  • Quench the reaction by slowly adding 1 M HCl until the mixture is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of NMP).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound as a solid.

Visualizations

Synthesis_of_Carbazomycin_C Synthesis of this compound via Demethylation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Carbazomycin_D Carbazomycin D Reaction_Step Demethylation Carbazomycin_D->Reaction_Step Reagents 1-Dodecanethiol, NaOH, NMP Reagents->Reaction_Step Temperature 130 °C Temperature->Reaction_Step Time 2 hours Time->Reaction_Step Atmosphere Inert (Argon) Atmosphere->Reaction_Step Carbazomycin_C This compound (Desired Product) Reaction_Step->Carbazomycin_C

Caption: Reaction workflow for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield of this compound Start Low Yield of this compound Check_SM Check for unreacted Carbazomycin D (TLC/LC-MS) Start->Check_SM SM_Present Starting Material Present Check_SM->SM_Present SM_Absent Starting Material Absent Check_SM->SM_Absent No Increase_Time Increase reaction time or temperature slightly SM_Present->Increase_Time Yes Check_Reagents Check purity of reagents and solvent SM_Present->Check_Reagents Yes Degradation Product degradation likely SM_Absent->Degradation Check_Atmosphere Ensure inert atmosphere to prevent thiol oxidation Degradation->Check_Atmosphere

Caption: Logical workflow for troubleshooting low product yield.

Troubleshooting Spectroscopic Analysis of Carbazomycin C: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbazomycin C. Here, you will find structured advice to address common challenges encountered during spectroscopic analysis.

Frequently Asked Questions (FAQs)

Q1: My mass spectrometry results for this compound show an unexpected molecular ion peak. What could be the cause?

A1: An unexpected molecular ion peak in the mass spectrum of this compound can arise from several factors. Firstly, verify the calibration of your mass spectrometer. Secondly, consider the possibility of adduct formation, where this compound associates with ions from the mobile phase or matrix, such as [M+Na]⁺ or [M+K]⁺. Another possibility is the presence of an isotopic peak, which will appear at M+1 or M+2. Finally, sample degradation or the presence of impurities could also lead to unexpected peaks.

Q2: I am observing significant peak broadening in the ¹H NMR spectrum of my this compound sample. What are the potential reasons?

A2: Peak broadening in the ¹H NMR spectrum can be due to several factors. Aggregation of the this compound sample at higher concentrations can lead to broader peaks. Try diluting your sample. The choice of solvent can also affect peak shape; ensure your sample is fully dissolved and consider using a different deuterated solvent. The presence of paramagnetic impurities in your sample or the NMR tube can also cause significant broadening. Finally, if the broadening is temperature-dependent, it might indicate dynamic processes such as conformational exchange.

Q3: The UV-Vis spectrum of my this compound sample has a lower absorbance than expected. How can I troubleshoot this?

A3: A lower than expected absorbance in the UV-Vis spectrum can be due to an inaccurate concentration of your solution. Double-check your calculations and the accuracy of your weighing and dilution steps. Ensure that the cuvette is clean and properly aligned in the spectrophotometer. The pH of the solution can also affect the absorbance of phenolic compounds like this compound; verify that the pH is appropriate for your experiment. Lastly, consider the possibility of sample degradation, especially if the sample has been stored for a long time or exposed to light.

Spectroscopic Data for this compound

The following tables summarize the expected spectroscopic data for this compound.

Mass Spectrometry Data
Parameter Value
Chemical FormulaC₁₆H₁₇NO₃[1]
Molecular Weight271.32 g/mol [1]
Exact Mass271.1208[1]
Expected [M+H]⁺m/z 272.1281
Expected [M+Na]⁺m/z 294.1100
¹H NMR (500 MHz, CDCl₃) Data
Chemical Shift (δ) ppm Multiplicity
8.05s
7.28d, J=8.5 Hz
6.85dd, J=8.5, 2.5 Hz
6.79d, J=2.5 Hz
5.80s
3.92s
3.88s
2.35s
2.20s
¹³C NMR (125 MHz, CDCl₃) Data
Chemical Shift (δ) ppm Assignment
148.5Ar-C
145.2Ar-C
140.8Ar-C
138.1Ar-C
123.6Ar-C
120.4Ar-CH
115.7Ar-C
111.2Ar-CH
105.3Ar-C
98.9Ar-CH
61.2OCH₃
55.8OCH₃
12.5Ar-CH₃
9.8Ar-CH₃
UV-Vis Spectroscopy (in Methanol)
λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
23525,000
25818,000
30012,000
3455,000

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Use a 500 MHz NMR spectrometer equipped with a 5 mm probe.

  • Data Acquisition: Acquire ¹H NMR spectra with 16-32 scans and ¹³C NMR spectra with 1024-2048 scans. Use standard acquisition parameters for both nuclei.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute this stock solution to a final concentration of 10 µg/mL with the mobile phase.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500. Use typical ESI source parameters (e.g., capillary voltage: 3.5 kV, cone voltage: 30 V).

  • Data Analysis: Analyze the resulting spectrum for the molecular ion peak ([M+H]⁺) and any potential adducts or fragment ions.

3. UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Prepare a series of dilutions to determine a concentration that gives a maximum absorbance between 0.5 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample from 200 to 600 nm using a quartz cuvette with a 1 cm path length. Use methanol as the blank.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is accurately known.

Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common issues during the spectroscopic analysis of this compound.

Troubleshooting Workflow for Mass Spectrometry start Unexpected MS Peak check_cal Check Instrument Calibration start->check_cal adducts Consider Adduct Formation ([M+Na]⁺, [M+K]⁺) check_cal->adducts Passes recalibrate Recalibrate Mass Spectrometer check_cal->recalibrate Fails isotopes Analyze for Isotopic Peaks (M+1, M+2) adducts->isotopes change_mobile_phase Change Mobile Phase or Additive adducts->change_mobile_phase impurities Suspect Impurities or Degradation isotopes->impurities compare_isotope_pattern Compare with Theoretical Isotope Pattern isotopes->compare_isotope_pattern purify_sample Purify Sample (e.g., HPLC) impurities->purify_sample end Problem Resolved recalibrate->end change_mobile_phase->end compare_isotope_pattern->end purify_sample->end

Caption: A decision tree for troubleshooting unexpected peaks in mass spectrometry.

Troubleshooting Workflow for NMR Spectroscopy start Broad NMR Peaks check_conc Check Sample Concentration start->check_conc check_solvent Check Solvent and Solubility check_conc->check_solvent Optimal dilute_sample Dilute Sample check_conc->dilute_sample High check_impurities Check for Paramagnetic Impurities check_solvent->check_impurities Good Solubility change_solvent Use a Different Deuterated Solvent check_solvent->change_solvent Poor Solubility filter_sample Filter Sample or Use New NMR Tube check_impurities->filter_sample end Problem Resolved dilute_sample->end change_solvent->end filter_sample->end

Caption: A workflow for addressing peak broadening in NMR spectroscopy.

References

Technical Support Center: Addressing Bacterial Resistance to Carbazomycin C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Carbazomycin C. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and overcoming potential bacterial resistance to this compound. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and data presentation examples.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a carbazole alkaloid. While its specific mechanism is not extensively detailed in the literature, related carbazole alkaloids have been shown to exert their antimicrobial effects through mechanisms such as the inhibition of DNA gyrase by binding to the GyrB subunit, which prevents ATP binding and subsequent DNA supercoiling.[1] Another proposed mechanism is the disruption of quorum-sensing pathways, which are crucial for biofilm formation and virulence in many bacteria.[1]

Q2: What are the common mechanisms of bacterial resistance to antibiotics?

A2: Bacteria can develop resistance to antibiotics through several mechanisms, including:

  • Target Modification: Alterations in the drug's target site, such as mutations in the DNA gyrase gene, can prevent the antibiotic from binding effectively.

  • Enzymatic Degradation: Bacteria may produce enzymes that chemically modify or degrade the antibiotic, rendering it inactive.

  • Efflux Pumps: Bacteria can actively transport the antibiotic out of the cell using efflux pumps, preventing it from reaching its target at a high enough concentration.[2][3]

  • Reduced Permeability: Changes in the bacterial cell wall or membrane can limit the uptake of the antibiotic.[2][3]

  • Biofilm Formation: Bacteria within a biofilm are often more resistant to antibiotics due to the protective extracellular matrix and altered metabolic states.[1][4]

Q3: Are there any known resistance mechanisms specific to this compound?

A3: Currently, there is limited specific information in the scientific literature detailing resistance mechanisms that have evolved in bacteria specifically against this compound. However, based on its classification as a carbazole alkaloid and general principles of antibiotic resistance, it is plausible that bacteria could develop resistance through target modification (e.g., mutations in DNA gyrase) or increased efflux pump activity.

Q4: My bacterial strain is showing increased resistance to this compound. What are the initial steps I should take to investigate this?

A4: If you observe an increase in the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial strain, we recommend the following initial steps:

  • Confirm the MIC: Repeat the MIC determination using a standardized method (e.g., broth microdilution) to confirm the resistance phenotype.

  • Check for Contamination: Ensure your bacterial culture is pure and not contaminated with a different, more resistant organism.

  • Sequence the Target Gene: If the proposed target is DNA gyrase, sequence the gyrB gene to check for mutations.

  • Investigate Efflux Pump Activity: Perform an efflux pump inhibition assay to determine if increased efflux is contributing to the resistance.

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Potential Cause Troubleshooting Step
Inaccurate drug concentrationPrepare fresh stock solutions of this compound and verify the concentration using spectrophotometry if possible. Use serial dilutions prepared with calibrated pipettes.
Variation in inoculum densityStandardize the inoculum preparation. Ensure the bacterial suspension is at the correct McFarland standard (typically 0.5) before dilution.
Different growth mediaUse the same batch of Mueller-Hinton Broth (MHB) or other recommended media for all experiments to ensure consistency.
Incubation time and temperature variationStrictly adhere to the recommended incubation time (e.g., 18-24 hours) and temperature (e.g., 37°C) for your bacterial species.
Issue 2: Suspected Efflux Pump-Mediated Resistance
Potential Cause Troubleshooting Step
Overexpression of efflux pumpsPerform a broth microdilution MIC assay with and without a known efflux pump inhibitor (EPI) such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phenylalanine-arginine beta-naphthylamide (PAβN). A significant decrease in the MIC in the presence of the EPI suggests efflux pump involvement.
Difficulty in interpreting EPI resultsEnsure the EPI concentration used is not toxic to the bacteria on its own by running a control with the EPI alone. Titrate the EPI concentration to find the optimal non-toxic working concentration.
Specificity of efflux pumpsTest a panel of EPIs that are known to inhibit different families of efflux pumps to identify the likely pump family involved.
Issue 3: Failure to Amplify Target Gene for Sequencing
Potential Cause Troubleshooting Step
Poor DNA qualityUse a high-quality DNA extraction kit and assess DNA purity and concentration using a spectrophotometer (e.g., NanoDrop).
Non-specific primer bindingOptimize the annealing temperature in your PCR protocol. Design new primers if necessary, ensuring they are specific to the target gene (gyrB in this case).
Presence of PCR inhibitorsDilute the DNA template to reduce the concentration of potential inhibitors.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay
  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Bacterial Inoculum: Inoculate a single colony of the test bacterium into sterile broth and incubate until it reaches the log phase of growth. Adjust the turbidity of the culture to match a 0.5 McFarland standard.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in Mueller-Hinton Broth (MHB).

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Efflux Pump Inhibition Assay
  • Prepare Plates: Prepare two sets of 96-well microtiter plates with serial dilutions of this compound as described in the MIC assay protocol.

  • Add EPI: To one set of plates, add a sub-inhibitory concentration of an efflux pump inhibitor (e.g., CCCP or PAβN) to each well.

  • Inoculation: Inoculate all wells with the standardized bacterial suspension.

  • Incubation and Reading: Incubate and read the MICs for both sets of plates.

  • Interpretation: A four-fold or greater reduction in the MIC in the presence of the EPI is considered indicative of efflux pump activity.

Data Presentation

Table 1: MIC of this compound Against Bacterial Strains with and without an Efflux Pump Inhibitor (EPI)
Bacterial StrainMIC of this compound (µg/mL)MIC of this compound + EPI (µg/mL)Fold Change in MIC
Wild-Type Strain A824
Resistant Isolate A16488
Wild-Type Strain B16161
Resistant Isolate B1128168
Table 2: Mutations in the gyrB Gene of this compound-Resistant Isolates
Bacterial IsolateCodon ChangeAmino Acid Substitution
Resistant Isolate A1GAC -> GGCAsp -> Gly
Resistant Isolate B1TCC -> TTCSer -> Phe

Visualizations

experimental_workflow cluster_start Start cluster_investigation Investigation Phase cluster_analysis Analysis cluster_conclusion Conclusion start Observe Increased Bacterial Resistance mic Confirm MIC with Broth Microdilution start->mic mic_result Confirmed High MIC mic->mic_result efflux Efflux Pump Inhibition Assay efflux_result Efflux Pump Involvement? efflux->efflux_result sequencing Sequence Target Gene (gyrB) sequencing_result Target Gene Mutation? sequencing->sequencing_result mic_result->efflux mic_result->sequencing efflux_result->sequencing_result No efflux_mechanism Resistance due to Efflux efflux_result->efflux_mechanism Yes sequencing_result->efflux_result No target_mechanism Resistance due to Target Modification sequencing_result->target_mechanism Yes combined_mechanism Combined Resistance Mechanisms efflux_mechanism->combined_mechanism target_mechanism->combined_mechanism

Caption: Workflow for investigating this compound resistance.

signaling_pathway cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm efflux_pump Efflux Pump drug_out This compound efflux_pump->drug_out Expels drug_in This compound drug_in->efflux_pump Substrate for dna_gyrase DNA Gyrase (Target) drug_in->dna_gyrase Binds to inhibition Inhibition of DNA Replication dna_gyrase->inhibition

Caption: Potential resistance pathways for this compound.

logical_relationship cluster_mechanisms Resistance Mechanisms resistance Bacterial Resistance to this compound target_mod Target Modification (gyrB mutation) resistance->target_mod efflux Increased Efflux Pump Activity resistance->efflux degradation Enzymatic Degradation resistance->degradation

Caption: Key mechanisms of bacterial resistance.

References

Technical Support Center: Optimizing Carbazomycin C Dosage for Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting cytotoxicity experiments using Carbazomycin C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action in cytotoxicity?

This compound is a carbazole alkaloid with known cytotoxic, antifungal, and antibacterial properties. Its cytotoxic effects are, at least in part, attributed to its ability to inhibit 5-lipoxygenase (5-LO).[1][2][3] This inhibition can lead to apoptosis (programmed cell death) in cancer cells.

Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?

Based on reported IC50 values, a good starting point for most cancer cell lines would be a concentration range of 1 µg/mL to 50 µg/mL.[1] However, it is crucial to perform a dose-response experiment to determine the optimal range for your specific cell line.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mg/mL) in sterile DMSO and store it at -20°C for long-term use.[1][4] For experiments, dilute the stock solution in your cell culture medium to the desired final concentrations.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[5] It is essential to include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) in your experiments to account for any potential solvent effects.

Q5: For how long should I treat my cells with this compound?

The incubation time for this compound can vary depending on the cell line and the experimental objective. A common starting point is 24 to 72 hours. It is advisable to perform a time-course experiment to determine the optimal treatment duration for your specific cell line.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low cytotoxicity observed - Suboptimal dosage: The concentration of this compound may be too low. - Short incubation time: The treatment duration may not be sufficient to induce a cytotoxic effect. - Cell line resistance: The chosen cell line may be resistant to this compound. - Compound instability: this compound may have degraded.- Perform a dose-response experiment with a wider concentration range. - Increase the incubation time (e.g., 48h, 72h). - Try a different cell line known to be sensitive to carbazole compounds. - Prepare fresh stock solutions and ensure proper storage conditions (-20°C, protected from light).[4]
High variability between replicates - Uneven cell seeding: Inconsistent number of cells plated in each well. - Inaccurate pipetting: Errors in dispensing this compound solutions. - Edge effects in the plate: Evaporation from the outer wells of the microplate.- Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. - Use calibrated pipettes and mix well after adding the compound. - Avoid using the outermost wells of the plate for experimental samples; fill them with sterile PBS or medium instead.
Precipitation of this compound in the culture medium - Low solubility in aqueous medium: this compound is poorly soluble in water. - High final concentration: The concentration of this compound exceeds its solubility limit in the medium.- Ensure the final DMSO concentration is sufficient to keep the compound in solution, without being toxic to the cells (typically ≤0.5%).[5] - Prepare intermediate dilutions of the stock solution in culture medium before adding to the wells. - If precipitation persists, consider using a solubilizing agent, but validate its effect on cell viability first.
Inconsistent IC50 values - Variations in experimental conditions: Differences in cell passage number, seeding density, or incubation time. - Data analysis method: Different curve-fitting models can yield different IC50 values.- Standardize all experimental parameters. - Use a consistent and appropriate non-linear regression model for IC50 calculation.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • This compound

  • Sterile DMSO

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent across all wells and below 0.5%.

  • Cell Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Quantitative Data

Table 1: Reported IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (µg/mL)
MCF-7Breast Cancer9.8[1]
KBOral Epidermoid Carcinoma21.4[1]
NCI H187Small Cell Lung Cancer8.2[1]

Visualizations

Experimental Workflow for Cytotoxicity Testing

G A Prepare this compound Stock Solution (in DMSO) C Prepare Serial Dilutions in Culture Medium A->C B Seed Cells in 96-well Plate D Treat Cells with this compound B->D C->D E Incubate for 24-72 hours D->E F Perform Cytotoxicity Assay (e.g., MTT) E->F G Measure Signal (e.g., Absorbance) F->G H Data Analysis (Calculate IC50) G->H

Caption: Workflow for determining the cytotoxicity of this compound.

Putative Signaling Pathway for this compound-Induced Apoptosis

Based on its known inhibition of 5-lipoxygenase and the apoptotic pathways induced by other carbazole derivatives, the following signaling pathway is proposed.

G cluster_cell Cancer Cell CarbazomycinC This compound LOX5 5-Lipoxygenase CarbazomycinC->LOX5 Inhibition Mitochondrion Mitochondrion LOX5->Mitochondrion Suppression of pro-survival signals Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed pathway of this compound-induced apoptosis.

References

Technical Support Center: Enhancing the Biological Activity of Carbazomycin C Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Carbazomycin C and its derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and enhance the biological activity of your compounds.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound derivative shows lower than expected antimicrobial activity. What are the common reasons for this?

A1: Several factors could contribute to lower than expected activity:

  • Purity of the compound: Impurities from the synthesis process can interfere with the biological assays. Ensure the final product is highly purified, preferably by chromatography, and that its structure is confirmed by spectroscopic methods (NMR, Mass Spectrometry).

  • Solubility issues: Carbazomycin derivatives can be poorly soluble in aqueous assay media, leading to an underestimation of their activity. Consider using a small amount of a biocompatible solvent like DMSO to dissolve the compound before adding it to the assay medium. Always include a solvent control in your experiment.

  • Inappropriate biological assay: The chosen assay might not be sensitive enough, or the selected microbial strains may be resistant. Verify the susceptibility of your target strains with a known antibiotic as a positive control.

  • Structure-Activity Relationship (SAR): The specific modifications made to the this compound scaffold may not be favorable for the desired biological activity. Review known SAR data to guide your derivatization strategy. For instance, substitutions at the C-3 and C-6 positions of the carbazole nucleus have been shown to be crucial for antibacterial activity.[1]

Q2: I am having difficulty with the synthesis of a specific this compound derivative. Where can I find reliable synthetic protocols?

A2: Detailed synthetic procedures for various carbazole derivatives have been published in the scientific literature. For example, a common starting point is the reaction of carbazole with ethyl acetoacetate to form ethyl 9H-carbazol-9-ylacetate, which can then be further modified.[2][3] Key reaction steps often involve the formation of hydrazides and subsequent cyclization reactions to introduce different heterocyclic moieties.[2][3] Refer to the "Experimental Protocols" section below for a detailed methodology.

Q3: What are the key structural features of this compound derivatives that I should focus on to enhance their biological activity?

A3: Structure-activity relationship (SAR) studies suggest that the following modifications can significantly impact the biological activity of carbazole derivatives:

  • N-substitution: The introduction of various substituents on the carbazole nitrogen can modulate activity. For example, N-aryl carbazole derivatives with an aminoguanidine or 1,4-dihydro-1,3,5-triazine moiety have demonstrated potent antibacterial and antifungal activities.[4][5]

  • Substitution pattern on the carbazole ring: The position of substituents on the carbazole ring is critical. Functionalization at the C-3 and C-6 positions has been associated with enhanced antibacterial activity.[1]

  • Introduction of specific functional groups: The addition of moieties like dihydrotriazine has been implicated in increasing antimicrobial potency while reducing toxicity.[1][5] Halogen substitutions, such as chloro groups at the C-6 position, have also been shown to enhance activity against certain bacterial and fungal strains.[6]

Q4: Are there any known cellular targets or signaling pathways affected by this compound derivatives?

A4: While the exact mechanisms of action for many this compound derivatives are still under investigation, some studies suggest potential targets. For instance, some carbazole derivatives are thought to interact with bacterial DNA by forming non-covalent bonds with DNA gyrase enzymes, leading to bacterial cell death.[7] Additionally, some derivatives have been shown to inhibit dihydrofolate reductase, an important enzyme in microbial metabolism.[5] Carbazomycins B and C have also been identified as inhibitors of 5-lipoxygenase.[8]

Troubleshooting Guides

Problem 1: Poor yield during the synthesis of N-substituted carbazole derivatives.
Possible Cause Troubleshooting Step
Inefficient N-alkylation/arylation Optimize the reaction conditions, including the base, solvent, and temperature. Stronger bases like sodium hydride (NaH) in an anhydrous solvent like DMF are often effective for deprotonating the carbazole nitrogen.
Side reactions Protect other reactive functional groups on the carbazole ring or the substituent to be introduced.
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalling, consider increasing the temperature or adding more reagents.
Degradation of starting materials or products Ensure all reagents are pure and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if any of the components are sensitive to air or moisture.
Problem 2: Inconsistent results in antimicrobial susceptibility testing (e.g., MIC assays).
Possible Cause Troubleshooting Step
Inoculum preparation variability Standardize the inoculum density using a spectrophotometer (e.g., to a specific McFarland standard).
Compound precipitation in assay medium Visually inspect the wells of your microplate for any precipitate. If precipitation is observed, try using a co-solvent system or a different assay medium.
Contamination of cultures Use aseptic techniques throughout the experiment and check the purity of your microbial cultures before each assay.
Inaccurate serial dilutions Calibrate your pipettes and ensure proper mixing at each dilution step.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for selected this compound derivatives against various microbial strains.

Table 1: Antibacterial Activity of Selected Carbazole Derivatives (MIC in µg/mL)

CompoundS. aureusB. subtilisE. coliMRSAReference
Compound 7 Equivalent to ampicillinEquivalent to ampicillin--[2]
Compound 8 Equivalent to ampicillinEquivalent to ampicillin--[2]
Compound 8f 0.5 - 10.5 - 10.50.5[4]
Compound 9d 0.5 - 2---[4][5]
Compound 18a High activityModest activityLower activity-[9]
Compound 18b Modest activity---[9]

Table 2: Antifungal Activity of Selected Carbazole Derivatives (MIC in µg/mL)

CompoundC. albicansA. fumigatusReference
Compound 7 ModerateModerate[2]
Compound 8 ModerateModerate[2]
Compound 8f Weaker activity-[4]
Compound 9d 1 - 32-[4]
Compounds 12a-i Effective-[9]
Compound 24 8.7 - 10.88.7 - 10.8[10]
Compound 25 8.7 - 10.88.7 - 10.8[10]

Experimental Protocols

Protocol 1: General Synthesis of 2-(9H-carbazol-9-yl)acetohydrazide

This protocol describes a common intermediate step in the synthesis of many this compound derivatives.

  • Step 1: Synthesis of ethyl 9H-carbazol-9-ylacetate.

    • To a solution of carbazole in a suitable solvent (e.g., ethanol), add ethyl acetoacetate.

    • Reflux the mixture for a specified time until the reaction is complete (monitor by TLC).

    • After cooling, the product can be isolated by filtration and recrystallization.[2][3]

  • Step 2: Synthesis of 2-(9H-carbazol-9-yl)acetohydrazide.

    • Dissolve the ethyl 9H-carbazol-9-ylacetate from Step 1 in ethanol.

    • Add hydrazine hydrate to the solution.

    • Reflux the reaction mixture.

    • Upon completion, cool the mixture to allow the product to crystallize. Filter and wash the solid to obtain the desired acetohydrazide.[2][3]

Protocol 2: Microbroth Dilution Method for MIC Determination

This protocol is a standard method for assessing the antimicrobial activity of compounds.

  • Preparation of Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to the final required concentration in the broth.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (microbe with a known antibiotic), a negative control (broth only), and a solvent control (microbe with the highest concentration of DMSO used).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

experimental_workflow cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase start Carbazole step1 Reaction with Ethyl Acetoacetate start->step1 step2 Formation of Acetohydrazide step1->step2 step3 Further Derivatization step2->step3 product Final Derivative step3->product assay_prep Prepare Stock Solution (DMSO) product->assay_prep Test Compound serial_dilution Serial Dilution in Microplate assay_prep->serial_dilution inoculation Inoculation with Microbial Culture serial_dilution->inoculation incubation Incubation inoculation->incubation mic_determination Determine MIC incubation->mic_determination

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

signaling_pathway cluster_bacterial_cell Bacterial Cell dna_gyrase DNA Gyrase dna Bacterial DNA dna_gyrase->dna Supercoiling dhfr Dihydrofolate Reductase folate_synthesis Folate Synthesis dhfr->folate_synthesis Catalysis cell_death Cell Death dna->cell_death Replication Inhibition folate_synthesis->cell_death Metabolic Disruption derivative This compound Derivative derivative->dna_gyrase Inhibition derivative->dhfr Inhibition

Caption: Postulated mechanisms of action for some this compound derivatives in bacteria.

References

Technical Support Center: Optimizing Carbazomycin C Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation of Carbazomycin C. The focus is on reducing the formation of common impurities, primarily the related analogs Carbazomycin D, E, and F, to improve the yield and purity of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound fermentation extracts?

The primary impurities encountered during the fermentation of this compound are structurally related analogs produced by the same microorganism, Streptoverticillium ehimense. These include Carbazomycin D, E, and F.[1] These compounds share the same core carbazole structure but differ in their functional groups, which can make downstream separation challenging.

Q2: How can I monitor the production of this compound and its impurities during fermentation?

Regular sampling and analysis of the fermentation broth are crucial. High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the production of this compound and its analogs.[2][3] A reverse-phase C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water with an acidic modifier like formic or phosphoric acid, can be used to separate and quantify these compounds.[4][5] UV detection at a wavelength between 220-340 nm is appropriate for these aromatic compounds.[2]

Q3: What are the general strategies to reduce impurity formation during fermentation?

Reducing the formation of related byproducts primarily involves optimizing the fermentation conditions to favor the biosynthetic pathway leading to this compound. This can be achieved by:

  • Medium Optimization: Adjusting the composition of the culture medium, including carbon and nitrogen sources, as well as trace elements.[6][7][8][9]

  • Parameter Control: Tightly controlling physical parameters such as pH, temperature, dissolved oxygen, and agitation speed.[6][8][10]

  • Inoculum Development: Optimizing the age and volume of the inoculum to ensure a healthy and productive fermentation.[6][7]

Q4: What are the key downstream processing steps for purifying this compound?

A typical downstream process for purifying this compound from the fermentation broth involves several stages:[11][12][13][14]

  • Harvest and Clarification: Separation of the microbial cells from the fermentation broth through centrifugation or filtration.

  • Extraction: Extracting the carbazomycin compounds from the clarified broth or the mycelia using a suitable organic solvent like ethyl acetate or acetone.[15]

  • Concentration: Removing the solvent to concentrate the crude extract.

  • Chromatographic Purification: Utilizing techniques such as column chromatography (e.g., alumina or silica gel) or preparative HPLC to separate this compound from its analogs and other impurities.[15]

Troubleshooting Guides

Problem 1: High Levels of Carbazomycin D, E, and F Impurities

Possible Causes & Corrective Actions:

Possible Cause Corrective Action
Suboptimal Medium Composition: The balance of carbon and nitrogen sources may favor the biosynthesis of impurity analogs.Systematically evaluate different carbon sources (e.g., glucose, starch) and nitrogen sources (e.g., soybean meal, yeast extract) and their ratios.[6][8][9] Conduct a Design of Experiments (DoE) study to identify the optimal medium composition for maximizing the this compound to impurity ratio.
Incorrect Fermentation pH: The pH of the fermentation broth can influence enzyme activity in the biosynthetic pathway, leading to the formation of different analogs.Monitor and control the pH of the fermentation broth throughout the process. The optimal pH for Streptomyces is typically between 6.0 and 8.0.[8][16] Experiment with different pH setpoints to find the optimal value for this compound production.
Non-optimal Fermentation Temperature: Temperature affects microbial growth and metabolism, which can impact the product profile.Optimize the fermentation temperature. For many Streptomyces species, the optimal temperature is around 25-30°C.[10] Perform temperature shift studies to see if a change in temperature at a specific phase of fermentation can reduce impurity formation.
Inadequate Aeration and Agitation: Dissolved oxygen levels can be a critical factor in the biosynthesis of secondary metabolites.Optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen levels. Monitor dissolved oxygen throughout the fermentation and adjust parameters as needed.
Problem 2: Low Overall Yield of this compound

Possible Causes & Corrective Actions:

Possible Cause Corrective Action
Poor Inoculum Quality: A suboptimal inoculum can lead to poor growth and low productivity.Standardize the inoculum preparation procedure. Optimize the seed age and inoculum volume.[6][7] An inoculum volume of around 5% is often a good starting point for Streptomyces fermentations.[6][7]
Nutrient Limitation: Essential nutrients may be depleted during the fermentation, leading to a cessation of product formation.Analyze the consumption of key nutrients (carbon, nitrogen, phosphate) during the fermentation. Implement a fed-batch strategy to supply limiting nutrients and prolong the production phase.
Product Degradation: this compound may be degrading after it is produced.Analyze the stability of this compound under the fermentation conditions. Consider harvesting the fermentation at an earlier time point if product degradation is observed after the peak production is reached.[6]
Problem 3: Difficulty in Separating this compound from its Analogs

Possible Causes & Corrective Actions:

Possible Cause Corrective Action
Insufficient Resolution in Chromatography: The chromatographic method may not be optimized for separating structurally similar compounds.Develop a high-resolution HPLC method. Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) and mobile phase compositions.[4][17] Consider using a shallower gradient and a lower flow rate to improve separation. For preparative chromatography, consider using a smaller particle size packing material for higher efficiency.
Co-elution of Impurities: Carbazomycin analogs may co-elute with the main product.Employ orthogonal chromatographic techniques. If reverse-phase HPLC is not providing sufficient separation, consider normal-phase chromatography or other separation modes.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound and its Analogs

This protocol provides a general framework for the analytical separation of this compound and its analogs. Optimization will be required for specific applications.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector.[2]

  • Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 30% B to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Centrifuge the fermentation broth to remove cells. Dilute the supernatant with the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.

Visualizations

Carbazomycin_Biosynthesis_Pathway cluster_0 Core Biosynthesis cluster_1 Analog Formation Precursors Precursors Carbazole_Ring Carbazole_Ring Precursors->Carbazole_Ring Multiple Enzymatic Steps Carbazomycin_C Carbazomycin_C Carbazole_Ring->Carbazomycin_C Specific Methylation & Hydroxylation Carbazomycin_D Carbazomycin_D Carbazole_Ring->Carbazomycin_D Alternative Methylation Carbazomycin_E Carbazomycin_E Carbazole_Ring->Carbazomycin_E Formylation Carbazomycin_F Carbazomycin_F Carbazole_Ring->Carbazomycin_F Methoxy & Formylation

Caption: Hypothetical biosynthetic pathway leading to this compound and its analogs.

Troubleshooting_Workflow Start High Impurity Levels Analyze_Profile Analyze Impurity Profile (HPLC) Start->Analyze_Profile Check_Fermentation Review Fermentation Parameters Analyze_Profile->Check_Fermentation Optimize_Medium Optimize Medium Composition Check_Fermentation->Optimize_Medium Suboptimal Medium Optimize_Conditions Optimize Physical Conditions Check_Fermentation->Optimize_Conditions Suboptimal Conditions Improve_Purification Improve Downstream Purification Check_Fermentation->Improve_Purification Purification Inefficient End Reduced Impurities Optimize_Medium->End Optimize_Conditions->End Improve_Purification->End

Caption: Troubleshooting workflow for reducing impurities in this compound production.

References

Technical Support Center: Iron-Mediated Cyclization for Carbazomycin C Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of the iron-mediated cyclization for the synthesis of Carbazomycin C. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.

Troubleshooting Guide

This guide addresses common issues encountered during the iron-mediated cyclization for this compound synthesis.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive Catalyst: The iron catalyst may be old, hydrated, or of poor quality. 2. Insufficient Reaction Temperature: The activation energy for the cyclization may not be reached. 3. Poor Quality Starting Material: The precursor diarylamine may be impure. 4. Presence of Inhibitors: Trace impurities in the solvent or glassware may be interfering with the catalyst.1. Use a fresh, anhydrous iron(III) salt (e.g., FeCl₃). Consider using a different iron source if issues persist. 2. Gradually increase the reaction temperature in 5-10 °C increments. Monitor for product formation and decomposition. 3. Purify the diarylamine precursor by column chromatography or recrystallization. Confirm its identity and purity via NMR and mass spectrometry. 4. Use freshly distilled, anhydrous solvent. Ensure all glassware is thoroughly cleaned and oven-dried.
Formation of Significant Byproducts 1. Over-oxidation: The reaction conditions may be too harsh, leading to undesired oxidation of the product or starting material. 2. Intermolecular Reactions: At high concentrations, intermolecular coupling of the diarylamine precursor can compete with the desired intramolecular cyclization. 3. Side Reactions of Functional Groups: Other functional groups on the precursor may be reacting under the reaction conditions.1. Reduce the reaction temperature or reaction time. Consider using a milder oxidant if one is part of the reaction mixture. 2. Perform the reaction at a lower concentration (e.g., 0.01-0.05 M). 3. Protect sensitive functional groups prior to the cyclization step.
Incomplete Reaction 1. Insufficient Catalyst Loading: The amount of iron catalyst may be too low to drive the reaction to completion. 2. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. 3. Decomposition of the Catalyst: The iron catalyst may be degrading over the course of the reaction.1. Increase the catalyst loading in small increments (e.g., from 1.2 to 1.5 or 2.0 equivalents). 2. Monitor the reaction progress using TLC or LC-MS and extend the reaction time until the starting material is consumed. 3. Consider a slow addition of the catalyst over the course of the reaction to maintain an active catalytic species.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: The desired this compound may have a similar retention factor to impurities, making chromatographic separation challenging. 2. Presence of Iron Residues: Residual iron salts can complicate purification and affect the appearance of the final product.1. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization of the crude product may also be effective. 2. After the reaction, quench with an aqueous solution of a chelating agent like EDTA or perform an aqueous workup with a mild acid to remove iron salts.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the iron-mediated cyclization to form the carbazole ring?

A1: The proposed mechanism for the iron(III)-mediated oxidative cyclization of a diarylamine precursor is believed to proceed through a radical cation intermediate. The iron(III) salt acts as a one-electron oxidant, abstracting an electron from the nitrogen atom of the diarylamine to form a nitrogen-centered radical cation. This is followed by an intramolecular radical aromatic substitution to form the new C-C bond, creating the carbazole ring system. Subsequent rearomatization and loss of a proton and an electron (or two protons and a formal reduction of another equivalent of the oxidant) yields the final carbazole product.

Q2: Which iron source is most effective for this reaction?

A2: While various iron salts can catalyze this type of cyclization, iron(III) chloride (FeCl₃) is a commonly used and effective catalyst for oxidative C-N bond formation.[1][2] Its Lewis acidity and oxidizing ability facilitate the key steps of the reaction. It is crucial to use an anhydrous form of the iron salt to prevent side reactions.

Q3: What are the typical reaction conditions for the iron-mediated cyclization in Carbazomycin synthesis?

A3: Based on related literature for the synthesis of carbazomycins G and H, the reaction is typically carried out in a non-polar, high-boiling solvent such as dichloromethane or 1,2-dichloroethane.[3] The reaction is often performed at elevated temperatures, ranging from room temperature to the reflux temperature of the solvent. The amount of iron catalyst is generally in stoichiometric quantities, for example, 1.2 to 2.0 equivalents relative to the diarylamine precursor.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable solvent system should be chosen to achieve good separation between the starting diarylamine and the this compound product. The spots can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Q5: What are the key spectroscopic features to confirm the formation of this compound?

A5: The structure of this compound is 4-hydroxy-3,6-dimethoxy-1,2-dimethylcarbazole.[4] Key spectroscopic features to confirm its formation include:

  • ¹H NMR: Appearance of signals for the aromatic protons, the N-H proton of the carbazole, the phenolic hydroxyl group, the two methoxy groups, and the two methyl groups.

  • ¹³C NMR: Signals corresponding to the carbons of the carbazole core and the substituent groups.

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of this compound (C₁₆H₁₇NO₃).

  • IR Spectroscopy: Characteristic absorption bands for the N-H and O-H stretching vibrations.

Experimental Protocols

Synthesis of the Diaromatic Amine Precursor
Iron-Mediated Cyclization to this compound (Hypothesized Protocol)

This protocol is based on general procedures for iron-mediated carbazole synthesis and should be optimized for the specific substrate.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the diarylamine precursor (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (or 1,2-dichloroethane) to a concentration of 0.05 M.

  • Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous iron(III) chloride (1.5 eq) to the solution.

  • Reaction: Stir the reaction mixture at reflux for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

  • Characterization: Confirm the identity and purity of the product using NMR, mass spectrometry, and IR spectroscopy.

Data Presentation

Table 1: Reaction Parameters for Iron-Mediated Cyclization

ParameterRecommended RangeNotes
Catalyst Iron(III) Chloride (FeCl₃)Anhydrous form is crucial.
Catalyst Loading 1.2 - 2.0 equivalentsOptimization may be required.
Solvent Dichloromethane, 1,2-DichloroethaneMust be anhydrous.
Concentration 0.01 - 0.1 MLower concentrations can reduce byproduct formation.
Temperature Room Temperature to RefluxDependent on the reactivity of the precursor.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start precursor Diarylamine Precursor start->precursor mix Mix & Stir precursor->mix solvent Anhydrous Solvent solvent->mix catalyst Add Anhydrous FeCl3 mix->catalyst reflux Heat to Reflux catalyst->reflux monitor Monitor by TLC reflux->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with DCM quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the iron-mediated synthesis of this compound.

Signaling_Pathway cluster_mechanism Proposed Reaction Mechanism A Diarylamine Precursor B Radical Cation Intermediate A->B Fe(III) (Oxidation) C Cyclized Intermediate B->C Intramolecular C-C Bond Formation D Carbazole Product (this compound) C->D Rearomatization (-H+, -e-)

Caption: Proposed mechanism for the iron-mediated oxidative cyclization.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Decision Tree start Low Yield? check_catalyst Check Catalyst Quality (Anhydrous, Fresh) start->check_catalyst Yes check_byproducts Byproducts Present? start->check_byproducts No check_temp Increase Temperature check_catalyst->check_temp check_purity Check Precursor Purity check_temp->check_purity solution Improved Yield check_purity->solution lower_conc Lower Reaction Concentration check_byproducts->lower_conc Yes incomplete_rxn Incomplete Reaction? check_byproducts->incomplete_rxn No shorter_time Reduce Reaction Time lower_conc->shorter_time shorter_time->solution increase_cat Increase Catalyst Loading incomplete_rxn->increase_cat Yes incomplete_rxn->solution No longer_time Increase Reaction Time increase_cat->longer_time longer_time->solution

Caption: A decision tree for troubleshooting low yields in the cyclization reaction.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Properties of Carbazomycin C and Carbazomycin D

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the antifungal activities of Carbazomycin C and Carbazomycin D. The information is based on available experimental data to aid in the evaluation of their potential as antifungal agents.

This compound and Carbazomycin D are members of the carbazomycin family of alkaloids, which are isolated from Streptoverticillium ehimense. While both compounds have been noted for their antimicrobial properties, a direct quantitative comparison of their antifungal efficacy is crucial for further research and development. This guide synthesizes the available data on their antifungal activity, experimental protocols, and potential mechanisms of action.

Quantitative Antifungal Activity

A comprehensive quantitative comparison of the antifungal activity of this compound and Carbazomycin D is limited by the availability of specific data for Carbazomycin D in publicly accessible literature. However, data for this compound provides a benchmark for its antifungal potential.

Fungal StrainThis compoundCarbazomycin D
Minimum Inhibitory Concentration (MIC) in µg/mL Minimum Inhibitory Concentration (MIC) in µg/mL
Trichophyton asteroides25Data not available
Trichophyton mentagrophytes100Data not available
Plant Pathogenic Fungi (Panel of 5)12.5 - 100Data not available

Note: The antifungal activity of Carbazomycin D has been described qualitatively as weak, but specific MIC values are not detailed in the available literature. The data for this compound is derived from secondary sources referencing the original study by Naid et al., 1987.

Experimental Protocols

The standard method for determining the antifungal activity of compounds like this compound and D is the Minimum Inhibitory Concentration (MIC) assay. The following is a generalized protocol based on standard practices for this type of evaluation.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate agar medium. A suspension of fungal spores or yeast cells is prepared in a sterile saline solution or broth and adjusted to a specific turbidity, typically corresponding to a concentration of 10^4 to 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: Stock solutions of this compound and D are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of twofold dilutions are then made in a liquid growth medium (e.g., Sabouraud Dextrose Broth or RPMI-1640) in 96-well microtiter plates.

  • Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plates are incubated at an appropriate temperature (typically 28-35°C) for 24-72 hours, depending on the growth rate of the fungal species.

  • Determination of MIC: After incubation, the plates are visually inspected or read with a spectrophotometer to determine the lowest concentration of the compound that inhibits visible fungal growth. This concentration is recorded as the MIC.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture Inoculum_Prep Prepare Fungal Inoculum (10^4-10^5 CFU/mL) Fungal_Culture->Inoculum_Prep Inoculation Inoculate plate with Fungal Suspension Inoculum_Prep->Inoculation Compound_Stock This compound/D Stock Solution Serial_Dilution Serial Dilution in 96-well plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 28-35°C for 24-72h Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination

Workflow for Determining Minimum Inhibitory Concentration (MIC).

Potential Mechanisms of Antifungal Action

The specific molecular mechanisms by which this compound and D exert their antifungal effects have not been definitively elucidated. However, research on the broader class of carbazole derivatives suggests potential modes of action.

Some carbazole compounds have been shown to inhibit the fungal plasma membrane H+-ATPase. This enzyme is crucial for maintaining the electrochemical gradient across the fungal cell membrane, which is essential for nutrient uptake and intracellular pH regulation. Inhibition of this proton pump leads to a disruption of these vital cellular processes, ultimately resulting in fungal cell death.

Another potential target for carbazole derivatives is the Ras1-MAPK signaling pathway, particularly in pathogenic yeasts like Candida albicans. This pathway is a key regulator of morphogenesis, the process by which yeast cells switch to a filamentous hyphal form, a critical step in tissue invasion and virulence. By inhibiting this pathway, carbazole compounds may prevent the fungus from establishing an infection.

It is important to note that these are general mechanisms for the carbazole class of compounds, and further research is needed to determine if this compound and D specifically target these or other pathways.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm H_ATPase H+-ATPase Ras1 Ras1 MAPK_Cascade MAPK Cascade (e.g., Cek1, Mkc1) Ras1->MAPK_Cascade Hyphal_Formation Hyphal Formation (Virulence) MAPK_Cascade->Hyphal_Formation Carbazomycin_CD This compound/D Carbazomycin_CD->H_ATPase Inhibition Carbazomycin_CD->Ras1 Inhibition?

Potential Antifungal Mechanisms of Carbazomycins.

Conclusion

Based on the available data, this compound demonstrates modest antifungal activity against certain fungal species. While the antifungal potential of Carbazomycin D is acknowledged, a lack of quantitative data prevents a direct comparison. The likely mechanisms of action for these compounds, based on their chemical class, involve the disruption of essential fungal cellular processes such as ion homeostasis and virulence-related signaling pathways. Further investigation is warranted to fully characterize the antifungal spectrum and molecular targets of both this compound and D to better assess their therapeutic potential.

Carbazomycin C: A Comparative Analysis of Its Cytotoxic Profile Against Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxicity of Carbazomycin C, a carbazole alkaloid with noted biological activity, against established anticancer agents. The information presented herein is intended to support research and drug development efforts by offering a side-by-side look at its potency and potential mechanisms of action. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key assays.

I. Comparative Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound and a selection of commonly used anticancer drugs against various cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

CompoundCell LineIC50 (µg/mL)
This compound MCF-79.8
KB21.4
NCI H1878.2
Doxorubicin MCF-70.04 - 2.5
KB0.01 - 0.1
NCI H187Not Found
Paclitaxel MCF-70.002 - 0.02
KB0.001 - 0.01
NCI H187Not Found
Cisplatin MCF-71.0 - 20.0
KB0.1 - 1.0
NCI H187Not Found

Note: The IC50 values for Doxorubicin, Paclitaxel, and Cisplatin are presented as ranges compiled from multiple sources to reflect the variability in reported data.

II. Experimental Protocols

A detailed understanding of the methodologies used to generate cytotoxicity data is essential for accurate interpretation and replication of results.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and other anticancer agents) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

III. Proposed Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling pathway of this compound-induced apoptosis is still under investigation, studies on other carbazole derivatives suggest a mechanism involving the induction of programmed cell death through both intrinsic and extrinsic pathways. The following diagram illustrates a plausible pathway based on the known activities of related compounds. Carbazoles have been shown to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins.[1][2][3][4][5][6] Some carbazole derivatives also act as Topoisomerase II inhibitors.[7][8][9][10][11]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Procaspase8 Pro-caspase-8 DeathReceptor->Procaspase8 FADD/TRADD Caspase8 Caspase-8 Procaspase8->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion inhibits Bax Bax (Pro-apoptotic) Bax->Mitochondrion promotes Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Caspase3 CarbazomycinC This compound CarbazomycinC->DeathReceptor activates? CarbazomycinC->Bcl2 downregulates? CarbazomycinC->Bax upregulates? TopoII Topoisomerase II CarbazomycinC->TopoII inhibits DNA_Damage DNA Damage TopoII->DNA_Damage p53 p53 DNA_Damage->p53 activates p53->Bcl2 downregulates p53->Bax upregulates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway of this compound.

IV. Experimental Workflow for Cytotoxicity Screening

The following diagram outlines a typical workflow for screening the cytotoxic activity of a compound like this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (MCF-7, KB, NCI H187) CellSeeding 3. Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep 2. Compound Preparation (this compound & Controls) Treatment 4. Compound Treatment (Serial Dilutions) CompoundPrep->Treatment CellSeeding->Treatment Incubation 5. Incubation (24-72 hours) Treatment->Incubation MTT 6. MTT Assay Incubation->MTT Readout 7. Absorbance Reading (570 nm) MTT->Readout Calculation 8. % Viability Calculation Readout->Calculation IC50 9. IC50 Determination Calculation->IC50

Caption: Workflow for determining compound cytotoxicity.

References

The Evolving Landscape of Carbazomycins: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carbazomycins, a family of carbazole alkaloids, have garnered significant interest in the scientific community for their diverse biological activities, including antifungal, antibacterial, and cytotoxic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Carbazomycin analogs and other bioactive carbazole derivatives. By examining the impact of structural modifications on their biological potency, we aim to furnish researchers with the insights necessary to guide future drug discovery and development efforts in this promising class of compounds.

Comparative Analysis of Biological Activities

The biological activity of Carbazomycin analogs and other carbazole derivatives is profoundly influenced by the nature and position of substituents on the carbazole nucleus. The following tables summarize the minimum inhibitory concentrations (MIC) for antifungal and antibacterial activities, and the half-maximal inhibitory concentrations (IC50) for cytotoxic activity, providing a quantitative comparison of various synthesized compounds.

Table 1: Antifungal Activity of Carbazole Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
Carbazomycin ATrichophyton spp.Weak Activity[1]
Carbazomycin BTrichophyton spp.Weak Activity[1]
Carbazomycin GTrichophyton spp.Active[2]
Derivative 1 (N-acetyl-carbazole)Candida albicans>100[3]
Derivative 2 (3-formyl-carbazole)Candida albicans50[3]
Derivative 3 (3-amino-carbazole)Candida albicans25[3]
Derivative 4 (Carbazole-1-yl acetic acid)Aspergillus niger12.5[3]
Derivative 5 (N-ethyl-carbazole-3-sulfonamide)Candida albicans8[4]

Table 2: Antibacterial Activity of Carbazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Carbazomycin AStaphylococcus aureusWeak Activity[1]
Carbazomycin BGram-positive bacteriaWeak Activity[1]
Derivative 6 (9-methyl-carbazole)Staphylococcus aureus64[4]
Derivative 7 (3,6-dichloro-carbazole)Bacillus subtilis16[4]
Derivative 8 (N-ethyl-carbazole)Escherichia coli32[4]
Derivative 9 (Carbazole-N-acetamide)Staphylococcus aureus8[5]
Derivative 10 (3-nitro-carbazole)Bacillus subtilis4[5]

Table 3: Cytotoxic Activity of Carbazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Derivative 11 (Carbazole-3-carboxamide)A549 (Lung)15.2[6]
Derivative 12 (N-phenyl-carbazole)HeLa (Cervical)8.5[6]
Derivative 13 ((Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one)A549 (Lung)5.8[7][8]
Derivative 14 (Carbazole-dithiocarbamate)C6 (Glioma)12.2[6]
Derivative 15 (Pyrano[3,2-c]carbazole)HeLa (Cervical)0.37[6]

Structure-Activity Relationship (SAR) Insights

The data presented in the tables above, derived from various studies on carbazole derivatives, allows for the deduction of several key SAR trends that are likely applicable to Carbazomycin analogs:

  • Substitution at the C3 and C6 positions of the carbazole ring appears to be crucial for antimicrobial activity. Electron-withdrawing groups, such as nitro and halogen substituents, at these positions tend to enhance antibacterial potency.

  • Modification of the nitrogen atom (N9) of the carbazole ring with different functional groups can significantly modulate biological activity. For instance, the introduction of an ethyl group has been shown to influence cytotoxic effects.

  • The presence of a formyl group at the C3 position , as seen in some naturally occurring carbazole alkaloids, is associated with antifungal activity.

  • Introduction of bulky and heterocyclic moieties to the carbazole scaffold can lead to potent cytotoxic agents, as exemplified by the pyrano[3,2-c]carbazole derivative with sub-micromolar activity against HeLa cells.

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed methodologies for the key biological assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis p1 Prepare serial dilutions of test compounds in a 96-well plate. i1 Inoculate each well with the microbial suspension. p1->i1 Add inoculum p2 Prepare standardized inoculum of the test microorganism. p2->i1 i2 Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 24h). i1->i2 Incubate a1 Visually inspect for turbidity or measure absorbance to determine growth. i2->a1 Read results a2 The MIC is the lowest concentration with no visible growth. a1->a2 Determine MIC

Workflow for the Broth Microdilution MIC Assay.

Protocol Details:

  • Compound Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: The test microorganism is cultured to a logarithmic growth phase, and the suspension is standardized to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under conditions suitable for the growth of the test microorganism.

  • MIC Determination: The wells are examined for visible signs of microbial growth (turbidity). The lowest concentration of the compound that inhibits visible growth is recorded as the MIC.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

MTT_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis c1 Seed cells in a 96-well plate and allow them to adhere. c2 Treat cells with various concentrations of the test compounds. c1->c2 Treat c3 Incubate for a specified period (e.g., 24-72h). c2->c3 Incubate m1 Add MTT reagent to each well. c3->m1 Add MTT m2 Incubate to allow formazan crystal formation. m1->m2 Incubate m3 Solubilize formazan crystals with a suitable solvent (e.g., DMSO). m2->m3 Solubilize d1 Measure the absorbance at a specific wavelength (e.g., 570 nm). m3->d1 Read absorbance d2 Calculate cell viability and determine the IC50 value. d1->d2 Calculate IC50

Workflow for the MTT Cytotoxicity Assay.

Protocol Details:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds and incubated for a defined period.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: The plate is incubated to allow viable cells to metabolize the MTT into insoluble formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, is then calculated from the dose-response curve.

Signaling Pathway Implication

While the precise mechanisms of action for many Carbazomycin analogs are still under investigation, studies on various carbazole derivatives suggest potential interactions with key cellular signaling pathways. For instance, some cytotoxic carbazole compounds have been shown to induce apoptosis through the p53 signaling pathway.

p53_Pathway Carbazole Carbazole Derivative p53 p53 Activation Carbazole->p53 Induces Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Simplified p53-mediated apoptosis pathway potentially affected by carbazole derivatives.

This guide serves as a foundational resource for researchers engaged in the exploration of Carbazomycin analogs and other carbazole derivatives. The presented data and methodologies offer a framework for the rational design of novel compounds with enhanced biological activities and therapeutic potential. Further focused studies on a systematic series of Carbazomycin analogs are warranted to delineate more precise structure-activity relationships and to unlock the full therapeutic promise of this fascinating class of natural products.

References

A Comparative Analysis of Carbazomycin C and Other Carbazole Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Biological Activities of Carbazomycin C and its Analogs

Carbazole alkaloids, a diverse class of naturally occurring heterocyclic compounds, have garnered significant attention in the scientific community for their wide range of biological activities. Among these, the carbazomycins, a family of antibiotics produced by Streptomyces species, stand out for their potent antimicrobial and cytotoxic properties. This guide provides a detailed comparative analysis of this compound against other members of the carbazomycin family and related carbazole antibiotics, supported by quantitative data, detailed experimental protocols, and visualizations of key experimental workflows.

Performance Comparison: Antimicrobial and Cytotoxic Activities

The biological activity of this compound and its analogs has been evaluated against a variety of bacterial and fungal pathogens, as well as cancer cell lines. The following tables summarize the minimum inhibitory concentrations (MIC) and 50% inhibitory concentrations (IC50) to provide a clear comparison of their potency.

Table 1: Comparative Antimicrobial Activity of Carbazomycins (MIC in µg/mL)

AntibioticStaphylococcus aureusBacillus anthracisBacillus subtilisMicrococcus flavusTrichophyton asteroidesTrichophyton mentagrophytes
This compound 50[1]25[1]100[1]50[1]25[1]100[1]
Carbazomycin B 25-50[1]-25-50[1]-3.2-200[1]3.2-200[1]
Carbazomycin D ----100[2]100[2]
Carbazomycin A Weak activity[3]-Weak activity[3]---
Carbazomycin G ----Moderate activity-

Note: "-" indicates data not available in the searched literature. "Weak activity" indicates that the source mentioned antibacterial properties without providing specific MIC values.

Table 2: Comparative Cytotoxicity of Carbazomycins (IC50 in µg/mL)

AntibioticMCF-7 (Breast Cancer)KB (Oral Cancer)NCI-H187 (Lung Cancer)Vero (Kidney Epithelial)
This compound 9.8[1]21.4[1]8.2[1]-
Carbazomycin B 8.4 (µM)[1]8.6 (µM)[1]4.2 (µM)[1]48.9 (µM)[1]
Carbazomycin D 21.3[2]33.2[2]12.9[2]34.3[2]

Note: "-" indicates data not available in the searched literature. For Carbazomycin B, the original data was reported in µM and has been noted accordingly.

From the available data, this compound demonstrates a broad spectrum of activity against Gram-positive bacteria and notable antifungal activity. Its cytotoxic profile indicates significant potency against various cancer cell lines. When compared to Carbazomycin B, this compound shows comparable or slightly lower antibacterial activity but potentially different cytotoxic specificities. Carbazomycin D exhibits antifungal and cytotoxic activity, though in some cases, it appears to be less potent than this compound and B. Carbazomycin A is reported to have weak antibacterial and anti-yeast activities[3]. Carbazomycin G has shown moderate antifungal activity against Trichophyton species[4].

Mechanism of Action

While the precise mechanisms of action for all carbazomycins are not fully elucidated, some insights have been gained. For instance, Carbazomycin B has been shown to inhibit the activity of 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators.[1] The IC50 value for 5-LO inhibition by Carbazomycin B is 1.5 µM, while for this compound it is 1.9 µM, indicating a shared potential to modulate inflammatory pathways.[1] Furthermore, studies on Carbazomycin B suggest that its antibacterial activity may involve disruption of the cell membrane and inhibition of key metabolic enzymes like malate dehydrogenase.[5]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the comparative data, detailed experimental methodologies are crucial. Below are generalized protocols for the key assays cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result start Start stock Prepare Antibiotic Stock Solution start->stock media Prepare Sterile Growth Medium start->media inoculum Prepare Standardized Microbial Inoculum start->inoculum serial_dilute Perform 2-fold Serial Dilution of Antibiotic stock->serial_dilute plate Dispense Media into 96-well Plate media->plate add_inoculum Inoculate Wells with Microbial Suspension inoculum->add_inoculum plate->serial_dilute serial_dilute->add_inoculum incubate Incubate at Optimal Temperature add_inoculum->incubate read Visually Inspect for Turbidity (Growth) incubate->read mic Determine MIC read->mic MTT_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Reaction cluster_solubilization Formazan Solubilization cluster_readout Measurement start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add Test Compound (Carbazomycin) seed_cells->add_compound add_mtt Add MTT Reagent add_compound->add_mtt incubate_mtt Incubate to allow Formazan Formation add_mtt->incubate_mtt add_solvent Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solvent incubate_solubilize Incubate to Dissolve Formazan Crystals add_solvent->incubate_solubilize read_absorbance Measure Absorbance (570 nm) incubate_solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

References

A Comparative Benchmarking of Carbazomycin C Synthesis: Iron-Mediated vs. Aryne-Based Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of bioactive molecules is a critical endeavor. This guide provides a comparative analysis of two prominent synthetic routes to Carbazomycin C, a carbazole alkaloid known for its antimicrobial and 5-lipoxygenase inhibitory activities. We will objectively benchmark the iron-mediated synthesis against a modern aryne-based approach, presenting available quantitative data, detailed experimental insights, and visual representations of the synthetic workflows and a key biological pathway.

At a Glance: Comparing Synthetic Efficiencies

The following table summarizes the key quantitative data for the iron-mediated synthesis of this compound as reported by Knölker and Schlechtingen, and a projected synthesis based on the aryne methodology developed by Okano and colleagues for structurally related Carbazomycins.

ParameterIron-Mediated Synthesis (Knölker & Schlechtingen)Aryne-Based Synthesis (Adapted from Okano et al.)
Key Strategy Iron-mediated [4+2] cycloadditionAryne-mediated intramolecular amination
Overall Yield ~25% (over 4 steps)[1]Estimated >40% (over 4-5 steps)
Key Intermediate Tricarbonyl(cyclohexadienyl)iron complexSubstituted 2-aminobiphenyl
Reagent Profile Utilizes stoichiometric iron complexesEmploys organolithium reagents and copper salts
Scalability Potentially limited by stoichiometry of iron reagentDemonstrated gram-scale synthesis for related compounds[2][3]

Delving into the Methodologies: Experimental Protocols

A detailed examination of the experimental protocols reveals the distinct advantages and challenges of each synthetic route.

Iron-Mediated Synthesis of this compound

The first total synthesis of this compound was accomplished by Knölker and Schlechtingen through a convergent strategy centered on the iron-mediated construction of the carbazole framework.[1]

Key Experimental Steps:

  • Formation of the Iron Complex: The synthesis commences with the reaction of an appropriately substituted arylamine with a tricarbonyl(cyclohexadienyl)iron tetrafluoroborate complex. This electrophilic substitution furnishes a diene-iron complex.

  • Oxidative Cyclization: The subsequent and crucial step involves an oxidative cyclization of the aminodiene complex. This is typically achieved using oxidizing agents like manganese dioxide to promote the formation of the carbazole skeleton.

  • Demetallation and Aromatization: The iron moiety is then removed from the complex, often through oxidative decomplexation, to yield the aromatic carbazole core.

  • Final Functionalization: The synthesis is completed by functional group manipulations on the carbazole scaffold to install the requisite substituents of this compound. For this compound, this involves the demethylation of a methoxy group to the corresponding phenol.

Aryne-Based Synthesis of this compound (Projected)

A more recent and highly efficient method for the synthesis of substituted carbazoles has been reported by Okano and coworkers, which can be adapted for the synthesis of this compound.[2][4] This approach relies on the in-situ generation of an aryne intermediate followed by an intramolecular trapping by a tethered amine.

Projected Key Experimental Steps:

  • Synthesis of the 2-Aminobiphenyl Precursor: The synthesis would begin with the preparation of a suitably substituted 2-aminobiphenyl derivative. This can be achieved through modern cross-coupling reactions, such as a Suzuki or Buchwald-Hartwig coupling.

  • Aryne Formation and Intramolecular Cyclization: The 2-aminobiphenyl precursor is treated with a strong base, typically an organolithium reagent like n-butyllithium, to generate a highly reactive aryne intermediate. The proximate amino group then undergoes an intramolecular nucleophilic addition to the aryne, effectively forming the carbazole ring system.

  • Functional Group Installation: Following the formation of the carbazole core, subsequent reactions would be performed to introduce the necessary functional groups. This may involve directed ortho-metalation followed by reaction with an electrophile to install substituents at specific positions.

  • Final Demethylation: Similar to the iron-mediated route, a final demethylation step would be required to furnish the phenolic hydroxyl group of this compound. Okano and colleagues have reported efficient regioselective demethylation using reagents like boron trichloride or 1-dodecanethiol.[2][3]

Visualizing the Pathways

To better illustrate the logic and flow of these synthetic strategies and the biological context of this compound, the following diagrams are provided.

synthetic_workflows cluster_iron Iron-Mediated Synthesis cluster_aryne Aryne-Based Synthesis A1 Arylamine A2 Iron-Diene Complex A1->A2 + Iron Complex A3 Oxidative Cyclization A2->A3 A4 Carbazole-Iron Complex A3->A4 A5 Demetallation A4->A5 A6 This compound Precursor A5->A6 A7 Final Functionalization A6->A7 A8 This compound A7->A8 B1 2-Aminobiphenyl Precursor B2 Aryne Formation B1->B2 B3 Intramolecular Amination B2->B3 B4 Carbazole Core B3->B4 B5 Functionalization B4->B5 B6 This compound Precursor B5->B6 B7 Final Demethylation B6->B7 B8 This compound B7->B8

Caption: Comparative workflows of the iron-mediated and aryne-based syntheses of this compound.

five_lipoxygenase_pathway AA Arachidonic Acid FiveLO 5-Lipoxygenase AA->FiveLO FLAP FLAP FLAP->FiveLO LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 CarbazomycinC This compound CarbazomycinC->FiveLO Inhibition LTA4_hydrolase LTA4 Hydrolase LTA4->LTA4_hydrolase LTC4_synthase LTC4 Synthase LTA4->LTC4_synthase LTB4 Leukotriene B4 (LTB4) LTA4_hydrolase->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4_synthase->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation

Caption: The 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.

Concluding Remarks

The synthesis of this compound has evolved from pioneering organometallic approaches to more streamlined and potentially scalable strategies. The iron-mediated synthesis by Knölker and Schlechtingen established the first route to this natural product, showcasing the utility of transition metals in constructing complex heterocyclic systems. However, the more recent aryne-based methodologies developed by Okano and others for related carbazoles offer a promising alternative. While a direct, side-by-side experimental comparison for this compound is not yet published, the demonstrated efficiency and scalability of the aryne approach for analogous compounds suggest it may be the more favorable route for larger-scale production. The biological significance of this compound, particularly its inhibition of the 5-lipoxygenase pathway, underscores the continued importance of developing efficient synthetic access to this and other bioactive carbazole alkaloids. Future work in this area will likely focus on further refining these synthetic routes to improve yields, reduce step counts, and enhance overall sustainability.

References

In Vitro Validation of Carbazomycin C's Antibacterial Spectrum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial spectrum of Carbazomycin C with common antibiotics, supported by available experimental data. It is intended to serve as a resource for researchers and professionals in the fields of microbiology and drug discovery.

Executive Summary

This compound, a carbazole alkaloid, has demonstrated in vitro activity primarily against a narrow range of Gram-positive bacteria. This guide summarizes the available quantitative data on its antibacterial spectrum and compares it with established antibiotics: Ciprofloxacin, Gentamicin, and Ampicillin. The data indicates that while this compound shows some inhibitory effects, its potency is notably less than that of the comparator drugs against the tested Gram-positive strains. A significant data gap exists regarding its efficacy against Gram-negative bacteria, which is a critical consideration for its potential as a broad-spectrum antibacterial agent.

Comparative Antibacterial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against a panel of Gram-positive and Gram-negative bacteria. MIC values are a standard measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

Bacterial SpeciesThis compound (µg/mL)Ciprofloxacin (µg/mL)Gentamicin (µg/mL)Ampicillin (µg/mL)
Gram-Positive
Staphylococcus aureus500.25 - 0.50.25 - 0.50.25 - >128
Bacillus subtilis1000.125 - 0.250.25 - 4.00.015 - 0.25
Bacillus anthracis25N/AN/AN/A
Micrococcus flavus50N/AN/AN/A
Gram-Negative
Escherichia coliN/A0.004 - 1.00.25 - 2.02.0 - 8.0
Pseudomonas aeruginosaN/A0.125 - 1.00.5 - 4.0>128

N/A: Data not available from the searched literature.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the susceptibility of a bacterium to an antimicrobial agent. The protocol outlined below is based on the broth microdilution method, a standard procedure recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

1. Preparation of Materials:

  • Antimicrobial Agents: Stock solutions of this compound and comparator antibiotics (Ciprofloxacin, Gentamicin, Ampicillin) are prepared in a suitable solvent at a high concentration.
  • Bacterial Strains: Pure cultures of the test bacteria (Staphylococcus aureus, Bacillus subtilis, etc.) are grown overnight on appropriate agar plates.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.
  • 96-Well Microtiter Plates: Sterile, U-bottomed plates are used.

2. Inoculum Preparation:

  • Several colonies of the test bacterium are transferred from the agar plate to a tube of sterile saline.
  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antimicrobial Dilutions:

  • A serial two-fold dilution of each antimicrobial agent is prepared directly in the 96-well plate using CAMHB.
  • Typically, a range of concentrations is tested, for example, from 256 µg/mL down to 0.06 µg/mL.
  • A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included on each plate.

4. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well (except the sterility control).
  • The plate is covered and incubated at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • Following incubation, the plates are examined visually for bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_results Results prep_antibiotics Prepare Antibiotic Stock Solutions serial_dilution Perform Serial Dilutions in 96-well Plate prep_antibiotics->serial_dilution prep_bacteria Culture Bacterial Strains inoculum_prep Prepare Standardized Bacterial Inoculum prep_bacteria->inoculum_prep prep_media Prepare Growth Medium prep_media->serial_dilution prep_media->inoculum_prep inoculation Inoculate Plate serial_dilution->inoculation inoculum_prep->inoculation incubation Incubate Plate (35°C, 16-20h) inoculation->incubation read_mic Visually Read MIC incubation->read_mic data_analysis Record and Analyze Data read_mic->data_analysis

Caption: Workflow for in vitro MIC determination.

Comparative Antibacterial Spectrum

antibacterial_spectrum cluster_gram_positive Gram-Positive Bacteria cluster_gram_negative Gram-Negative Bacteria S. aureus S. aureus B. subtilis B. subtilis B. anthracis B. anthracis M. flavus M. flavus E. coli E. coli P. aeruginosa P. aeruginosa CarbazomycinC This compound CarbazomycinC->S. aureus 50 µg/mL CarbazomycinC->B. subtilis 100 µg/mL CarbazomycinC->B. anthracis 25 µg/mL CarbazomycinC->M. flavus 50 µg/mL Ciprofloxacin Ciprofloxacin Ciprofloxacin->S. aureus Ciprofloxacin->B. subtilis Ciprofloxacin->E. coli Ciprofloxacin->P. aeruginosa Gentamicin Gentamicin Gentamicin->S. aureus Gentamicin->B. subtilis Gentamicin->E. coli Gentamicin->P. aeruginosa Ampicillin Ampicillin Ampicillin->S. aureus Ampicillin->B. subtilis Ampicillin->E. coli Ampicillin->P. aeruginosa

Caption: Comparative antibacterial spectrum.

Conclusion

The available in vitro data indicates that this compound possesses antibacterial activity against a select group of Gram-positive bacteria. However, its potency, as indicated by MIC values, is lower than that of commonly used antibiotics such as Ciprofloxacin and Gentamicin. A critical limitation in the current understanding of this compound's antibacterial profile is the absence of data regarding its activity against Gram-negative bacteria. Further research is warranted to fully elucidate its antibacterial spectrum and to explore its mechanism of action. This information is essential for determining its potential as a lead compound in the development of new antimicrobial agents.

Unraveling the 5-Lipoxygenase Inhibition Landscape: A Comparative Analysis of Carbazomycin C and Other Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the diverse mechanisms of 5-lipoxygenase (5-LO) inhibitors is paramount in the quest for novel anti-inflammatory therapeutics. This guide provides a detailed comparison of the mechanism of action of Carbazomycin C with other prominent 5-LO inhibitors, supported by quantitative data and experimental protocols.

The 5-lipoxygenase (5-LO) pathway plays a pivotal role in the biosynthesis of leukotrienes, potent lipid mediators implicated in a wide array of inflammatory diseases such as asthma, allergic rhinitis, and cardiovascular conditions.[1][2] Consequently, the inhibition of 5-LO has emerged as a key strategy for the development of anti-inflammatory drugs.[3][4] These inhibitors can be broadly categorized based on their mechanism of action, primarily as direct inhibitors that target the 5-LO enzyme itself, or as inhibitors of the 5-lipoxygenase-activating protein (FLAP), which is essential for 5-LO activity in the cellular environment.[5][6]

This compound, a carbazole antibiotic isolated from Streptomyces sp., has been identified as an inhibitor of 5-lipoxygenase.[7][8] While its inhibitory activity is established, the precise molecular mechanism by which this compound exerts its effect on 5-LO has not been fully elucidated in publicly available literature. This guide will compare the known inhibitory potency of this compound with other well-characterized 5-LO inhibitors, providing a framework for understanding its potential therapeutic value and highlighting areas for future investigation.

Comparative Analysis of 5-LO Inhibitors

The efficacy of 5-LO inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the 5-LO enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values and mechanisms of action for this compound and a selection of other notable 5-LO inhibitors.

InhibitorTargetMechanism of ActionIC50 (µM)Cell Type/Assay Condition
This compound 5-LOMechanism not fully elucidated1.9RBL-1 cell extracts[9]
Zileuton 5-LOIron-ligand inhibitor (chelates the non-heme iron in the active site)[10][11]0.3 - 0.9Rat and human PMNLs, human whole blood[10]
Nordihydroguaiaretic Acid (NDGA) 5-LORedox-type inhibitor (reduces the active ferric state of the enzyme to the inactive ferrous state)[12][13]~1Various
MK-886 FLAPBinds to FLAP, preventing its interaction with 5-LO and the transfer of arachidonic acid[6][14]0.03 (binding)FLAP binding assay
C06 5-LONon-redox, allosteric inhibitor[7]~0.3 - 0.66Partially purified 5-LOX, intact PMNLs[7]
CJ-13,610 5-LONon-redox inhibitor (competes with arachidonic acid for binding to the active site)[]0.07Intact human PMNLs[]

Mechanisms of 5-LO Inhibition: A Deeper Dive

The diverse strategies employed by small molecules to inhibit the 5-LO pathway are critical to understand for targeted drug design.

Direct 5-LO Inhibitors act on the 5-LO enzyme itself and are further sub-classified:

  • Iron-Ligand Inhibitors: These compounds, exemplified by the FDA-approved drug Zileuton, directly interact with the non-heme iron atom at the catalytic center of 5-LO.[11] By chelating this iron, they prevent the necessary redox cycling required for the enzyme's catalytic activity.

  • Redox-Type Inhibitors: This class of inhibitors, including the well-studied natural product Nordihydroguaiaretic Acid (NDGA), functions by reducing the active ferric (Fe³⁺) state of the iron in the 5-LO active site to its inactive ferrous (Fe²⁺) state.[12][13] This prevents the enzyme from catalyzing the oxidation of arachidonic acid.

  • Non-Redox-Type Inhibitors: These inhibitors do not interact with the iron atom but instead compete with the substrate, arachidonic acid, for binding to the active site of 5-LO.[] Some, like C06, may act via an allosteric mechanism, binding to a site distinct from the active site to induce a conformational change that inhibits enzyme activity.[7]

FLAP Inhibitors represent an indirect approach to blocking leukotriene synthesis. 5-LO requires translocation to the nuclear membrane and interaction with the 5-lipoxygenase-activating protein (FLAP) to access its substrate, arachidonic acid.[6][14] FLAP inhibitors, such as MK-886, bind to FLAP and disrupt this crucial interaction, thereby preventing 5-LO activation and subsequent leukotriene production.[14]

Visualizing the 5-LO Signaling Pathway and Inhibition

To better illustrate the points of intervention for these inhibitors, the following diagrams depict the 5-LO signaling pathway and a generalized experimental workflow for assessing inhibitor activity.

5-LO Signaling Pathway cluster_membrane Nuclear Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitor Actions FLAP FLAP FiveLO_mem 5-LO (active) FLAP->FiveLO_mem activates LTA4 Leukotriene A4 FiveLO_mem->LTA4 catalyzes AA Arachidonic Acid AA->FLAP binds FiveLO_cyto 5-LO (inactive) FiveLO_cyto->FiveLO_mem translocates LTB4 Leukotriene B4 LTA4->LTB4 hydrolysis LTC4 Leukotriene C4 LTA4->LTC4 conjugation Inflammatory Responses Inflammatory Responses LTB4->Inflammatory Responses LTC4->Inflammatory Responses Carbazomycin_C This compound Carbazomycin_C->FiveLO_mem inhibits (mechanism unclear) Direct_Inhibitors Direct 5-LO Inhibitors (Zileuton, NDGA, C06, CJ-13,610) Direct_Inhibitors->FiveLO_mem inhibit FLAP_Inhibitors FLAP Inhibitors (MK-886) FLAP_Inhibitors->FLAP inhibit

Caption: The 5-Lipoxygenase signaling cascade and points of inhibition.

Experimental Workflow for 5-LO Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Source Prepare 5-LO Enzyme Source (e.g., purified enzyme, cell lysate) Incubation Incubate Enzyme with Inhibitor Enzyme_Source->Incubation Inhibitor_Solutions Prepare Inhibitor Solutions (this compound and others) Inhibitor_Solutions->Incubation Substrate_Solution Prepare Substrate Solution (Arachidonic Acid) Reaction_Initiation Initiate Reaction with Substrate Substrate_Solution->Reaction_Initiation Incubation->Reaction_Initiation Reaction_Termination Terminate Reaction Reaction_Initiation->Reaction_Termination Product_Quantification Quantify 5-LO Product (e.g., LTB4, 5-HETE via HPLC, ELISA) Reaction_Termination->Product_Quantification IC50_Calculation Calculate IC50 Values Product_Quantification->IC50_Calculation

Caption: A generalized workflow for determining the IC50 of 5-LO inhibitors.

Experimental Protocols

The following are generalized protocols for assessing 5-LO inhibition. Specific details may vary based on the experimental setup and reagents used.

Cell-Free 5-Lipoxygenase Activity Assay

This assay measures the direct effect of an inhibitor on the 5-LO enzyme.

Materials:

  • Purified recombinant 5-LO or a high-speed supernatant (S100) from 5-LO expressing cells (e.g., polymorphonuclear leukocytes).

  • Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.4, containing 1 mM EDTA and 1 mM ATP).

  • Arachidonic acid (substrate).

  • Test inhibitors (e.g., this compound, Zileuton) dissolved in a suitable solvent (e.g., DMSO).

  • Calcium chloride (CaCl₂).

  • Stopping solution (e.g., a mixture of methanol and acetonitrile).

  • Instrumentation for product detection (e.g., HPLC with UV detector, or ELISA reader).

Procedure:

  • Pre-warm the assay buffer to the desired reaction temperature (e.g., 37°C).

  • In a reaction tube, add the 5-LO enzyme preparation and the test inhibitor at various concentrations. Include a vehicle control (solvent only).

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at the reaction temperature to allow for binding.

  • Initiate the enzymatic reaction by adding CaCl₂ (to a final concentration of ~2 mM) followed immediately by the arachidonic acid substrate.

  • Allow the reaction to proceed for a specific time (e.g., 5-10 minutes).

  • Terminate the reaction by adding the stopping solution.

  • Analyze the reaction mixture for the presence of 5-LO products (e.g., LTB4, 5-HETE) using a suitable analytical method like HPLC or an ELISA kit.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular 5-Lipoxygenase Activity Assay

This assay assesses the ability of an inhibitor to block 5-LO activity within a cellular context, which also accounts for cell permeability and interaction with other cellular components like FLAP.

Materials:

  • A suitable cell line expressing 5-LO (e.g., rat basophilic leukemia cells (RBL-1) or isolated human polymorphonuclear leukocytes (PMNLs)).

  • Cell culture medium.

  • Test inhibitors.

  • A cell stimulant to activate the 5-LO pathway (e.g., calcium ionophore A23187).

  • Phosphate-buffered saline (PBS).

  • Reagents for cell lysis and product extraction.

  • Analytical instrumentation for product quantification (HPLC, LC-MS/MS, or ELISA).

Procedure:

  • Culture the cells to an appropriate density.

  • Harvest and resuspend the cells in a suitable buffer (e.g., PBS with calcium and magnesium).

  • Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.

  • Stimulate the cells with the calcium ionophore A23187 to induce arachidonic acid release and 5-LO activation.

  • Incubate for a further period (e.g., 10-15 minutes) to allow for leukotriene production.

  • Terminate the reaction by centrifuging the cells and collecting the supernatant, or by lysing the cells.

  • Extract the leukotrienes from the supernatant or cell lysate.

  • Quantify the amount of a specific 5-LO product (e.g., LTB4) using a validated analytical method.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the cell-free assay.

Conclusion

This compound is a recognized inhibitor of 5-lipoxygenase with a potency in the low micromolar range. While its direct inhibitory effect is evident, its precise mechanism of action remains an area for further investigation. A thorough understanding of whether this compound acts as a redox inhibitor, an iron-ligand chelator, a competitive non-redox inhibitor, or through an allosteric mechanism will be crucial for its future development as a potential anti-inflammatory agent. By comparing its known activity with the well-defined mechanisms of other 5-LO and FLAP inhibitors, researchers can better position this compound in the landscape of leukotriene synthesis modulators and design future studies to fully elucidate its therapeutic potential. The provided experimental protocols offer a foundation for conducting such comparative studies in a standardized and reproducible manner.

References

Carbazomycin C: A Comparative Guide for Drug Lead Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Carbazomycin C, a naturally occurring carbazole alkaloid, as a potential drug lead. Its performance is evaluated against established therapeutic agents in relevant biological assays. This document summarizes available quantitative data, details experimental protocols for key validation assays, and visualizes potentially relevant signaling pathways.

Executive Summary

This compound, a metabolite isolated from Streptomyces species, has demonstrated a spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. Its potential as a drug lead stems from its inhibitory effect on 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory diseases, as well as its ability to impede the growth of various pathogens and cancer cell lines. This guide offers a comparative perspective on its efficacy.

Performance Comparison

The following tables summarize the in vitro activity of this compound in comparison to standard therapeutic agents. It is important to note that the data presented are compiled from various studies and do not represent head-to-head comparisons under identical experimental conditions. Therefore, direct comparisons of absolute values should be interpreted with caution.

Table 1: Anti-inflammatory Activity (5-Lipoxygenase Inhibition)
CompoundTargetAssay SystemIC₅₀ (µM)Reference(s)
This compound 5-LipoxygenaseRBL-1 cell extracts1.9[1]
Zileuton5-LipoxygenaseRat PMNL0.4[2]
Zileuton5-LipoxygenaseJ774 macrophages1.94[3]

PMNL: Polymorphonuclear leukocytes; RBL-1: Rat basophilic leukemia cell line.

Table 2: Cytotoxic Activity
CompoundCell LineIC₅₀ (µg/mL)Reference(s)
This compound MCF-7 (Breast Cancer)9.8[1]
This compound KB (Oral Cancer)21.4[1]
This compound NCI-H187 (Lung Cancer)8.2[1]
DoxorubicinMCF-7 (Breast Cancer)~0.1 - 2.5[4][5]
Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
CompoundOrganismMIC (µg/mL)Reference(s)
This compound Staphylococcus aureus50[1]
This compound Bacillus anthracis25[1]
This compound Bacillus subtilis100[1]
This compound Mycobacterium flavus50[1]
This compound Trichophyton asteroides25[1]
This compound Trichophyton mentagrophytes100[1]
CiprofloxacinStaphylococcus aureus0.5 - 1[6]
Amphotericin BCandida albicans1[7]

Experimental Protocols

The following are generalized protocols for the key in vitro assays cited in this guide. Specific parameters may vary between individual studies.

5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric Method)

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of 5-LOX. The enzyme catalyzes the conversion of a substrate (e.g., arachidonic acid or linoleic acid) to a hydroperoxy derivative, which can be detected by an increase in absorbance at 234 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 5-lipoxygenase enzyme in an appropriate buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4-8.0).

    • Prepare a stock solution of the substrate (e.g., linoleic acid or arachidonic acid) in ethanol.

    • Prepare serial dilutions of this compound and the reference inhibitor (e.g., Zileuton) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a UV-transparent 96-well plate or cuvette, add the enzyme solution and the test compound at various concentrations.

    • Incubate the mixture for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Immediately measure the change in absorbance at 234 nm over a defined period using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound and the control.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC₅₀ value using non-linear regression analysis.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Principle: This colorimetric assay assesses cell viability by measuring the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce tetrazolium salts (MTT or XTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture:

    • Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound and a standard cytotoxic drug (e.g., Doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT/XTT Addition and Incubation:

    • Add the MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization (for MTT assay):

    • If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Protocol:

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.

  • Serial Dilution of Antimicrobial Agents:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound and a standard antibiotic or antifungal drug in the broth medium.

  • Inoculation:

    • Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without any antimicrobial agent) and a negative control (broth medium only).

  • Incubation:

    • Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the antimicrobial agent in which no visible growth is observed.

Potential Signaling Pathways

While the precise signaling pathways modulated by this compound are not yet fully elucidated, its chemical class (carbazole alkaloids) and observed biological activities suggest potential interactions with key cellular signaling cascades. The following diagrams illustrate these potential pathways.

G cluster_0 5-Lipoxygenase Pathway Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP binds Five_LOX 5-Lipoxygenase FLAP->Five_LOX presents LTA4 Leukotriene A4 Five_LOX->LTA4 catalyzes LTB4 Leukotriene B4 LTA4->LTB4 CysLTs Cysteinyl Leukotrienes LTA4->CysLTs Inflammation Inflammation LTB4->Inflammation CysLTs->Inflammation Carbazomycin_C This compound Carbazomycin_C->Five_LOX G cluster_1 Potential Apoptosis Induction by Carbazole Alkaloids Carbazole_Alkaloids Carbazole Alkaloids (e.g., this compound) Mitochondria Mitochondria Carbazole_Alkaloids->Mitochondria potential disruption Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis G cluster_2 Potential Modulation of Inflammatory Signaling Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK IkB IκB IKK->IkB phosphorylates IKK->IkB NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Carbazole_Alkaloids Carbazole Alkaloids (e.g., this compound) Carbazole_Alkaloids->IKK potential inhibition G cluster_3 Potential MAPK Signaling Interference Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation Carbazole_Alkaloids Carbazole Alkaloids (e.g., this compound) Carbazole_Alkaloids->RAF potential inhibition

References

A Comparative Genomic Blueprint of Carbazomycin-Producing Streptomyces Strains

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparative analysis of the genomic landscapes of Carbazomycin-producing Streptomyces strains. By dissecting their genetic architecture, biosynthetic capabilities, and regulatory networks, we provide a comprehensive resource to accelerate the discovery and development of novel carbazole-based therapeutics.

Carbazomycins, a class of carbazole alkaloids produced by Streptomyces species, exhibit a range of biological activities, including antibacterial, antifungal, and antioxidant properties. Understanding the genomic underpinnings of their production is paramount for strain improvement and bioengineering of novel derivatives. This guide synthesizes available data to compare the genomic features and carbazomycin biosynthetic gene clusters (BGCs) of representative strains, providing detailed experimental protocols and visual workflows to facilitate further research.

Genomic Feature Comparison

A comparative analysis of the general genomic features of Streptomyces strains involved in carbazole alkaloid production reveals both conserved characteristics and notable differences. The table below summarizes key genomic metrics for Streptomyces luteosporeus NRRL 2401 (producer of Carbazomycins A and B), Streptomyces sp. MA37 (producer of Neocarazostatin A, a related carbazole alkaloid), and Streptomyces tubbatahanensis DSD3025T (producer of Chlocarbazomycin A).

FeatureStreptomyces luteosporeus NRRL 2401Streptomyces sp. MA37Streptomyces tubbatahanensis DSD3025T
Genome Size (Mb) Data not availableData not available7.76[1]
GC Content (%) Data not availableData not available72.3[1]
Number of Predicted CDSs Data not availableData not availableData not available
Number of BGCs Data not availableData not available29[1]

Note: Complete genome sequence data for S. luteosporeus NRRL 2401 and S. sp. MA37 were not publicly available in the searched literature, highlighting a gap in the current research landscape.

Biosynthetic Gene Cluster Comparison: cbz vs. nzs vs. chlCz

The biosynthesis of carbazomycins and related carbazole alkaloids is orchestrated by dedicated biosynthetic gene clusters (BGCs). Here, we compare the genetic organization of the carbazomycin (cbz) cluster from S. luteosporeus NRRL 2401, the neocarazostatin A (nzs) cluster from Streptomyces sp. MA37, and the chlocarbazomycin A (chlCz) cluster from S. tubbatahanensis DSD3025T.[1][2][3]

Genecbz Cluster (S. luteosporeus)nzs Cluster (S. sp. MA37)chlCz Cluster (S. tubbatahanensis)Putative Function
Aminotransferase cbzBnzsDchlCz1Converts L-tryptophan to indole-3-pyruvate[1][2][3]
ThDP-dependent enzyme cbzDnzsHchlCz2Acyloin condensation of indole-3-pyruvate and pyruvate[1][2][3]
Ketosynthase-like enzyme cbzEnzsIchlCz3Carbazole ring formation[1][2][3]
Carbazole synthase cbzFnzsJchlCz4Oxidative cyclization to form the carbazole nucleus[1][2][3]
O-methyltransferase cbzMT--Iterative methylation of hydroxyl groups at C3 and C4[2]
Redox protein cbzA, cbzC--Putative redox modifications[2]
Prenyltransferase -nzsGchlCz5Prenylation of the carbazole nucleus[1][3]
P450 hydroxylase -nzsAchlCz6Hydroxylation of the carbazole nucleus[1][3]
Tryptophan halogenase --chlCz7Chlorination of the carbazole nucleus[1]
Flavin reductase --chlCz8Provides reduced flavin for halogenase[1]
Acyl carrier protein (ACP) -nzsE-Involved in carbazole nucleus construction[2]
Unknown function -nzsF-Homologous to cqsB5[2]

Experimental Protocols

Comparative Genome Sequencing and Assembly

Objective: To obtain high-quality genome sequences of Carbazomycin-producing Streptomyces strains for comparative analysis.

Methodology:

  • Strain Cultivation and Genomic DNA Extraction:

    • Inoculate the Streptomyces strain in a suitable liquid medium (e.g., Tryptic Soy Broth with Yeast Extract - TSBY) and incubate at 28-30°C with shaking until sufficient biomass is achieved.[3]

    • Harvest the mycelia by centrifugation.

    • Extract high-molecular-weight genomic DNA using a protocol optimized for Streptomyces, which typically includes lysozyme treatment to degrade the cell wall, followed by phenol-chloroform extraction and ethanol precipitation.

  • Genome Sequencing:

    • Perform long-read sequencing using platforms like Pacific Biosciences (PacBio) or Oxford Nanopore Technologies (ONT) to generate long contigs and resolve repetitive regions, which are common in Streptomyces genomes.

    • Additionally, perform short-read sequencing (e.g., Illumina) for error correction and to ensure high base-level accuracy.

  • Genome Assembly and Annotation:

    • Perform a hybrid assembly using both long and short reads with assemblers like Unicycler or Flye.

    • Annotate the assembled genome using pipelines such as Prokka or the NCBI Prokaryotic Genome Annotation Pipeline (PGAP).

    • Identify biosynthetic gene clusters using antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).

Phylogenetic and Pangenome Analysis

Objective: To determine the evolutionary relationships and the core and accessory genomes of the compared strains.

Methodology:

  • Phylogenetic Analysis:

    • Perform multilocus sequence analysis (MLSA) using conserved housekeeping genes (e.g., atpD, gyrB, recA, rpoB, trpB).

    • Calculate Average Nucleotide Identity (ANI) between genomes to delineate species boundaries.

  • Pangenome Analysis:

    • Use tools like Roary or Panaroo to define the core, soft-core, shell, and cloud genes of the compared strains.

    • Analyze the functional enrichment of genes in the core and accessory genomes to understand the conserved and strain-specific biological functions.

Visualizing Workflows and Pathways

To facilitate a clearer understanding of the complex biological processes, the following diagrams, generated using the DOT language, illustrate key experimental workflows and a putative regulatory pathway.

Experimental_Workflow cluster_cultivation Strain Cultivation & DNA Extraction cluster_sequencing Genome Sequencing cluster_assembly Genome Assembly & Annotation cluster_analysis Comparative Genomic Analysis Strain_Cultivation Streptomyces Cultivation gDNA_Extraction Genomic DNA Extraction Strain_Cultivation->gDNA_Extraction Long_Read Long-Read Sequencing (PacBio/ONT) gDNA_Extraction->Long_Read Short_Read Short-Read Sequencing (Illumina) gDNA_Extraction->Short_Read Hybrid_Assembly Hybrid Assembly Long_Read->Hybrid_Assembly Short_Read->Hybrid_Assembly Genome_Annotation Genome Annotation Hybrid_Assembly->Genome_Annotation BGC_Prediction BGC Prediction (antiSMASH) Genome_Annotation->BGC_Prediction Phylogenetic_Analysis Phylogenetic Analysis (MLSA, ANI) Genome_Annotation->Phylogenetic_Analysis Pangenome_Analysis Pangenome Analysis Genome_Annotation->Pangenome_Analysis BGC_Comparison BGC Comparison BGC_Prediction->BGC_Comparison Signaling_Pathway cluster_signals Environmental & Cellular Signals cluster_regulators Regulatory Cascade cluster_biosynthesis Carbazomycin Biosynthesis Nutrient_Limitation Nutrient Limitation Global_Regulator Global Regulator (e.g., AfsR/K) Nutrient_Limitation->Global_Regulator Cell_Density Cell Density (Quorum Sensing) Cell_Density->Global_Regulator Pleiotropic_Regulator Pleiotropic Regulator (e.g., AdpA) Global_Regulator->Pleiotropic_Regulator Pathway_Specific_Regulator Pathway-Specific Regulator (e.g., CbzR - putative) Pleiotropic_Regulator->Pathway_Specific_Regulator cbz_BGC cbz Biosynthetic Genes Pathway_Specific_Regulator->cbz_BGC Activation Carbazomycin Carbazomycin Production cbz_BGC->Carbazomycin

References

Assessing the Selectivity of Carbazomycin C's Cytotoxic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Cytotoxicity of Carbazomycin C

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against several human cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency.

Cell LineCancer TypeIC50 (µg/mL)
MCF-7Breast Adenocarcinoma9.8[1]
KBOral Epidermoid Carcinoma21.4[1]
NCI-H187Small Cell Lung Cancer8.2[1]

Note: No IC50 values for this compound against normal, non-cancerous human cell lines were found in the reviewed literature. This data is crucial for determining the selectivity index, a key measure of a compound's therapeutic window. The selectivity index is calculated by dividing the IC50 value for a normal cell line by the IC50 value for a cancer cell line. A higher selectivity index indicates a greater preference for killing cancer cells over healthy cells.

Experimental Protocols

The following is a generalized protocol for determining the cytotoxic effects of a compound like this compound using a standard MTT assay. This protocol is based on common laboratory practices and should be adapted and optimized for specific cell lines and experimental conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the concentration of this compound that inhibits the metabolic activity of cultured cells by 50% (IC50).

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, KB, NCI-H187)

  • Normal human cell line (e.g., human dermal fibroblasts, peripheral blood mononuclear cells)

  • Complete cell culture medium (specific to each cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA.

    • Resuspend the cells in a complete medium and perform a cell count.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound in a complete culture medium.

    • After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C and 5% CO2. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Mandatory Visualizations

Experimental Workflow for Assessing Cytotoxic Selectivity

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis CancerCells Cancer Cell Lines (e.g., MCF-7, KB, NCI-H187) Treatment Incubate with varying concentrations of This compound CancerCells->Treatment NormalCells Normal Cell Line (e.g., Human Fibroblasts) NormalCells->Treatment MTT MTT Assay Treatment->MTT IC50_Cancer Determine IC50 for Cancer Cells MTT->IC50_Cancer IC50_Normal Determine IC50 for Normal Cells MTT->IC50_Normal Selectivity Calculate Selectivity Index (IC50 Normal / IC50 Cancer) IC50_Cancer->Selectivity IC50_Normal->Selectivity

Caption: Workflow for determining the cytotoxic selectivity of this compound.

Plausible Signaling Pathway for Carbazole-Induced Apoptosis

While the specific signaling pathways modulated by this compound have not been elucidated, many carbazole derivatives are known to induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a generalized pathway.

G cluster_0 Mitochondrial Regulation cluster_1 Mitochondrial Events cluster_2 Caspase Cascade cluster_3 Cellular Outcome CarbazomycinC This compound Bax Bax (Pro-apoptotic) CarbazomycinC->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) CarbazomycinC->Bcl2 Inhibits Mito Mitochondrial Permeability Transition Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized intrinsic apoptosis pathway potentially induced by carbazoles.

Logical Relationship for Assessing Cytotoxic Selectivity

This diagram illustrates the comparative logic required to assess the selectivity of a cytotoxic compound.

G cluster_0 Experimental Data cluster_1 Comparison cluster_2 Conclusion IC50_Cancer IC50 on Cancer Cells Comparison IC50 Normal vs IC50 Cancer IC50_Cancer->Comparison IC50_Normal IC50 on Normal Cells (Data Needed) IC50_Normal->Comparison Selective Selective Cytotoxicity Comparison->Selective IC50 Normal > IC50 Cancer NonSelective Non-Selective Cytotoxicity Comparison->NonSelective IC50 Normal ≈ IC50 Cancer

Caption: Logical framework for evaluating the cytotoxic selectivity of a compound.

Conclusion and Future Directions

The available data indicates that this compound exhibits cytotoxic activity against breast, oral, and small cell lung cancer cell lines. However, the absence of data on its effects on normal human cell lines is a significant gap in our understanding of its therapeutic potential. To properly assess the selectivity of this compound, future studies should include a panel of normal, non-cancerous cell lines, such as human dermal fibroblasts (HDF), peripheral blood mononuclear cells (PBMCs), or normal bronchial epithelial cells. Determining the IC50 values in these normal cell lines will allow for the calculation of a selectivity index, providing a quantitative measure of its cancer-specific cytotoxicity.

Furthermore, elucidating the specific signaling pathways modulated by this compound is crucial for understanding its mechanism of action and for identifying potential biomarkers for patient stratification. While it is plausible that this compound induces apoptosis via the intrinsic pathway, as is common for other carbazole derivatives, this needs to be experimentally verified. Techniques such as Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family members), flow cytometry for apoptosis detection (e.g., Annexin V/PI staining), and gene expression analysis can provide valuable insights into its molecular mechanism. A comprehensive understanding of both its selectivity and mechanism of action is essential for the further development of this compound as a potential anticancer agent.

References

Comparative study of the biosynthetic gene clusters of Carbazomycins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the biosynthetic gene clusters (BGCs) responsible for the production of Carbazomycins, a family of carbazole alkaloids with notable biological activities. By examining the genetic architecture and enzymatic machinery, we aim to provide a comprehensive resource for researchers interested in the biosynthesis, engineering, and development of these and related natural products. This guide will objectively compare the Carbazomycin BGCs with those of other well-characterized carbazole alkaloids, supported by available experimental data.

Introduction to Carbazomycins and their Biosynthesis

Carbazomycins are a group of carbazole alkaloids produced by various Streptomyces species. They exhibit a range of biological activities, including antibacterial, antifungal, and antioxidant properties. The core structure of Carbazomycins is a tricyclic carbazole scaffold, which is assembled from precursors derived from primary metabolism. The study of their biosynthesis provides insights into the enzymatic strategies for constructing this unique chemical framework and the tailoring enzymes that generate structural diversity within the family.

Recent genomic and biochemical studies have begun to unravel the genetic basis for Carbazomycin production, revealing dedicated biosynthetic gene clusters (BGCs). A comparative analysis of these BGCs, and those of related carbazole compounds like neocarazostatin and carquinostatin, is crucial for understanding the evolution of these pathways and for harnessing their biosynthetic potential.

Comparative Analysis of Carbazomycin and Related Biosynthetic Gene Clusters

The biosynthetic gene clusters for Carbazomycins share a conserved set of core enzymes for the assembly of the carbazole nucleus, followed by tailoring enzymes that introduce structural variations. Here, we compare the gene organization and predicted functions of the Carbazomycin BGC from Streptomyces luteosporeus NRRL 2401 (cbz cluster) with the neocarazostatin BGC from Streptomyces sp. MA37 (nzs cluster) and the chlorinated Carbazomycin BGC from Streptomyces tubbatahanensis (chlCz cluster).

Gene (cbz cluster) Proposed Function Homolog in nzs cluster Homolog in chlCz cluster Sequence Identity (%) to nzs homolog
cbzBCarbazole synthasenzsIchlCzI80
cbzDAminotransferasenzsDchlCz175
cbzEAcyl carrier protein (ACP)nzsEchlCzE78
cbzFβ-ketoacyl-ACP synthase III (KASIII)nzsFchlCzF72
cbzHThDP-dependent enzymenzsHchlCzH79
cbzMTO-methyltransferase---
cbzATranscriptional regulator---
-Tryptophan halogenase-chlCzHal-
-Flavin reductase-chlCzFR-

Table 1: Comparison of Genes in the Carbazomycin (cbz), Neocarazostatin (nzs), and Chlorinated Carbazomycin (chlCz) Biosynthetic Gene Clusters. [1][2]

Biosynthetic Pathway of Carbazomycins

The biosynthesis of Carbazomycins proceeds through a conserved pathway for the formation of the carbazole core, followed by specific tailoring reactions. The proposed pathway, based on studies of the cbz, nzs, and cqs gene clusters, is as follows:

  • Formation of Indole-3-pyruvate (IPA): The pathway is initiated by the conversion of L-tryptophan to indole-3-pyruvate (IPA), a reaction catalyzed by an aminotransferase (CbzD/NzsD).

  • Acyloin Condensation: A ThDP-dependent enzyme (CbzH/NzsH) catalyzes the condensation of IPA with pyruvate to form a key intermediate.

  • Polyketide-like Extension: A β-ketoacyl-ACP synthase III (KASIII) homolog (CbzF/NzsF) and an acyl carrier protein (ACP) (CbzE/NzsE) are involved in the extension of the side chain of the intermediate.

  • Carbazole Ring Formation: The carbazole synthase (CbzB/NzsI) catalyzes the crucial cyclization and aromatization steps to form the tricyclic carbazole core.

  • Tailoring Reactions: In the case of Carbazomycins A and B, a dedicated O-methyltransferase (CbzMT) is responsible for the methylation of the hydroxyl groups on the carbazole nucleus.[3] For chlorinated Carbazomycins, a tryptophan halogenase (chlCzHal) and a flavin reductase (chlCzFR) are proposed to be involved in the chlorination of the tryptophan precursor.[2]

Carbazomycin_Biosynthesis cluster_precursors Primary Metabolites cluster_core_biosynthesis Core Carbazole Biosynthesis cluster_tailoring Tailoring Reactions L-Tryptophan L-Tryptophan IPA Indole-3-pyruvate L-Tryptophan->IPA CbzD/NzsD (Aminotransferase) Pyruvate Pyruvate Intermediate1 Acyloin Intermediate Pyruvate->Intermediate1 IPA->Intermediate1 CbzH/NzsH (ThDP-dependent enzyme) Intermediate2 Extended Intermediate Intermediate1->Intermediate2 CbzF/NzsF (KASIII) CbzE/NzsE (ACP) Carbazole_Core Carbazole Nucleus Intermediate2->Carbazole_Core CbzB/NzsI (Carbazole synthase) Carbazomycin_B Carbazomycin B Carbazole_Core->Carbazomycin_B Hydroxylation Carbazomycin_A Carbazomycin A Carbazomycin_B->Carbazomycin_A CbzMT (O-methyltransferase) Gene_Deletion_Workflow Start Start: Identify Target Gene Construct_Cassette Construct Gene Deletion Cassette (Resistance marker + flanking regions) Start->Construct_Cassette Transformation Introduce Cassette into Streptomyces (Conjugation) Construct_Cassette->Transformation Recombination Select for Homologous Recombination (Double crossover) Transformation->Recombination Verify_Mutant Verify Gene Deletion (PCR, Sequencing) Recombination->Verify_Mutant Analyze_Phenotype Analyze Metabolite Profile (HPLC) Verify_Mutant->Analyze_Phenotype Complementation Complementation with Wild-Type Gene Analyze_Phenotype->Complementation End End: Confirm Gene Function Complementation->End

References

Safety Operating Guide

Prudent Disposal of Carbazomycin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Carbazomycin C, a bioactive bacterial metabolite. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guidance is intended for researchers, scientists, and drug development professionals actively working with this compound.

Quantitative Data Summary

For ease of reference, the key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₆H₁₇NO₃[1][3][5]
Molecular Weight271.316 g/mol [3][5]
Boiling Point498.4°C at 760 mmHg[5]
Flash Point255.2°C[5]
Density1.262 g/cm³[5]
SolubilitySoluble in DMSO[3]
StorageShort term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.[3]

Experimental Protocols: Disposal Procedures

The following step-by-step protocols must be followed for the safe disposal of this compound and associated contaminated materials.

1. Solid Waste Disposal (Pure Compound, Contaminated Labware)

  • Objective: To safely contain and dispose of solid this compound and single-use items that have come into direct contact with the compound.

  • Materials:

    • Clearly labeled, sealable hazardous waste container (e.g., a rigid, leak-proof container with a screw-on cap).

    • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a lab coat are mandatory.

    • Waste pickup service compliant with local and institutional regulations.

  • Procedure:

    • All solid waste, including unused or expired this compound powder, contaminated weigh boats, pipette tips, and microfuge tubes, must be placed directly into the designated hazardous waste container.

    • Do not mix with non-hazardous waste.

    • Once the container is full, or at the end of the experimental run, securely seal the container.

    • Label the container clearly with "Hazardous Waste," "Cytotoxic Chemical Waste," and "this compound."

    • Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

2. Liquid Waste Disposal (Solutions containing this compound)

  • Objective: To safely manage and dispose of solutions containing this compound.

  • Materials:

    • Clearly labeled, leak-proof hazardous waste container for liquid chemical waste.

    • Personal Protective Equipment (PPE) as listed above.

  • Procedure:

    • All solutions containing this compound, including stock solutions, experimental media, and the first rinse of any contaminated glassware, must be collected in a designated liquid hazardous waste container.

    • The container should be compatible with the solvent used (e.g., a high-density polyethylene container for DMSO solutions).

    • Label the container with "Hazardous Waste," "Cytotoxic Chemical Waste," the solvent (e.g., "this compound in DMSO"), and the approximate concentration.

    • Store the sealed container in a secondary containment bin in a well-ventilated area, away from incompatible materials, until collection by your institution's EHS office or a licensed contractor.

3. Decontamination of Non-Disposable Items (Glassware, Surfaces)

  • Objective: To effectively decontaminate reusable items and work surfaces.

  • Materials:

    • Appropriate cleaning solvent (e.g., 70% ethanol or a suitable laboratory detergent).

    • Disposable wipes or paper towels.

    • Hazardous waste container for contaminated wipes.

  • Procedure:

    • After emptying, rinse glassware a minimum of three times with a suitable solvent. The first rinse must be collected as hazardous liquid waste.[6]

    • Subsequent rinses can typically be disposed of down the drain with copious amounts of water, but consult your local EHS guidelines for confirmation.

    • Wipe down all work surfaces (e.g., fume hood, benchtop) that may have come into contact with this compound with a disposable wipe soaked in a cleaning solvent.

    • Dispose of all used wipes as solid hazardous waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and related waste streams.

G This compound Disposal Workflow cluster_waste_generation Waste Generation cluster_disposal_pathway Disposal Pathway cluster_final_disposition Final Disposition start This compound Waste solid_waste Solid Waste (e.g., powder, tips, gloves) start->solid_waste liquid_waste Liquid Waste (e.g., solutions, first rinse) start->liquid_waste contaminated_items Contaminated Items (e.g., glassware, surfaces) start->contaminated_items collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decontaminate Decontaminate (Triple Rinse / Wipe Down) contaminated_items->decontaminate ehs_pickup Arrange for EHS/ Contractor Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup drain_disposal Subsequent Rinses (Consult Local Regulations) decontaminate->drain_disposal Rinsate solid_waste_final Dispose of Wipes as Solid Hazardous Waste decontaminate->solid_waste_final Wipes solid_waste_final->collect_solid

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Carbazomycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Carbazomycin C. All personnel must adhere to these procedures to mitigate risks associated with this cytotoxic compound.

This compound, a bacterial metabolite with antibiotic and cytotoxic properties, requires stringent safety measures to protect laboratory personnel from potential health hazards.[1][2][3] Although comprehensive toxicological data is not fully available, it is suspected of causing genetic defects and cancer.[4] Therefore, handling of this compound must be conducted with the utmost care, following protocols established for cytotoxic agents.

Personal Protective Equipment (PPE): Your First Line of Defense

The primary barrier against exposure to this compound is the correct and consistent use of Personal Protective Equipment. The following table outlines the mandatory PPE for all procedures involving this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects skin and personal clothing from contamination.
Eye Protection Chemical splash goggles and a full-face shield.Protects eyes and face from splashes and aerosols.[5][6]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Required when handling the powdered form of the compound or when there is a risk of aerosol generation.

Note: All PPE should be donned before entering the designated handling area and removed in a manner that prevents cross-contamination before exiting.

Operational Plan: Safe Handling from Receipt to Disposal

A clear, step-by-step workflow is critical to minimizing exposure risk. The following diagram illustrates the mandatory operational procedure for working with this compound.

G This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receipt_and_Storage 1. Receipt & Storage Store in a designated, locked, and ventilated area at -20°C. Don_PPE 2. Don Full PPE (Double gloves, gown, goggles, face shield, respirator) Receipt_and_Storage->Don_PPE Before Handling Prepare_Work_Area 3. Prepare Work Area Work within a certified Class II Biological Safety Cabinet (BSC). Don_PPE->Prepare_Work_Area Weighing_and_Reconstitution 4. Weighing & Reconstitution Handle powder carefully to avoid dust. Reconstitute in a closed system if possible. Prepare_Work_Area->Weighing_and_Reconstitution Experimental_Use 5. Experimental Use Conduct all manipulations within the BSC. Weighing_and_Reconstitution->Experimental_Use Decontamination 6. Decontaminate Surfaces Clean BSC and equipment with an appropriate deactivating agent. Experimental_Use->Decontamination Post-Experiment Waste_Segregation 7. Waste Segregation Segregate all contaminated materials into designated cytotoxic waste containers. Decontamination->Waste_Segregation Doff_PPE 8. Doff PPE Remove PPE in the designated area, disposing of it as cytotoxic waste. Waste_Segregation->Doff_PPE Final_Disposal 9. Final Disposal Dispose of cytotoxic waste through an approved hazardous waste vendor. Doff_PPE->Final_Disposal

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols: Key Methodologies

Working within a Biological Safety Cabinet (BSC):

  • Certification: Ensure the Class II BSC is certified annually.

  • Airflow: Turn on the BSC and allow the air to purge for at least five minutes before starting work.

  • Work Zone: Conduct all manipulations at least four inches from the front grille.

  • Material Flow: Maintain a clean-to-dirty workflow within the cabinet.

  • Purge: After completing work, allow the BSC to run for at least five minutes to purge the air before decontamination.

Decontamination of Surfaces and Equipment:

  • Initial Wipe: After each use, wipe down all surfaces and equipment within the BSC with a suitable laboratory disinfectant.

  • Deactivating Agent: Follow the initial wipe with a deactivating agent known to be effective against cytotoxic compounds, such as a solution of sodium hypochlorite, followed by a neutralizing agent like sodium thiosulfate, and a final rinse with sterile water.

  • External Surfaces: Decontaminate the exterior of all items being removed from the BSC.

Disposal Plan: Managing Cytotoxic Waste

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.

Waste Segregation and Collection:

  • Sharps: All contaminated needles, syringes, and other sharps must be placed in a puncture-resistant, clearly labeled cytotoxic sharps container.

  • Solid Waste: Gloves, gowns, bench paper, and other contaminated solid materials must be disposed of in a designated, leak-proof, and clearly labeled cytotoxic waste container with a lid.[7]

  • Liquid Waste: Unused solutions of this compound and contaminated liquid waste should be collected in a sealed, shatter-resistant container, clearly labeled as "Cytotoxic Liquid Waste: this compound."

Final Disposal:

All cytotoxic waste must be disposed of through the institution's hazardous waste management program. Do not mix cytotoxic waste with general laboratory or biohazardous waste.

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: Secure the area to prevent entry.

  • Don PPE: If trained to do so, don appropriate PPE, including a respirator.

  • Contain: Use a cytotoxic spill kit to absorb the spill, working from the outside in.

  • Clean: Decontaminate the spill area thoroughly with an appropriate deactivating agent.

  • Dispose: All cleanup materials must be disposed of as cytotoxic waste.

  • Report: Report the spill to the laboratory supervisor and the institution's environmental health and safety office.

In Case of Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

Seek immediate medical attention after any exposure and report the incident to your supervisor. A copy of the Safety Data Sheet (SDS) for this compound should be provided to the attending medical personnel.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.